molecular formula C13H12N4O2S2 B612002 SKLB1002 CAS No. 1225451-84-2

SKLB1002

Katalognummer: B612002
CAS-Nummer: 1225451-84-2
Molekulargewicht: 320.4 g/mol
InChI-Schlüssel: RQVGFDBMONQTBC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

SKLB1002 is a novel, potent, and selective small-molecule inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) signaling, designed for advanced scientific research. Its primary mechanism of action involves the highly specific inhibition of VEGFR2 tyrosine kinase activity, which it achieves by binding to the kinase domain and blocking VEGF-induced receptor autophosphorylation. This action, in turn, suppresses the activation of key downstream signaling pathways, including ERK1/2, JNK, and p38 MAPK, which are critical for angiogenic processes. In preclinical studies, this compound has demonstrated significant efficacy in inhibiting fundamental endothelial cell functions, effectively suppressing proliferation, migration, and tube formation of human umbilical vein endothelial cells (HUVECs) in vitro . These anti-angiogenic properties are consistently observed in vivo, where this compound administration potently reduces pathological ocular angiogenesis in an alkali-burn corneal model and blocks the formation of intersegmental blood vessels in zebrafish embryos . Beyond ophthalmology research, this compound has shown promise in oncology models, inhibiting tumor growth and angiogenesis in human tumor xenografts, and in dermatology, where it ablated disease symptoms in a mouse model of psoriasis . Its ability to normalizes tumor vasculature also can enhance the efficacy of co-administered chemotherapeutic agents . As a research tool, this compound offers high cell permeability and selectivity, making it an excellent compound for investigating the role of VEGFR2-driven signaling in physiological and pathological contexts, particularly in angiogenesis, cancer biology, and ocular diseases.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

2-(6,7-dimethoxyquinazolin-4-yl)sulfanyl-5-methyl-1,3,4-thiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4O2S2/c1-7-16-17-13(20-7)21-12-8-4-10(18-2)11(19-3)5-9(8)14-6-15-12/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQVGFDBMONQTBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)SC2=NC=NC3=CC(=C(C=C32)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1225451-84-2
Record name SKLB1002
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

The Core Mechanism of SKLB1002 in Endothelial Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SKLB1002 is a potent and selective small-molecule inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key mediator of angiogenesis. This technical guide delineates the mechanism of action of this compound in endothelial cells, providing a comprehensive overview of its effects on critical cellular processes and signaling pathways. Through the inhibition of VEGFR2, this compound effectively suppresses endothelial cell proliferation, migration, and tube formation, the fundamental steps in angiogenesis. This document details the experimental evidence, presents quantitative data in a structured format, outlines the methodologies of key experiments, and visualizes the underlying molecular pathways and experimental workflows.

Introduction

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a crucial process in both normal physiological functions and pathological conditions, including tumor growth and metastasis. Vascular Endothelial Growth Factor (VEGF) and its primary receptor, VEGFR2, are central to the regulation of angiogenesis.[1] Consequently, targeting the VEGF/VEGFR2 signaling axis has become a prominent strategy in the development of anti-angiogenic therapies. This compound, a quinazoline derivative, has emerged as a potent and specific inhibitor of VEGFR2 tyrosine kinase.[1][2][3] This guide provides an in-depth analysis of the molecular and cellular mechanisms by which this compound exerts its anti-angiogenic effects on endothelial cells.

Core Mechanism of Action: VEGFR2 Inhibition

The primary molecular target of this compound is the VEGFR2 tyrosine kinase.[1][2][3] By binding to the ATP-binding site of the VEGFR2 kinase domain, this compound prevents the autophosphorylation of the receptor upon VEGF stimulation.[1][2] This inhibition of VEGFR2 activation is the critical initiating event that leads to the downstream anti-angiogenic effects of the compound.

Quantitative Data: Kinase Inhibition

The inhibitory potency of this compound against VEGFR2 and other kinases has been quantified through in vitro kinase assays.

KinaseIC50
VEGFR2 32 nM
c-kit0.62 µM
Ret2.5 µM
FMS2.9 µM
PDGFRα3.1 µM
Aurora A3.9 µM

Table 1: IC50 values of this compound for various kinases. Data indicates high selectivity for VEGFR2.

Effects on Endothelial Cell Function

This compound's inhibition of VEGFR2 signaling translates into significant effects on the key functions of endothelial cells, primarily Human Umbilical Vein Endothelial Cells (HUVECs), that are essential for angiogenesis.

Inhibition of Proliferation

This compound significantly inhibits VEGF-induced proliferation of HUVECs. This has been demonstrated through various assays, including MTT, Ki67, and EdU incorporation assays.[1][4]

AssayCell TypeTreatmentResult
MTTHUVECVEGF (10 ng/mL) + this compound (10 nM)Significant reduction in viability compared to VEGF alone.
MTTHUVECVEGF (10 ng/mL) + this compound (50 nM)Further significant reduction in viability.
Ki67 StainingHUVECVEGF (10 ng/mL) + this compound (10 nM)Significant decrease in the percentage of Ki67-positive cells.
Ki67 StainingHUVECVEGF (10 ng/mL) + this compound (50 nM)Further significant decrease in the percentage of Ki67-positive cells.
EdU IncorporationHUVECVEGF (10 ng/mL) + this compound (10 nM)Significant reduction in EdU-positive cells.
EdU IncorporationHUVECVEGF (10 ng/mL) + this compound (50 nM)Further significant reduction in EdU-positive cells.

Table 2: Summary of this compound's effect on HUVEC proliferation.

Inhibition of Migration

Endothelial cell migration is a prerequisite for the formation of new blood vessels. This compound effectively inhibits the migratory capacity of HUVECs in response to VEGF stimulation, as shown by wound healing and transwell migration assays.[1][2]

AssayCell TypeTreatmentResult
Wound HealingHUVECVEGF (10 ng/mL) + this compound (10 nM)Significant delay in wound closure compared to VEGF alone.
Wound HealingHUVECVEGF (10 ng/mL) + this compound (50 nM)Further significant delay in wound closure.
Transwell MigrationHUVECVEGF (10 ng/mL) + this compound (10 nM)Significant reduction in the number of migrated cells.
Transwell MigrationHUVECVEGF (10 ng/mL) + this compound (50 nM)Further significant reduction in the number of migrated cells.

Table 3: Summary of this compound's effect on HUVEC migration.

Inhibition of Tube Formation

The ability of endothelial cells to form three-dimensional capillary-like structures, known as tube formation, is a critical step in angiogenesis. This compound potently inhibits VEGF-induced tube formation of HUVECs on Matrigel.[1][2][4]

AssayCell TypeTreatmentResult
Tube FormationHUVECVEGF (10 ng/mL) + this compound (10 nM)Significant reduction in the length and number of capillary-like tubes.
Tube FormationHUVECVEGF (10 ng/mL) + this compound (50 nM)Further significant reduction in tube formation.

Table 4: Summary of this compound's effect on HUVEC tube formation.

Downstream Signaling Pathways

This compound's anti-angiogenic effects are mediated through the suppression of key downstream signaling pathways activated by VEGFR2.

SKLB1002_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 pVEGFR2 p-VEGFR2 VEGFR2->pVEGFR2 Phosphorylation FAK FAK pVEGFR2->FAK Src Src pVEGFR2->Src MAPK_pathway MAPK Pathway pVEGFR2->MAPK_pathway pFAK p-FAK FAK->pFAK pSrc p-Src Src->pSrc Migration Migration pFAK->Migration pSrc->Migration ERK ERK1/2 MAPK_pathway->ERK JNK JNK MAPK_pathway->JNK p38 p38 MAPK_pathway->p38 pERK p-ERK1/2 ERK->pERK pJNK p-JNK JNK->pJNK pp38 p-p38 p38->pp38 Proliferation Proliferation pERK->Proliferation Tube_Formation Tube Formation pERK->Tube_Formation pJNK->Migration pJNK->Tube_Formation pp38->Migration pp38->Tube_Formation This compound This compound This compound->pVEGFR2

Figure 1: this compound signaling pathway in endothelial cells.

MAPK Pathway

This compound has been shown to inhibit the VEGF-induced phosphorylation of key components of the Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK1/2, JNK, and p38.[1][2][4] These kinases are crucial for transmitting signals from the cell surface to the nucleus to regulate gene expression involved in proliferation, migration, and survival.

FAK and Src Kinases

In addition to the MAPK pathway, this compound also inhibits the phosphorylation of Focal Adhesion Kinase (FAK) and Src kinase.[2] These non-receptor tyrosine kinases play a critical role in cell adhesion, migration, and invasion.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Cell Culture
  • Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs).

  • Culture Medium: Endothelial Cell Growth Medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

VEGFR2 Kinase Assay
  • Objective: To determine the in vitro inhibitory activity of this compound on VEGFR2 kinase.

  • Method: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay is typically employed.

    • Recombinant human VEGFR2 kinase domain is incubated with a biotinylated peptide substrate and ATP in a kinase reaction buffer.

    • This compound is added at various concentrations to determine its inhibitory effect.

    • The reaction is stopped, and a europium-labeled anti-phosphotyrosine antibody and streptavidin-allophycocyanin (APC) are added.

    • The TR-FRET signal is measured, which is proportional to the level of substrate phosphorylation.

    • IC50 values are calculated from the dose-response curves.

Cell Proliferation Assays

Proliferation_Assay_Workflow cluster_setup Experiment Setup cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Seed_Cells Seed HUVECs in 96-well plates Starve_Cells Serum-starve cells Seed_Cells->Starve_Cells Add_this compound Add this compound (10 or 50 nM) Starve_Cells->Add_this compound Add_VEGF Add VEGF (10 ng/mL) Add_this compound->Add_VEGF Incubate Incubate for 24-48h Add_VEGF->Incubate MTT MTT Assay Incubate->MTT Ki67 Ki67 Staining Incubate->Ki67 EdU EdU Incorporation Incubate->EdU Measure_Absorbance Measure Absorbance (MTT) MTT->Measure_Absorbance Quantify_Staining Quantify positive cells (Ki67/EdU) Ki67->Quantify_Staining EdU->Quantify_Staining

Figure 2: Workflow for HUVEC proliferation assays.

  • MTT Assay:

    • HUVECs are seeded in 96-well plates.

    • After adherence, cells are serum-starved for 24 hours.

    • Cells are pre-treated with this compound (10 or 50 nM) for 2 hours, followed by stimulation with VEGF (10 ng/mL) for 48 hours.

    • MTT solution is added to each well, and plates are incubated for 4 hours.

    • The formazan crystals are dissolved in DMSO, and absorbance is measured at 570 nm.

  • Ki67 and EdU Assays:

    • HUVECs are cultured on coverslips in 24-well plates.

    • Cells are treated as described for the MTT assay.

    • For the EdU assay, EdU is added to the culture medium for the final 2 hours of incubation.

    • Cells are fixed, permeabilized, and stained with anti-Ki67 antibody or for EdU incorporation according to the manufacturer's instructions.

    • The percentage of Ki67- or EdU-positive cells is determined by fluorescence microscopy.

Migration Assays
  • Wound Healing Assay:

    • HUVECs are grown to confluence in 6-well plates.

    • A sterile pipette tip is used to create a scratch in the cell monolayer.

    • The cells are washed to remove debris and incubated with serum-free medium containing VEGF (10 ng/mL) with or without this compound (10 or 50 nM).

    • Images of the scratch are taken at 0 and 24 hours.

    • The area of the wound is measured, and the percentage of wound closure is calculated.

  • Transwell Migration Assay:

    • HUVECs are seeded in the upper chamber of a Transwell insert with a porous membrane.

    • The lower chamber contains medium with VEGF (10 ng/mL) as a chemoattractant.

    • This compound (10 or 50 nM) is added to the upper chamber with the cells.

    • After 24 hours of incubation, non-migrated cells on the upper surface of the membrane are removed.

    • Migrated cells on the lower surface are fixed, stained, and counted under a microscope.

Tube Formation Assay

Tube_Formation_Workflow Coat_Plate Coat 96-well plate with Matrigel Solidify_Matrigel Incubate at 37°C to solidify Coat_Plate->Solidify_Matrigel Seed_HUVECs Seed HUVECs onto Matrigel Solidify_Matrigel->Seed_HUVECs Add_Treatments Add VEGF (10 ng/mL) +/- this compound (10 or 50 nM) Seed_HUVECs->Add_Treatments Incubate_Tubes Incubate for 6-12 hours Add_Treatments->Incubate_Tubes Image_Tubes Image tube formation Incubate_Tubes->Image_Tubes Quantify_Tubes Quantify tube length and branch points Image_Tubes->Quantify_Tubes

Figure 3: Workflow for the endothelial cell tube formation assay.

  • A 96-well plate is coated with Matrigel and allowed to solidify at 37°C.

  • HUVECs are seeded onto the Matrigel-coated wells.

  • The cells are treated with VEGF (10 ng/mL) in the presence or absence of this compound (10 or 50 nM).

  • After 6-12 hours of incubation, the formation of capillary-like structures is observed and photographed using a microscope.

  • The total tube length and the number of branch points are quantified using image analysis software.

Western Blot Analysis
  • HUVECs are serum-starved and then pre-treated with this compound (10 or 50 nM) for 2 hours before stimulation with VEGF (10 ng/mL) for 15-30 minutes.

  • Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein concentration is determined using a BCA assay.

  • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • The membrane is blocked and then incubated with primary antibodies against total and phosphorylated forms of VEGFR2, ERK1/2, JNK, p38, FAK, and Src.

  • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Conclusion

This compound is a highly potent and selective inhibitor of VEGFR2 kinase that demonstrates significant anti-angiogenic activity in endothelial cells. Its mechanism of action is centered on the direct inhibition of VEGFR2 phosphorylation, which in turn blocks critical downstream signaling pathways, including the MAPK and FAK/Src pathways. This leads to the suppression of endothelial cell proliferation, migration, and tube formation. The detailed data and protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working on novel anti-angiogenic therapies. The robust preclinical profile of this compound underscores its potential as a therapeutic candidate for diseases driven by pathological angiogenesis.

References

SKLB1002: A Technical Guide to its Molecular Target and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SKLB1002 is a potent and selective small-molecule inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. This document provides a comprehensive technical overview of the molecular target of this compound, its mechanism of action, and the experimental data supporting these findings. Detailed experimental protocols and quantitative data are presented to facilitate further research and development.

Primary Molecular Target: VEGFR-2

The primary molecular target of this compound has been unequivocally identified as the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a receptor tyrosine kinase.[1][2][3][4] this compound functions as an ATP-competitive inhibitor, binding to the ATP-binding site of the VEGFR-2 kinase domain and thereby preventing its autophosphorylation and subsequent activation.[4][5]

On-Target Potency

This compound demonstrates high potency for VEGFR-2, with a half-maximal inhibitory concentration (IC50) consistently reported in the nanomolar range.

TargetIC50 (nM)Assay Type
VEGFR-232Radiometric Kinase Assay

Table 1: In vitro potency of this compound against its primary molecular target, VEGFR-2.[3][4][5]

Kinase Selectivity Profile

This compound exhibits significant selectivity for VEGFR-2 over other tested kinases, underscoring its specificity. The IC50 values for off-target kinases are substantially higher, indicating a favorable selectivity profile.

KinaseIC50 (µM)
c-Kit0.62
Ret2.5
FMS2.9
PDGFRα3.1
Aurora A3.9
11 Other Kinases>10

Table 2: Kinase selectivity profile of this compound, demonstrating its high selectivity for VEGFR-2.[3]

Mechanism of Action: Inhibition of VEGFR-2 Signaling

VEGF binding to VEGFR-2 induces receptor dimerization and autophosphorylation of specific tyrosine residues in the cytoplasmic domain. This phosphorylation event initiates a cascade of downstream signaling pathways crucial for endothelial cell proliferation, migration, and survival – the hallmarks of angiogenesis. This compound, by inhibiting VEGFR-2 phosphorylation, effectively blocks these downstream signaling events.[4][6][7]

Downstream Signaling Pathway

This compound has been shown to inhibit the phosphorylation of several key downstream effector proteins in the VEGFR-2 signaling cascade, including members of the MAPK (mitogen-activated protein kinase) pathway and other critical signaling nodes.[1][4][6]

G cluster_0 cluster_1 Downstream Signaling cluster_2 Cellular Response VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds pVEGFR2 p-VEGFR-2 VEGFR2->pVEGFR2 Autophosphorylation This compound This compound This compound->VEGFR2 Inhibits PLCg PLCγ pVEGFR2->PLCg Ras Ras pVEGFR2->Ras FAK FAK pVEGFR2->FAK Src Src pVEGFR2->Src p38 p38 pVEGFR2->p38 JNK JNK pVEGFR2->JNK PKC PKC PLCg->PKC Raf Raf PKC->Raf Ras->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK Proliferation Proliferation ERK->Proliferation Migration Migration ERK->Migration Survival Survival ERK->Survival Tube_Formation Tube Formation ERK->Tube_Formation FAK->Proliferation FAK->Migration FAK->Survival FAK->Tube_Formation Src->Proliferation Src->Migration Src->Survival Src->Tube_Formation p38->Proliferation p38->Migration p38->Survival p38->Tube_Formation JNK->Proliferation JNK->Migration JNK->Survival JNK->Tube_Formation

This compound Inhibition of VEGFR-2 Signaling Pathway

Experimental Protocols

This section details the key experimental methodologies used to characterize the molecular target and mechanism of action of this compound.

In Vitro VEGFR-2 Kinase Assay

This assay quantifies the direct inhibitory effect of this compound on VEGFR-2 kinase activity.

Methodology:

  • Reaction Setup: In a 96-well plate, combine recombinant human VEGFR-2 kinase, a suitable kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT), and a synthetic peptide substrate.

  • Inhibitor Addition: Add serial dilutions of this compound (typically from 1 nM to 100 µM) or a DMSO vehicle control to the wells.

  • Reaction Initiation: Initiate the kinase reaction by adding a solution of ATP, often radiolabeled (e.g., [γ-33P]ATP).

  • Incubation: Incubate the plate at 30°C for a defined period (e.g., 45 minutes) to allow for substrate phosphorylation.

  • Detection: Stop the reaction and quantify the amount of phosphorylated substrate. For radiometric assays, this involves spotting the reaction mixture onto a filtermat, washing away unincorporated ATP, and measuring the remaining radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

G cluster_0 Workflow A 1. Combine VEGFR-2, Substrate, and Buffer B 2. Add this compound (Serial Dilutions) A->B C 3. Initiate with [γ-33P]ATP B->C D 4. Incubate at 30°C C->D E 5. Spot on Filtermat and Wash D->E F 6. Scintillation Counting E->F G 7. Calculate IC50 F->G

VEGFR-2 Kinase Assay Workflow
Western Blot Analysis of VEGFR-2 Phosphorylation

This cell-based assay confirms the ability of this compound to inhibit VEGFR-2 activation in a cellular context.

Methodology:

  • Cell Culture: Culture VEGFR-2 expressing cells, such as Human Umbilical Vein Endothelial Cells (HUVECs), to near confluency.

  • Serum Starvation: To reduce basal receptor activation, starve the cells in a serum-free or low-serum medium for 4-6 hours.

  • Inhibitor Pre-treatment: Treat the starved cells with various concentrations of this compound for 1-2 hours. Include a DMSO vehicle control.

  • VEGF Stimulation: Stimulate the cells with an optimal concentration of VEGF-A (e.g., 50 ng/mL) for a short period (e.g., 5-10 minutes) to induce VEGFR-2 phosphorylation.

  • Cell Lysis: Immediately wash the cells with cold PBS and lyse them with a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane and then incubate with primary antibodies against phospho-VEGFR-2 and total VEGFR-2. Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent.

  • Analysis: Quantify the band intensities and normalize the phospho-VEGFR-2 signal to the total VEGFR-2 signal to determine the extent of inhibition.

Cellular Angiogenesis Assays

These assays assess the functional consequences of VEGFR-2 inhibition by this compound on endothelial cell behavior.

3.3.1. HUVEC Proliferation Assay (MTT Assay)

  • Seed HUVECs in a 96-well plate and allow them to adhere.

  • Treat the cells with serial dilutions of this compound in the presence or absence of VEGF.

  • Incubate for 48-72 hours.

  • Add MTT reagent to each well and incubate to allow for formazan crystal formation.

  • Solubilize the formazan crystals and measure the absorbance to determine cell viability.

3.3.2. HUVEC Migration Assay (Transwell Assay)

  • Coat the upper chamber of a Transwell insert with an appropriate extracellular matrix protein.

  • Plate HUVECs in the upper chamber in a serum-free medium containing different concentrations of this compound.

  • Add a medium containing VEGF to the lower chamber as a chemoattractant.

  • Incubate for a sufficient time to allow for cell migration.

  • Remove non-migrated cells from the upper surface of the membrane.

  • Fix, stain, and count the migrated cells on the lower surface of the membrane.

3.3.3. HUVEC Tube Formation Assay

  • Coat the wells of a 96-well plate with a basement membrane matrix (e.g., Matrigel).

  • Seed HUVECs onto the matrix in the presence of various concentrations of this compound and VEGF.

  • Incubate for 4-6 hours to allow for the formation of capillary-like structures.

  • Visualize the tube network using a microscope and quantify parameters such as the number of junctions, total tube length, and number of loops.

Conclusion

This compound is a highly potent and selective inhibitor of the VEGFR-2 tyrosine kinase. Its mechanism of action involves the direct inhibition of VEGFR-2 autophosphorylation, leading to the blockade of downstream signaling pathways that are critical for angiogenesis. The robust in vitro and cellular data, supported by detailed experimental protocols, establish this compound as a valuable tool for studying VEGFR-2 biology and as a promising candidate for the development of anti-angiogenic therapies.

References

In-Depth Technical Guide: SKLB1002, a Potent VEGFR-2 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SKLB1002 is a novel, potent, and selective small-molecule inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. Developed through a restricted de novo design method, this compound has demonstrated significant anti-angiogenic and anti-tumor activity in both in vitro and in vivo models.[1][2] This technical guide provides a comprehensive overview of the discovery, synthesis pathway, mechanism of action, and biological activity of this compound, supported by detailed experimental protocols and quantitative data.

Discovery and Rationale

This compound was identified through a computational, structure-based drug design strategy aimed at discovering novel VEGFR-2 inhibitors.[1][2] The rationale for its development is rooted in the critical role of the VEGF/VEGFR-2 signaling pathway in tumor angiogenesis. By selectively targeting the ATP-binding site of VEGFR-2, this compound effectively blocks the downstream signaling cascades that lead to endothelial cell proliferation, migration, and the formation of new blood vessels, which are essential for tumor growth and metastasis.[1][3][4][5]

Synthesis Pathway

While the definitive, step-by-step synthesis of this compound has not been published in a single comprehensive document, the chemical structure, N-(4-(6,7-dimethoxyquinazolin-4-yloxy)phenyl)-N'-(5-ethyl-1,3,4-thiadiazol-2-yl)urea, indicates a multi-step synthesis involving the preparation of key intermediates: a substituted quinazoline, a substituted aniline, and an aminothiadiazole, followed by their condensation to form the final urea-linked compound. The following proposed synthesis pathway is based on established organo-chemical reactions for similar molecular scaffolds.

G cluster_quinazoline Quinazoline Core Synthesis cluster_aniline Aniline Moiety Preparation cluster_thiadiazole Thiadiazole Intermediate Synthesis cluster_final Final Urea Formation A Substituted Anthranilic Acid C 4-Chloro-6,7-dimethoxyquinazoline A->C Cyclization B Formamide B->C E 4-(6,7-Dimethoxyquinazolin-4-yloxy)aniline C->E Nucleophilic Substitution D 4-Aminophenol D->E J This compound E->J Urea Linkage Formation F Propionyl Chloride H 2-Amino-5-ethyl-1,3,4-thiadiazole F->H Cyclization G Thiosemicarbazide G->H H->J I Triphosgene or CDI I->J

Caption: Proposed synthetic pathway for this compound.

Mechanism of Action

This compound exerts its biological effects by acting as a potent ATP-competitive inhibitor of the VEGFR-2 tyrosine kinase.[6] Binding of VEGF to VEGFR-2 normally induces receptor dimerization and autophosphorylation of specific tyrosine residues within the intracellular domain. This phosphorylation event initiates a cascade of downstream signaling pathways crucial for angiogenesis. This compound binds to the ATP-binding pocket of the VEGFR-2 kinase domain, preventing this autophosphorylation and thereby blocking the activation of downstream signaling molecules. Key pathways inhibited by this compound include the MAPK (mitogen-activated protein kinase) pathway, involving ERK1/2, JNK, and p38, as well as the FAK (focal adhesion kinase) and Src signaling pathways.[1][3] The inhibition of these pathways ultimately leads to a reduction in endothelial cell proliferation, migration, invasion, and tube formation.[1][3]

G VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds P Phosphorylation VEGFR2->P Autophosphorylation This compound This compound This compound->VEGFR2 Inhibits MAPK MAPK Pathway (ERK1/2, JNK, p38) P->MAPK FAK_Src FAK/Src Pathway P->FAK_Src Angiogenesis Angiogenesis (Proliferation, Migration, Tube Formation) MAPK->Angiogenesis FAK_Src->Angiogenesis

Caption: this compound mechanism of action on the VEGFR-2 signaling pathway.

Quantitative Biological Data

The following tables summarize the quantitative data for this compound's inhibitory activity and in vivo efficacy.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

Kinase TargetIC50 (nM)
VEGFR-2 32
c-kit620
Ret2500
FMS2900
PDGFRα3100
Aurora A3900
11 other kinases>10,000
Data sourced from Sigma-Aldrich product information sheet.[6]

Table 2: In Vitro Anti-Angiogenic Activity of this compound in HUVECs

AssayConcentrationResult
Cell Proliferation10 nMSignificant Inhibition
50 nMSignificant Inhibition
Cell Migration10 µM86% Inhibition
Cell Invasion10 µM92% Inhibition
Tube Formation10 µM98% Inhibition
Data compiled from multiple studies.[3][6]

Table 3: In Vivo Anti-Tumor Efficacy of this compound

Tumor ModelHostTreatmentDurationTumor Growth Inhibition
SW620 (colorectal) XenograftAthymic Mice100 mg/kg/day, i.p.18 days72%
HepG2 (liver) XenograftAthymic Mice100 mg/kg/day, i.p.18 days63%
Data sourced from Sigma-Aldrich product information sheet.[6]

Detailed Experimental Protocols

The following are representative protocols for key experiments used to characterize this compound.

In Vitro VEGFR-2 Kinase Activity Assay (Luminescence-based)

This protocol is for determining the IC50 value of this compound against the isolated VEGFR-2 kinase domain.

Materials:

  • Recombinant human VEGFR-2 kinase domain

  • Kinase Assay Buffer (e.g., 40 mM Tris, 20 mM MgCl2, 0.1 mg/ml BSA, pH 7.5)

  • ATP

  • Poly (Glu, Tyr) 4:1 substrate

  • This compound (dissolved in DMSO)

  • Luminescence-based ATP detection reagent (e.g., Kinase-Glo™)

  • White, opaque 96-well plates

  • Luminometer

Procedure:

  • Prepare serial dilutions of this compound in DMSO, and then dilute further in Kinase Assay Buffer.

  • In a 96-well plate, add the diluted this compound solutions. Include wells for positive control (no inhibitor) and negative control (no enzyme).

  • Prepare a master mix containing Kinase Assay Buffer, ATP, and the Poly (Glu, Tyr) substrate.

  • Add the master mix to all wells.

  • Initiate the reaction by adding the diluted VEGFR-2 enzyme to all wells except the negative control.

  • Incubate the plate at 30°C for 60 minutes.

  • Stop the reaction and detect the remaining ATP by adding the Kinase-Glo™ reagent according to the manufacturer's instructions.

  • Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

  • Measure luminescence using a microplate reader.

  • Calculate the percent inhibition for each this compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

HUVEC Proliferation Assay (MTT Assay)

This protocol measures the effect of this compound on the proliferation of Human Umbilical Vein Endothelial Cells (HUVECs).

Materials:

  • HUVECs

  • Endothelial Cell Growth Medium (EGM-2)

  • Fetal Bovine Serum (FBS)

  • VEGF-A

  • This compound

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • DMSO

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed HUVECs in a 96-well plate at a density of 5,000 cells/well in EGM-2 and allow them to attach overnight.

  • Starve the cells in a low-serum medium (e.g., 0.5% FBS) for 24 hours.

  • Treat the cells with various concentrations of this compound in the presence of a stimulating concentration of VEGF-A (e.g., 10 ng/mL). Include control wells with VEGF-A alone and vehicle control (DMSO).

  • Incubate for 48-72 hours at 37°C in a humidified CO2 incubator.

  • Add MTT reagent to each well and incubate for 4 hours.

  • Remove the medium and dissolve the formazan crystals in DMSO.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of proliferation inhibition relative to the VEGF-A stimulated control and determine the IC50 value.

Western Blot for VEGFR-2 Phosphorylation

This protocol assesses the inhibitory effect of this compound on VEGF-induced VEGFR-2 phosphorylation in HUVECs.

Materials:

  • HUVECs

  • VEGF-A

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-VEGFR-2 (Tyr1175), anti-total-VEGFR-2, anti-GAPDH

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Culture HUVECs to near confluency and serum-starve overnight.

  • Pre-treat cells with various concentrations of this compound for 1-2 hours.

  • Stimulate cells with VEGF-A (e.g., 50 ng/mL) for 10-15 minutes.

  • Lyse the cells in RIPA buffer and determine the protein concentration.

  • Separate 20-30 µg of protein per lane by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

  • Incubate with the primary antibody against phospho-VEGFR-2 overnight at 4°C.

  • Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using a chemiluminescent substrate.

  • Strip the membrane and re-probe for total VEGFR-2 and GAPDH as loading controls.

  • Quantify band intensities to determine the level of phosphorylation inhibition.

In Vivo Tumor Xenograft Study

This protocol describes a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.

Materials:

  • Athymic nude mice

  • Tumor cells (e.g., SW620 or HepG2)

  • Matrigel (optional)

  • This compound formulation for injection

  • Calipers

Procedure:

  • Subcutaneously inject tumor cells (e.g., 5 x 10^6 cells in 100 µL of PBS, optionally mixed with Matrigel) into the flank of each mouse.

  • Monitor tumor growth regularly using calipers. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.

  • When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Administer this compound (e.g., 100 mg/kg/day) or vehicle control via intraperitoneal (i.p.) injection.

  • Measure tumor volume and body weight 2-3 times per week.

  • At the end of the study (e.g., 18 days), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for CD31 to assess microvessel density).

  • Calculate the tumor growth inhibition percentage.

G A Inject Tumor Cells B Monitor Tumor Growth A->B C Randomize Mice B->C D Administer this compound or Vehicle C->D E Measure Tumor Volume & Body Weight D->E F Euthanize & Excise Tumors E->F G Data Analysis (TGI) F->G

Caption: Experimental workflow for in vivo tumor xenograft study.

Conclusion

This compound is a promising, potent, and selective VEGFR-2 inhibitor with significant anti-angiogenic and anti-tumor properties. Its discovery through a rational design approach and its efficacy in preclinical models highlight its potential as a candidate for further development in cancer therapy. This technical guide provides a foundational resource for researchers interested in the synthesis, mechanism, and biological evaluation of this compound and similar compounds.

References

The Impact of SKLB1002 on Downstream Signaling Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SKLB1002 is a potent and selective small-molecule inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) tyrosine kinase.[1][2][3] As a key mediator of angiogenesis, the signaling cascade initiated by VEGF binding to VEGFR-2 is a critical target in oncology and ophthalmology.[1][2][3] this compound has demonstrated significant anti-angiogenic and anti-tumor effects in both in vitro and in vivo models.[4][5] This technical guide provides an in-depth overview of the downstream signaling pathways modulated by this compound, supported by quantitative data, detailed experimental protocols, and pathway visualizations to aid researchers in their understanding and application of this compound.

Core Mechanism of Action

This compound exerts its biological effects by competitively inhibiting the ATP-binding site of the VEGFR-2 tyrosine kinase domain.[6] This inhibition prevents the VEGF-induced autophosphorylation of VEGFR-2, thereby blocking the initiation of downstream signaling cascades that are crucial for endothelial cell proliferation, migration, and survival.[4][5]

Quantitative Analysis of this compound Efficacy

The inhibitory activity of this compound has been quantified in various assays, demonstrating its potency at both the molecular and cellular levels.

Table 1: In Vitro Efficacy of this compound

ParameterValueCell Line/SystemReference
VEGFR-2 IC5032 nMKinase Assay[6]
Inhibition of HUVEC ProliferationSignificant at 10 nM and 50 nMHUVECs[2][7]
Inhibition of HUVEC MigrationSignificant at 10 nM and 50 nMHUVECs[2][7]
Inhibition of HUVEC Tube FormationSignificant at 10 nM and 50 nMHUVECs[2][7]

Table 2: In Vivo Efficacy of this compound

Animal ModelDosageEffectReference
Athymic mice with human tumor xenografts100 mg/kg/d>60% inhibition of tumor growth[4][5]
Zebrafish embryos2.5 µmol/LInhibition of intersegmental vessel formation

Downstream Signaling Pathways Modulated by this compound

This compound's inhibition of VEGFR-2 phosphorylation leads to the suppression of multiple downstream signaling pathways critical for angiogenic processes.

MAPK (Mitogen-Activated Protein Kinase) Pathway

The MAPK pathway is a key downstream effector of VEGFR-2 signaling in endothelial cells. This compound has been shown to inhibit the phosphorylation of several key components of this pathway.[1][2][3]

  • ERK1/2 (Extracellular signal-regulated kinases 1/2): Inhibition of ERK1/2 phosphorylation by this compound leads to decreased endothelial cell proliferation.[1][2]

  • JNK (c-Jun N-terminal kinase): this compound treatment results in the reduced phosphorylation of JNK, which is involved in cell proliferation and apoptotic responses.[1][2]

  • p38 MAPK: The phosphorylation of p38, which plays a role in cell migration, is also diminished following this compound administration.[1][2]

SKLB1002_MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 ERK ERK1/2 VEGFR2->ERK Activates JNK JNK VEGFR2->JNK Activates p38 p38 VEGFR2->p38 Activates p_ERK p-ERK1/2 ERK->p_ERK p_JNK p-JNK JNK->p_JNK p_p38 p-p38 p38->p_p38 Proliferation Cell Proliferation p_ERK->Proliferation Apoptosis Apoptosis p_JNK->Apoptosis Migration Cell Migration p_p38->Migration VEGF VEGF VEGF->VEGFR2 Binds This compound This compound This compound->VEGFR2 Inhibits

This compound inhibits the MAPK signaling pathway.
FAK (Focal Adhesion Kinase) and Src Pathway

The FAK and Src signaling pathways are also implicated as downstream targets of VEGFR-2 and are inhibited by this compound.[4] These pathways are crucial for cell migration and invasion.

  • FAK: this compound inhibits the VEGF-induced phosphorylation of FAK.[4]

  • Src: The phosphorylation of Src, a non-receptor tyrosine kinase that interacts with FAK, is also downregulated by this compound treatment.[4]

SKLB1002_FAK_Src_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm VEGFR2 VEGFR-2 FAK FAK VEGFR2->FAK Activates p_FAK p-FAK FAK->p_FAK Src Src p_Src p-Src Src->p_Src p_FAK->Src Cell_Adhesion Cell Adhesion & Migration p_FAK->Cell_Adhesion p_Src->Cell_Adhesion VEGF VEGF VEGF->VEGFR2 Binds This compound This compound This compound->VEGFR2 Inhibits

Inhibition of FAK and Src pathways by this compound.

Detailed Experimental Protocols

Western Blotting for Phospho-protein Analysis

This protocol details the methodology for assessing the phosphorylation status of downstream signaling proteins in response to this compound.

a. Cell Culture and Treatment:

  • Culture Human Umbilical Vein Endothelial Cells (HUVECs) in complete endothelial cell growth medium until they reach 80-90% confluency.

  • Serum-starve the HUVECs in a basal medium containing 0.5% FBS for 4-6 hours.

  • Pre-treat the cells with desired concentrations of this compound (e.g., 10 nM, 50 nM) or vehicle control (DMSO) for 1 hour.

  • Stimulate the cells with recombinant human VEGF (e.g., 10 ng/mL) for 10-15 minutes.

b. Protein Extraction:

  • Wash the cells twice with ice-cold PBS.

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Scrape the cells and collect the lysate.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

  • Collect the supernatant containing the protein extract.

  • Determine the protein concentration using a BCA assay.

c. SDS-PAGE and Western Blotting:

  • Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins on a 10% SDS-polyacrylamide gel.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against phospho-ERK1/2, phospho-JNK, phospho-p38, phospho-FAK, phospho-Src, and their total protein counterparts, as well as a loading control (e.g., GAPDH), overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantify the band intensities using densitometry software.

Western_Blot_Workflow cluster_cell_prep Cell Preparation cluster_protein_proc Protein Processing cluster_blotting Western Blotting Culture HUVEC Culture Starve Serum Starvation Culture->Starve Treat This compound/VEGF Treatment Starve->Treat Lysis Cell Lysis Treat->Lysis Quantify Protein Quantification Lysis->Quantify SDS_PAGE SDS-PAGE Quantify->SDS_PAGE Transfer Membrane Transfer SDS_PAGE->Transfer Block Blocking Transfer->Block Antibody Antibody Incubation Block->Antibody Detect Detection & Analysis Antibody->Detect

Workflow for Western Blot analysis.
HUVEC Transwell Migration Assay

This assay measures the chemotactic response of endothelial cells.

  • Coat the underside of Transwell inserts (8 µm pore size) with fibronectin.

  • Serum-starve HUVECs as described above.

  • Add basal medium with VEGF (chemoattractant) to the lower chamber.

  • Resuspend the starved HUVECs in a basal medium containing different concentrations of this compound or vehicle.

  • Add the cell suspension to the upper chamber of the Transwell inserts.

  • Incubate for 4-6 hours at 37°C.

  • Remove non-migrated cells from the upper surface of the membrane with a cotton swab.

  • Fix and stain the migrated cells on the lower surface of the membrane with crystal violet.

  • Count the number of migrated cells in several fields of view under a microscope.

Conclusion

This compound is a potent VEGFR-2 inhibitor that effectively blocks downstream signaling through the MAPK, FAK, and Src pathways. This comprehensive guide provides the foundational knowledge, quantitative data, and detailed protocols necessary for researchers to investigate further the therapeutic potential of this compound in angiogenesis-dependent diseases. The provided visualizations of the signaling pathways and experimental workflows serve as a clear conceptual framework for understanding the mechanism of action of this promising anti-angiogenic agent.

References

In Vitro Characterization of SKLB1002: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro characterization of SKLB1002, a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). The data and protocols compiled herein are intended to serve as a comprehensive resource for researchers in the fields of oncology, angiogenesis, and drug discovery.

Core Inhibitory Activity and Cellular Effects

This compound is a small molecule inhibitor that demonstrates high potency and selectivity for VEGFR2, a key mediator of angiogenesis.[1] Its inhibitory activity has been quantified through various in vitro assays, highlighting its potential as an anti-angiogenic agent.

Data Summary

The following tables summarize the key quantitative data on the in vitro activity of this compound.

Parameter Value Reference
VEGFR2 Kinase Inhibition (IC50) 32 nM[2]

Table 1: In vitro kinase inhibitory activity of this compound against VEGFR2.

Cell Line Assay Concentration Effect Reference
HUVECCell Viability (MTT)10 nMSignificantly reduced VEGF-induced cell viability[1]
HUVECCell Viability (MTT)50 nMSignificantly reduced VEGF-induced cell viability[1]
HUVECCell Proliferation10 nM & 50 nMSignificantly decreased proliferation ability[1]
HUVECCell Migration10 nM & 50 nMSignificantly reduced migration ability[1]
HUVECTube Formation10 nM & 50 nMSignificantly reduced tube formation ability[1]

Table 2: Summary of the in vitro cellular effects of this compound on Human Umbilical Vein Endothelial Cells (HUVECs).

Mechanism of Action: Inhibition of the VEGFR2-MAPK Signaling Pathway

This compound exerts its anti-angiogenic effects by inhibiting the phosphorylation of VEGFR2, which in turn blocks downstream signaling through the Mitogen-Activated Protein Kinase (MAPK) pathway. Specifically, treatment with this compound has been shown to decrease the phosphorylation levels of ERK1/2, JNK, and p38 in VEGF-stimulated endothelial cells.[1]

SKLB1002_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 Cellular Response VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 MAPK_Pathway MAPK Pathway VEGFR2->MAPK_Pathway This compound This compound This compound->VEGFR2 ERK p-ERK1/2 MAPK_Pathway->ERK JNK p-JNK MAPK_Pathway->JNK p38 p-p38 MAPK_Pathway->p38 Proliferation Proliferation ERK->Proliferation Tube_Formation Tube Formation ERK->Tube_Formation Migration Migration JNK->Migration JNK->Tube_Formation p38->Migration p38->Tube_Formation Experimental_Workflow cluster_0 Biochemical Assay cluster_1 Cellular Assays cluster_2 Mechanism of Action Kinase_Assay VEGFR2 Kinase Assay MTT Proliferation (MTT) Migration Migration (Transwell) Tube_Formation Tube Formation Western_Blot Western Blot (MAPK Pathway)

References

SKLB1002: A Technical Overview of Its Kinase Selectivity Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

SKLB1002 has emerged as a potent, ATP-competitive inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key mediator of angiogenesis.[1] Understanding its selectivity profile against a wider range of kinases is crucial for assessing its therapeutic potential and predicting potential off-target effects. This document provides a concise technical guide to the kinase selectivity of this compound, detailing its inhibitory activity, the signaling pathways it modulates, and the experimental methodologies used for its characterization.

Kinase Selectivity Profile of this compound

This compound exhibits a high degree of selectivity for VEGFR2. The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against a panel of kinases.

KinaseIC50 (nM)
VEGFR2 32
c-Kit620
RET2500
FMS2900
PDGFRα3100
Aurora A3900
Other 11 Kinases>10000

Data compiled from publicly available sources.

Modulation of the VEGFR2 Signaling Pathway

This compound exerts its biological effects by inhibiting the autophosphorylation of VEGFR2 upon binding of its ligand, VEGF. This action blocks the initiation of a cascade of downstream signaling events critical for endothelial cell proliferation, migration, and survival. The primary pathways affected include the PLCγ-PKC-MAPK and the PI3K/Akt pathways.

VEGFR2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibition Inhibition by this compound VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Src Src VEGFR2->Src Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Gene Expression (Proliferation, Migration, Survival) ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation FAK FAK Src->FAK Activates SKLB1002_effect This compound SKLB1002_effect->VEGFR2

VEGFR2 Signaling Pathway Inhibition by this compound

Experimental Protocols

The kinase inhibition profile of this compound is typically determined using in vitro kinase assays. A common method is the radiometric kinase assay.

Radiometric Kinase Assay Protocol

This assay measures the transfer of a radiolabeled phosphate group from ATP to a kinase substrate.

1. Reaction Mixture Preparation:

  • A master mix is prepared containing the kinase of interest, a suitable substrate (e.g., a specific peptide or protein), and a buffer solution with appropriate cofactors (e.g., MgCl2).

2. Inhibitor Addition:

  • Serial dilutions of this compound (or other test compounds) are added to the reaction wells. A control with no inhibitor (vehicle only) is included.

3. Initiation of Reaction:

  • The kinase reaction is initiated by the addition of radiolabeled ATP (e.g., [γ-³²P]ATP or [γ-³³P]ATP).

4. Incubation:

  • The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a specific period to allow for substrate phosphorylation.

5. Reaction Termination:

  • The reaction is stopped, typically by the addition of a solution containing a high concentration of EDTA or by spotting the reaction mixture onto a phosphocellulose membrane which binds the substrate.

6. Washing:

  • Unincorporated radiolabeled ATP is removed by washing the membrane with a suitable buffer (e.g., phosphoric acid).

7. Detection and Quantification:

  • The amount of radiolabeled phosphate transferred to the substrate is quantified using a scintillation counter or a phosphorimager.

8. Data Analysis:

  • The percentage of kinase inhibition for each concentration of this compound is calculated relative to the control. The IC50 value is then determined by fitting the data to a dose-response curve.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis prep_reagents Prepare Kinase, Substrate, and Buffer mix Combine Kinase, Substrate, and this compound prep_reagents->mix prep_inhibitor Prepare Serial Dilutions of this compound prep_inhibitor->mix initiate Initiate with Radiolabeled ATP mix->initiate incubate Incubate at Controlled Temperature initiate->incubate stop Stop Reaction (e.g., add EDTA) incubate->stop spot Spot onto Membrane stop->spot wash Wash to Remove Free Radiolabeled ATP spot->wash quantify Quantify Radioactivity wash->quantify analyze Calculate % Inhibition and IC50 quantify->analyze

Experimental Workflow for a Radiometric Kinase Assay

Summary

This compound is a potent and highly selective inhibitor of VEGFR2. Its inhibitory action is concentrated on VEGFR2, with significantly less activity against other tested kinases. This selectivity profile, coupled with its ability to effectively block downstream signaling pathways crucial for angiogenesis, underscores its potential as a targeted therapeutic agent. The experimental protocols outlined provide a standard methodology for characterizing the potency and selectivity of kinase inhibitors like this compound.

References

Unveiling the Anti-Angiogenic Potential of SKLB1002: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the early-stage research on the anti-angiogenic properties of SKLB1002, a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). This document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying molecular mechanisms and experimental workflows.

Quantitative Data Summary

The following tables summarize the quantitative data on the inhibitory effects of this compound on key processes of angiogenesis.

Table 1: In Vitro Efficacy of this compound

Assay TypeCell LineKey ParameterThis compound ConcentrationResultCitation
VEGFR-2 Kinase Assay-IC5032 nMPotent inhibition of VEGFR-2 kinase activity[1]
Cell ViabilityHUVECCell Viability10 nM and 50 nMSignificantly reduced VEGF-induced increase in viability[2]
Cell ProliferationHUVECProliferation Ability10 nM and 50 nMSignificantly decreased proliferation[2]
Cell MigrationHUVECInhibition10 µM86% inhibition of HUVEC migration[1]
Cell InvasionHUVECInhibition10 µM92% inhibition of HUVEC invasion[1]
Tube FormationHUVECInhibition10 µM98% inhibition of HUVEC tube formation[1]

Table 2: In Vivo Efficacy of this compound

Animal ModelTumor/Disease ModelTreatmentOutcomeCitation
Athymic MiceHuman Tumor Xenografts (SW620 and HepG2)100 mg/kg/day this compound>60% inhibition of tumor growth[3]
Zebrafish Embryos-2.5 µM this compound80% inhibition of intersegmental vessel formation[1]
ICR MiceAlkali-burn induced Corneal NeovascularizationTopical this compound eyedropsSignificantly decreased mean length and number of new corneal blood vessels[4][5]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Cell Viability and Proliferation Assays

a) MTT Assay for Cell Viability

  • Human Umbilical Vein Endothelial Cells (HUVECs) are seeded in 96-well plates.

  • Cells are treated with varying concentrations of this compound (e.g., 10 nM and 50 nM) in the presence or absence of 10 ng/mL VEGF for 24 hours.[2]

  • MTT solution is added to each well and incubated to allow for the formation of formazan crystals.

  • The formazan crystals are dissolved, and the absorbance is measured at a specific wavelength to determine cell viability.

b) Ki67 and EdU Incorporation Assays for Cell Proliferation

  • HUVECs are cultured on coverslips in 24-well plates.

  • Cells are treated with this compound (10 nM and 50 nM) and/or VEGF (10 ng/mL).[2]

  • For Ki67 staining, cells are fixed, permeabilized, and incubated with an anti-Ki67 antibody, followed by a fluorescent secondary antibody.

  • For EdU (5-ethynyl-2´-deoxyuridine) incorporation, EdU is added to the cell culture medium, and after incubation, the cells are fixed, permeabilized, and the incorporated EdU is detected using a fluorescent azide conjugate.

  • Fluorescence microscopy is used to visualize and quantify the percentage of proliferating cells.

Cell Migration and Invasion Assays

a) Scratch Wound Healing Assay for Cell Migration

  • HUVECs are grown to confluence in a multi-well plate.

  • A sterile pipette tip is used to create a "scratch" or cell-free gap in the monolayer.

  • The cells are then incubated with this compound (10 nM and 50 nM) and/or VEGF (10 ng/mL).[5]

  • The rate of wound closure is monitored and photographed at different time points to assess cell migration.

b) Transwell Assay for Cell Migration and Invasion

  • For migration assays, HUVECs are seeded in the upper chamber of a Transwell insert with a porous membrane.

  • The lower chamber contains medium with or without chemoattractants like VEGF, and with or without this compound.

  • For invasion assays, the membrane is coated with a basement membrane extract.

  • After incubation, non-migrated/invaded cells on the upper surface of the membrane are removed.

  • The cells that have migrated/invaded to the lower surface are fixed, stained, and counted.

Tube Formation Assay
  • A layer of basement membrane matrix (e.g., Matrigel) is allowed to solidify in the wells of a 96-well plate.

  • HUVECs are seeded onto the matrix.

  • The cells are treated with different concentrations of this compound (e.g., 10 µM) in the presence of an angiogenic stimulus like VEGF.[1]

  • After incubation, the formation of capillary-like structures (tubes) is observed and photographed using a microscope.

  • The extent of tube formation is quantified by measuring parameters such as the total tube length and the number of branch points.

Western Blot Analysis
  • HUVECs are treated with this compound (10 nM and 50 nM) and stimulated with VEGF (10 ng/mL).[2]

  • Cell lysates are prepared, and protein concentrations are determined.

  • Proteins are separated by SDS-PAGE and transferred to a membrane.

  • The membrane is blocked and then incubated with primary antibodies against total and phosphorylated forms of VEGFR-2, ERK1/2, JNK, and p38.

  • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • The protein bands are visualized using a chemiluminescence detection system.

In Vivo Corneal Neovascularization Model
  • Corneal neovascularization is induced in ICR mice via an alkali burn to the cornea.[5]

  • The mice are then treated with topical eye drops containing this compound.[5]

  • After a set period, the corneas are examined and photographed using a slit lamp.

  • The length and number of new blood vessels are measured and quantified to assess the anti-angiogenic effect of this compound in vivo.[5]

Visualizations

The following diagrams illustrate the key signaling pathways and experimental workflows associated with the anti-angiogenic properties of this compound.

SKLB1002_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 pVEGFR2 p-VEGFR-2 VEGFR2->pVEGFR2 Phosphorylation MAPK_Pathway MAPK Pathway pVEGFR2->MAPK_Pathway pERK p-ERK1/2 MAPK_Pathway->pERK pJNK p-JNK MAPK_Pathway->pJNK pp38 p-p38 MAPK_Pathway->pp38 Angiogenesis Angiogenesis (Proliferation, Migration, Tube Formation) pERK->Angiogenesis pJNK->Angiogenesis pp38->Angiogenesis This compound This compound This compound->VEGFR2 Inhibition

Caption: this compound inhibits angiogenesis by blocking VEGFR-2 phosphorylation.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies HUVEC_Culture HUVEC Culture Treatment Treatment with this compound +/- VEGF HUVEC_Culture->Treatment Proliferation Proliferation Assays (MTT, Ki67, EdU) Treatment->Proliferation Migration Migration Assays (Wound Healing, Transwell) Treatment->Migration Tube_Formation Tube Formation Assay Treatment->Tube_Formation Mechanism Mechanism of Action (Western Blot for p-VEGFR-2, p-MAPK) Treatment->Mechanism Animal_Model Animal Model (e.g., Corneal Neovascularization) In_Vivo_Treatment In Vivo Administration of this compound Animal_Model->In_Vivo_Treatment Observation Observation and Imaging In_Vivo_Treatment->Observation Quantification Quantification of Angiogenesis Observation->Quantification

Caption: Workflow for evaluating the anti-angiogenic effects of this compound.

Logical_Relationship This compound This compound VEGFR2_Inhibition VEGFR-2 Inhibition This compound->VEGFR2_Inhibition Downstream_Inhibition Inhibition of Downstream Signaling (p-ERK, p-JNK, p-p38) VEGFR2_Inhibition->Downstream_Inhibition Cellular_Effects Inhibition of Endothelial Cell Functions (Proliferation, Migration, Tube Formation) Downstream_Inhibition->Cellular_Effects Anti_Angiogenic_Outcome Anti-Angiogenic Effect (Reduced Neovascularization) Cellular_Effects->Anti_Angiogenic_Outcome

Caption: The mechanism of this compound's anti-angiogenic action.

References

SKLB1002: A Potent VEGFR2 Inhibitor for Modulating the Tumor Microenvironment

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

SKLB1002 is a novel, potent, and specific small-molecule inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) tyrosine kinase.[1][2] By targeting the primary driver of tumor angiogenesis, this compound effectively disrupts the formation of new blood vessels, a critical process for tumor growth and metastasis.[1] Beyond its anti-angiogenic activity, this compound has been shown to induce a phenomenon known as "vascular normalization".[2][3] This process transforms the typically chaotic and leaky tumor vasculature into a more organized and functional network, thereby improving the delivery and efficacy of co-administered chemotherapeutic agents.[2][3] This guide provides a comprehensive overview of the mechanism of action of this compound, its effects on the tumor microenvironment, detailed experimental protocols, and quantitative data from key studies.

Core Mechanism of Action: VEGFR2 Signaling Inhibition

This compound exerts its primary effect by inhibiting the VEGF-induced phosphorylation of VEGFR2.[1] This action blocks the downstream signaling cascades that are crucial for endothelial cell proliferation, migration, and survival.[1][4] The inhibition of these pathways ultimately leads to a reduction in angiogenesis, thereby starving the tumor of essential nutrients and oxygen.

Signaling Pathway Diagram

SKLB1002_Mechanism cluster_TME Tumor Microenvironment cluster_EndothelialCell Endothelial Cell cluster_downstream Downstream Signaling VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds p-VEGFR2 p-VEGFR2 VEGFR2->p-VEGFR2 Phosphorylation FAK FAK p-VEGFR2->FAK Activates Src Src p-VEGFR2->Src Activates MAPK_Pathway MAPK Pathway (ERK, JNK, p38) p-VEGFR2->MAPK_Pathway Activates Angiogenesis Angiogenesis (Proliferation, Migration, Tube Formation) FAK->Angiogenesis Src->Angiogenesis MAPK_Pathway->Angiogenesis This compound This compound This compound->p-VEGFR2 Inhibits

Caption: Mechanism of this compound action on the VEGFR2 signaling pathway.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies on this compound.

Table 1: In Vivo Antitumor Efficacy of this compound

ModelTreatment GroupDosageTumor Growth InhibitionTumor Weight (g)Reference
SW620 XenograftVehicle--2.22 ± 0.54[5]
This compound100 mg/kg>60%0.73 ± 0.12[1][5]
HepG2 XenograftVehicle--1.03 ± 0.26[5]
This compound50 mg/kg-0.45 ± 0.14[5]

Table 2: Effect of this compound on Chemotherapy Efficacy

Combination TherapyMetricResultReference
This compound + DoxorubicinIntratumoral Doxorubicin Level2.2-fold increase[2][3]
Antitumor Effect (% of control size)49%[2][3]
Antimetastatic Effect (% of control metastatic nodules)12%[2][3]

Experimental Protocols

This section details the methodologies for key experiments used to evaluate the efficacy of this compound.

Human Umbilical Vein Endothelial Cell (HUVEC) Proliferation Assay
  • Objective: To assess the inhibitory effect of this compound on VEGF-induced endothelial cell proliferation.

  • Method:

    • HUVECs are seeded in 96-well plates and cultured overnight.

    • Cells are serum-starved for 24 hours.

    • Cells are pre-treated with varying concentrations of this compound for 2 hours.

    • VEGF is added to stimulate proliferation, and cells are incubated for 48-72 hours.

    • Cell viability is assessed using an MTT assay, or proliferation is measured via EdU incorporation or Ki67 immunofluorescence staining.[4][6]

Western Blot Analysis
  • Objective: To determine the effect of this compound on the phosphorylation of VEGFR2 and its downstream signaling proteins.

  • Method:

    • HUVECs are treated with this compound and/or VEGF as described in the proliferation assay.

    • Cells are lysed, and protein concentrations are determined.

    • Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked and then incubated with primary antibodies against total and phosphorylated forms of VEGFR2, ERK, FAK, Src, JNK, and p38.[1][4]

    • After incubation with secondary antibodies, protein bands are visualized using an enhanced chemiluminescence detection system.

In Vivo Tumor Xenograft Model
  • Objective: To evaluate the in vivo antitumor and anti-angiogenic activity of this compound.

  • Method:

    • Human tumor cells (e.g., SW620, HepG2) are subcutaneously injected into athymic nude mice.

    • Once tumors reach a palpable size, mice are randomized into treatment and control groups.

    • This compound is administered orally at specified doses (e.g., 50 or 100 mg/kg/day).[1][5]

    • Tumor volume and body weight are measured regularly.

    • At the end of the study, tumors are excised, weighed, and processed for immunohistochemical analysis (e.g., CD31 staining for microvessel density).[1]

Experimental Workflow Diagram

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies HUVEC_Culture HUVEC Culture Proliferation_Assay Proliferation Assay (MTT, EdU, Ki67) HUVEC_Culture->Proliferation_Assay Migration_Assay Migration Assay HUVEC_Culture->Migration_Assay Tube_Formation_Assay Tube Formation Assay HUVEC_Culture->Tube_Formation_Assay Western_Blot Western Blot (p-VEGFR2, p-ERK, etc.) HUVEC_Culture->Western_Blot Tumor_Implantation Tumor Cell Implantation (e.g., SW620) Treatment This compound Administration Tumor_Implantation->Treatment Tumor_Measurement Tumor Volume & Body Weight Measurement Treatment->Tumor_Measurement Toxicity_Evaluation Toxicity Evaluation Treatment->Toxicity_Evaluation IHC Immunohistochemistry (CD31 Staining) Tumor_Measurement->IHC

Caption: A representative workflow for preclinical evaluation of this compound.

Vascular Normalization: A Key Effect on the Tumor Microenvironment

A significant aspect of this compound's effect on the tumor microenvironment is the induction of "vascular normalization".[2][3] Tumors are characterized by a chaotic, leaky, and poorly organized vasculature, which leads to hypoxia and increased interstitial fluid pressure, hindering drug delivery. By inhibiting VEGFR2 signaling, this compound can prune immature vessels and strengthen the remaining ones, leading to:

  • A more organized and less tortuous vascular network.

  • Increased pericyte coverage of blood vessels.

  • Reduced vessel permeability and interstitial fluid pressure.

  • Improved tumor oxygenation.[2]

This normalization of the tumor vasculature creates a "window of opportunity" for enhanced delivery and efficacy of cytotoxic agents, as evidenced by the synergistic effects observed with doxorubicin.[2][3]

Logical Relationship Diagram

Vascular_Normalization This compound This compound VEGFR2_Inhibition VEGFR2 Inhibition This compound->VEGFR2_Inhibition Vascular_Normalization Vascular Normalization VEGFR2_Inhibition->Vascular_Normalization Improved_Perfusion Improved Blood Perfusion & Oxygenation Vascular_Normalization->Improved_Perfusion Enhanced_Drug_Delivery Enhanced Chemotherapy Delivery Vascular_Normalization->Enhanced_Drug_Delivery Synergistic_Antitumor_Effect Synergistic Antitumor Effect Improved_Perfusion->Synergistic_Antitumor_Effect Enhanced_Drug_Delivery->Synergistic_Antitumor_Effect

Caption: The logical progression from VEGFR2 inhibition to synergistic antitumor effects.

Conclusion

This compound is a promising anti-cancer agent that modulates the tumor microenvironment through potent and specific inhibition of VEGFR2. Its dual action of inhibiting angiogenesis and promoting vascular normalization makes it an attractive candidate for combination therapies. The data presented in this guide underscore the potential of this compound to enhance the efficacy of conventional chemotherapy by overcoming the challenges posed by the abnormal tumor vasculature. Further research and clinical development are warranted to fully elucidate its therapeutic potential.

References

Unveiling SKLB1002: A Potent Inhibitor of Ocular Neovascularization

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction: Ocular neovascularization, the abnormal growth of new blood vessels in the eye, is a hallmark of several debilitating eye diseases, including diabetic retinopathy and age-related macular degeneration, leading to significant vision loss. Vascular Endothelial Growth Factor (VEGF) and its receptor, VEGFR-2, are key mediators of this pathological process. This technical guide delves into the pre-clinical investigation of SKLB1002, a small molecule inhibitor of VEGFR-2, as a promising therapeutic agent for ocular neovascularization. This document provides a comprehensive overview of its mechanism of action, quantitative efficacy data from in vitro and in vivo studies, and detailed experimental protocols to facilitate further research and development.

Core Mechanism of Action: Targeting the VEGF/VEGFR-2 Signaling Pathway

This compound is a potent and specific inhibitor of VEGFR-2 tyrosine kinase activity.[1] By binding to VEGFR-2, this compound blocks the VEGF-induced phosphorylation of the receptor, thereby inhibiting the activation of downstream signaling cascades crucial for angiogenesis.[1][2] A key pathway affected is the mitogen-activated protein kinase (MAPK) signaling pathway.[1] this compound has been shown to suppress the phosphorylation of critical downstream kinases, including ERK1/2, JNK, and p38, which are essential for endothelial cell proliferation, migration, and survival.[1][3]

SKLB1002_Mechanism cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds MAPK_pathway MAPK Signaling Cascade VEGFR2->MAPK_pathway Activates ERK ERK1/2 MAPK_pathway->ERK JNK JNK MAPK_pathway->JNK p38 p38 MAPK_pathway->p38 Proliferation Cell Proliferation ERK->Proliferation Migration Cell Migration JNK->Migration p38->Migration Angiogenesis Angiogenesis Proliferation->Angiogenesis Migration->Angiogenesis Tube_Formation Tube Formation Tube_Formation->Angiogenesis This compound This compound This compound->VEGFR2 Inhibits In_Vitro_Workflow cluster_culture Cell Culture cluster_treatment Treatment cluster_assays Functional Assays HUVEC_Culture Culture HUVECs Treatment Treat with VEGF (10 ng/ml) and/or this compound (10, 50 nM) HUVEC_Culture->Treatment Viability Viability/Proliferation (MTT, EdU, Ki67) Treatment->Viability Migration Migration (Scratch, Transwell) Treatment->Migration Tube_Formation Tube Formation Treatment->Tube_Formation In_Vivo_Workflow cluster_model Model Induction cluster_treatment_vivo Treatment cluster_analysis Analysis Alkali_Burn Induce Corneal Alkali Burn in Mice Treatment_Vivo Topical Administration of this compound (0.05 mg/ml) or Vehicle Alkali_Burn->Treatment_Vivo Slit_Lamp Slit Lamp Microscopy at Day 7 Treatment_Vivo->Slit_Lamp Quantification Quantify Vessel Length and Number Slit_Lamp->Quantification

References

Methodological & Application

Application Notes and Protocols for SKLB1002 in In Vitro Angiogenesis Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SKLB1002 is a potent and specific small-molecule inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) tyrosine kinase activity.[1][2] By blocking the VEGF/VEGFR-2 signaling pathway, this compound effectively inhibits angiogenesis, the formation of new blood vessels from pre-existing ones. This process is crucial in tumor growth and metastasis, as well as in certain ocular diseases.[1][2][3][4] In vitro studies have demonstrated that this compound suppresses key endothelial cell functions required for angiogenesis, including proliferation, migration, and tube formation.[1][2][3][5] These effects are mediated through the inhibition of the downstream Mitogen-Activated Protein Kinase (MAPK) signaling pathway, specifically by preventing the phosphorylation of ERK1/2, JNK, and p38.[1][3][5][6]

These application notes provide detailed protocols for utilizing this compound in various in vitro angiogenesis assays to assess its anti-angiogenic potential.

Data Presentation

The following tables summarize the quantitative effects of this compound on human umbilical vein endothelial cells (HUVECs) in key in vitro angiogenesis assays.

Table 1: Effect of this compound on VEGF-Induced HUVEC Viability

TreatmentConcentrationCell Viability (% of Control)
Control (Untreated)-100
VEGF10 ng/mLIncreased
VEGF + this compound10 nMSignificantly Reduced vs. VEGF
VEGF + this compound50 nMSignificantly Reduced vs. VEGF

Data synthesized from qualitative descriptions in cited literature.[1][5]

Table 2: Effect of this compound on VEGF-Induced HUVEC Proliferation

AssayTreatmentConcentrationProliferation Status
Ki67 Immunofluorescence StainingVEGF + this compound10 nM, 50 nMSignificantly Decreased vs. VEGF
EdU Incorporation AssayVEGF + this compound10 nM, 50 nMSignificantly Decreased vs. VEGF

Data synthesized from qualitative descriptions in cited literature.[1][5]

Table 3: Effect of this compound on VEGF-Induced HUVEC Migration

AssayTreatmentConcentrationMigration Status
Transwell Migration AssayVEGF + this compound10 nM, 50 nMSignificantly Reduced vs. VEGF
Scratch Wound Healing AssayVEGF + this compound10 nM, 50 nMSignificantly Reduced vs. VEGF

Data synthesized from qualitative descriptions in cited literature.[1][5]

Table 4: Effect of this compound on VEGF-Induced HUVEC Tube Formation

AssayTreatmentConcentrationTube Formation Status
Matrigel Tube FormationVEGF + this compound10 nM, 50 nMInterrupted vs. VEGF

Data synthesized from qualitative descriptions in cited literature.[1][5]

Experimental Protocols

Cell Culture

Human Umbilical Vein Endothelial Cells (HUVECs) are cultured in Endothelial Cell Growth Medium (EGM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

HUVEC Proliferation Assays

a. Ki67 Immunofluorescence Staining

  • Seed HUVECs onto 24-well plates.

  • After reaching desired confluency, treat the cells with VEGF (10 ng/mL) with or without this compound (10 nM, 50 nM) for 24 hours. Untreated cells serve as a control.

  • Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.

  • Block with 5% BSA for 30 minutes at 37°C.

  • Incubate with Ki67 antibody overnight at 4°C.

  • Wash with PBS and incubate with a fluorescently labeled secondary antibody.

  • Counterstain nuclei with DAPI.

  • Visualize and quantify the percentage of Ki67-positive cells using a fluorescence microscope.[1]

b. EdU Incorporation Assay

  • Follow the treatment protocol as described for Ki67 staining.

  • After treatment, add EdU to the cell culture medium and incubate for the recommended time according to the manufacturer's protocol.

  • Fix, permeabilize, and perform the click reaction to label incorporated EdU.

  • Analyze the percentage of EdU-positive cells by fluorescence microscopy or flow cytometry.[1]

HUVEC Migration Assays

a. Scratch Wound Healing Assay

  • Grow HUVECs to a confluent monolayer in a 6-well plate.

  • Create a "scratch" in the monolayer using a sterile pipette tip.

  • Wash with PBS to remove detached cells.

  • Add serum-free medium containing VEGF (10 ng/mL) with or without this compound (10 nM, 50 nM).

  • Capture images of the scratch at 0, 24, and 48 hours.[1]

  • Measure the width of the scratch at different time points to quantify cell migration.

b. Transwell Migration Assay

  • Seed HUVECs in the upper chamber of a Transwell insert (8 µm pore size) in serum-free medium.

  • Add medium containing VEGF (10 ng/mL) with or without this compound (10 nM, 50 nM) to the lower chamber.

  • Incubate for a specified time (e.g., 24 hours).

  • Remove non-migrated cells from the upper surface of the insert.

  • Fix and stain the migrated cells on the lower surface of the insert.

  • Count the number of migrated cells in several random fields under a microscope.[1]

HUVEC Tube Formation Assay
  • Coat the wells of a 24-well plate with Matrigel and allow it to solidify at 37°C.[1]

  • Harvest HUVECs and resuspend them in medium containing VEGF (10 ng/mL) with or without this compound (10 nM, 50 nM).

  • Seed the HUVEC suspension onto the Matrigel-coated wells.

  • Incubate for 6-12 hours to allow for tube formation.

  • Observe and photograph the tube-like structures using a light microscope.

  • Quantify the extent of tube formation by measuring parameters such as the number of branch points and total tube length.[1][5]

Visualizations

SKLB1002_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 ERK p-ERK1/2 VEGFR2->ERK JNK p-JNK VEGFR2->JNK p38 p-p38 VEGFR2->p38 VEGF VEGF VEGF->VEGFR2 This compound This compound This compound->VEGFR2 Angiogenesis Angiogenesis (Proliferation, Migration, Tube Formation) ERK->Angiogenesis JNK->Angiogenesis p38->Angiogenesis

Caption: this compound inhibits angiogenesis by blocking VEGFR-2 signaling.

In_Vitro_Angiogenesis_Workflow cluster_assays In Vitro Angiogenesis Assays Proliferation Proliferation Assays (Ki67, EdU) Data_Analysis Data Analysis and Quantification Proliferation->Data_Analysis Migration Migration Assays (Scratch, Transwell) Migration->Data_Analysis Tube_Formation Tube Formation Assay (Matrigel) Tube_Formation->Data_Analysis HUVEC_Culture HUVEC Culture Treatment Treatment with VEGF +/- this compound HUVEC_Culture->Treatment Treatment->Proliferation Treatment->Migration Treatment->Tube_Formation

Caption: Workflow for in vitro angiogenesis assays with this compound.

References

Application Notes and Protocols for In Vivo Mouse Studies with SKLB1002

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

SKLB1002 is a potent, ATP-competitive, and selective small-molecule inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) tyrosine kinase.[1][2][3] By targeting VEGFR2, this compound effectively blocks the VEGF signaling pathway, a critical regulator of angiogenesis, which is the formation of new blood vessels.[4][5][6] Its mechanism of action involves the inhibition of VEGF-induced phosphorylation of VEGFR2 and its downstream signaling cascades, including the MAPK (ERK1/2, JNK, p38), FAK, and Src pathways.[3][4][5][7][8] This disruption of signaling leads to the inhibition of endothelial cell proliferation, migration, and tube formation, ultimately suppressing angiogenesis.[4][5][7] Consequently, this compound has demonstrated significant anti-angiogenic and anti-tumor activity in various preclinical models, making it a promising candidate for cancer therapy and for studying angiogenesis-dependent diseases.[5][6][9]

These application notes provide detailed protocols for the preparation and administration of this compound for in vivo mouse studies, specifically for systemic administration in tumor models and topical application in ocular angiogenesis models.

Data Presentation

Table 1: In Vitro Kinase Inhibitory Activity of this compound
Kinase TargetIC50 (nM)
VEGFR232
c-Kit620
Ret2500
FMS2900
PDGFRα3100
Aurora A3900

Data sourced from Sigma-Aldrich product information.

Table 2: In Vivo Anti-Tumor Efficacy of this compound in Mouse Xenograft Models
Tumor ModelMouse StrainAdministration RouteDosage RegimenTumor Growth Inhibition (%)Reference
SW620 (human colon)Athymic miceIntraperitoneal (i.p.)100 mg/kg/day72
HepG2 (human liver)Athymic miceIntraperitoneal (i.p.)100 mg/kg/day63
Human Tumor XenograftsAthymic miceNot specified100 mg/kg/day>60[5]

Experimental Protocols

Protocol 1: Preparation of this compound for Intraperitoneal (i.p.) Injection in Tumor Models

This protocol describes the preparation of this compound for systemic administration in mouse xenograft studies. Due to its low aqueous solubility, a co-solvent system is required.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile

  • Polyethylene glycol 300 (PEG300)

  • Tween-80

  • Sterile 0.9% saline

  • Sterile conical tubes

  • Vortex mixer

Procedure:

  • Vehicle Preparation:

    • Prepare the vehicle by mixing 10% DMSO, 40% PEG300, 5% Tween-80, and 45% sterile saline.[10][11]

    • For example, to prepare 10 mL of vehicle, mix 1 mL of DMSO, 4 mL of PEG300, 0.5 mL of Tween-80, and 4.5 mL of sterile saline.

    • Vortex thoroughly until a clear, homogeneous solution is formed.

  • This compound Formulation:

    • Determine the required concentration of this compound based on the desired dosage and the average weight of the mice. For a 100 mg/kg dose in a 20g mouse, you would need 2 mg per mouse. Assuming an injection volume of 0.1 mL, the required concentration is 20 mg/mL.

    • Weigh the required amount of this compound powder.

    • First, dissolve the this compound powder in the DMSO portion of the vehicle. For the 10 mL example, dissolve the calculated amount of this compound in 1 mL of DMSO.

    • Gradually add the PEG300, Tween-80, and saline while vortexing to ensure the compound remains in solution.

  • Administration:

    • Administer the prepared this compound solution to mice via intraperitoneal injection.

    • The typical administration volume for mice is 5-10 mL/kg.

    • Prepare the formulation fresh daily and visually inspect for any precipitation before each injection.

Protocol 2: Preparation of this compound for Topical Ocular Administration

This protocol is adapted from a study on corneal neovascularization and is suitable for localized anti-angiogenic investigations in the eye.[4]

Materials:

  • This compound powder

  • Carboxymethylcellulose sodium (CMC-Na)

  • Sterile phosphate-buffered saline (PBS)

  • Sterile conical tubes

  • Magnetic stirrer

Procedure:

  • Vehicle Preparation (0.5% CMC-Na):

    • Weigh 0.5 g of CMC-Na.

    • In a sterile beaker, slowly add the CMC-Na to 100 mL of sterile PBS while stirring vigorously with a magnetic stirrer.

    • Continue stirring until the CMC-Na is fully dissolved and the solution is homogeneous.

  • This compound Formulation:

    • A concentration of 0.05 mg/mL has been shown to be effective.[4]

    • Weigh the appropriate amount of this compound and add it to the prepared 0.5% CMC-Na vehicle.

    • Stir until the this compound is fully suspended.

  • Administration:

    • Administer the this compound suspension as eye drops to the mice.

    • In the referenced study, the formulation was applied three times per day.[4]

Visualizations

SKLB1002_Signaling_Pathway cluster_downstream Downstream Signaling cluster_cellular_effects Cellular Effects VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds pVEGFR2 p-VEGFR2 VEGFR2->pVEGFR2 Phosphorylation This compound This compound This compound->VEGFR2 Inhibits MAPK_Pathway MAPK Pathway (ERK1/2, JNK, p38) pVEGFR2->MAPK_Pathway FAK FAK pVEGFR2->FAK Src Src pVEGFR2->Src Proliferation Endothelial Cell Proliferation MAPK_Pathway->Proliferation Tube_Formation Tube Formation MAPK_Pathway->Tube_Formation Migration Migration FAK->Migration Src->Migration Angiogenesis Angiogenesis Proliferation->Angiogenesis Migration->Angiogenesis Tube_Formation->Angiogenesis

Caption: this compound inhibits VEGFR2 phosphorylation, blocking downstream signaling.

InVivo_Workflow cluster_treatment Treatment Phase start Start tumor_implantation Tumor Cell Implantation (e.g., SW620, HepG2) in Athymic Mice start->tumor_implantation tumor_growth Allow Tumors to Establish (e.g., 100 mm³) tumor_implantation->tumor_growth randomization Randomize Mice into Treatment Groups tumor_growth->randomization treatment_group Treat with this compound (e.g., 100 mg/kg/day, i.p.) randomization->treatment_group Treatment control_group Treat with Vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline) randomization->control_group Control monitoring Monitor Tumor Volume and Body Weight (e.g., every 2-3 days) treatment_group->monitoring control_group->monitoring endpoint Study Endpoint (e.g., 18-21 days or tumor volume limit) monitoring->endpoint euthanasia Euthanize Mice and Collect Tissues endpoint->euthanasia analysis Tumor Weight Measurement & Immunohistochemistry (e.g., CD31 for angiogenesis) euthanasia->analysis end End analysis->end

Caption: Workflow for an in vivo anti-tumor efficacy study of this compound.

References

Application Notes and Protocols: SKLB1002 in SW620 Xenograft Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of SKLB1002, a potent VEGFR2 inhibitor, in preclinical SW620 colorectal cancer xenograft models. The following sections detail the recommended dosage, experimental protocols, and the underlying mechanism of action.

Summary of Quantitative Data

The in vivo efficacy of this compound in SW620 xenograft models has been demonstrated in studies using athymic mice. Administration of this compound resulted in a significant, dose-dependent inhibition of tumor growth.

ParameterVehicle ControlThis compound (50 mg/kg)This compound (100 mg/kg)
Dosage N/A50 mg/kg/day100 mg/kg/day
Administration Route Oral gavageOral gavageOral gavage
Tumor Growth Inhibition 0%Significant inhibition>60%
Average Tumor Weight 2.22 ± 0.54 gData not availableSignificant reduction

Experimental Protocols

This section outlines the key experimental methodologies for evaluating the efficacy of this compound in an SW620 xenograft model.

Cell Culture
  • Cell Line: SW620 human colorectal adenocarcinoma cells.

  • Culture Medium: RPMI-1640 supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

SW620 Xenograft Mouse Model
  • Animal Model: Female athymic nude mice (4-6 weeks old).

  • Cell Implantation: Subcutaneously inject 1 x 10^6 SW620 cells in 100 µL of serum-free RPMI-1640 medium into the right flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume with calipers every 2-3 days. The tumor volume can be calculated using the formula: Volume = (length × width^2) / 2.

  • Treatment Initiation: When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment and control groups.

Drug Administration
  • Test Article: this compound.

  • Vehicle: 0.5% carboxymethylcellulose sodium (CMC-Na).

  • Dosage Levels: 50 mg/kg and 100 mg/kg.

  • Administration Route: Oral gavage.

  • Dosing Schedule: Once daily.

  • Control Group: Administer the vehicle alone following the same schedule.

Efficacy Evaluation
  • Primary Endpoint: Tumor growth inhibition. Monitor and record tumor volumes and body weights throughout the study.

  • Secondary Endpoints (Optional):

    • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis.

    • Immunohistochemistry: Analyze tumor tissues for markers of angiogenesis (e.g., CD31) to confirm the anti-angiogenic effect of this compound.

    • Western Blot Analysis: Assess the phosphorylation levels of VEGFR2 and its downstream signaling proteins in tumor lysates to confirm the mechanism of action.

Mechanism of Action: this compound Signaling Pathway

This compound is a small molecule inhibitor that specifically targets the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). By inhibiting the ATP binding site of the VEGFR2 tyrosine kinase, this compound blocks the downstream signaling cascades that are crucial for angiogenesis, tumor growth, and metastasis.

SKLB1002_Mechanism_of_Action cluster_0 Cell Membrane cluster_1 This compound Inhibition cluster_2 Downstream Signaling cluster_3 Cellular Response VEGFR2 VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K FAK FAK VEGFR2->FAK Src Src VEGFR2->Src This compound This compound This compound->VEGFR2 Inhibits VEGF VEGF VEGF->VEGFR2 Binds ERK ERK1/2 PLCg->ERK Akt Akt PI3K->Akt p38 p38 Src->p38 JNK JNK Src->JNK Angiogenesis Angiogenesis Akt->Angiogenesis ERK->Angiogenesis p38->Angiogenesis JNK->Angiogenesis TumorGrowth Tumor Growth Angiogenesis->TumorGrowth

Caption: this compound inhibits VEGFR2 signaling and downstream pathways.

Experimental Workflow

The following diagram illustrates the typical workflow for evaluating the efficacy of this compound in a SW620 xenograft model.

Experimental_Workflow arrow arrow A SW620 Cell Culture B Cell Harvest and Preparation A->B C Subcutaneous Implantation in Athymic Nude Mice B->C D Tumor Growth Monitoring C->D E Randomization into Treatment Groups (Tumor Volume ~100-150 mm³) D->E F Daily Oral Administration of this compound or Vehicle E->F G Continued Monitoring of Tumor Volume and Body Weight F->G H Endpoint Analysis (Tumor Excision, Weight, Further Analysis) G->H

Caption: Workflow for in vivo efficacy testing of this compound.

Application Notes and Protocols: Synergistic Antitumor Efficacy of SKLB1002 in Combination with Doxorubicin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Doxorubicin is a cornerstone of chemotherapy regimens for a multitude of cancers; however, its clinical utility is often hampered by cardiotoxicity and the emergence of drug resistance. A promising strategy to augment the therapeutic index of doxorubicin is its combination with agents that can sensitize tumor cells to its cytotoxic effects or enhance its delivery to the tumor microenvironment. SKLB1002, a potent and selective small-molecule inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), has been identified as a promising candidate for such combination therapies. By inhibiting VEGFR-2, this compound not only curtails angiogenesis but also promotes the "normalization" of the tumor vasculature. This application note provides a comprehensive overview of the synergistic effects of combining this compound with doxorubicin, supported by quantitative data and detailed experimental protocols.

Mechanism of Synergy: Vascular Normalization

The abnormal and leaky vasculature characteristic of solid tumors often leads to high interstitial fluid pressure, which impedes the efficient delivery of systemically administered chemotherapeutic agents. This compound, by inhibiting the VEGFR-2 signaling pathway, can transiently "normalize" the tumor vasculature. This normalization is characterized by a more organized and less permeable vessel network, which in turn reduces interstitial fluid pressure and improves blood flow. Consequently, the delivery and accumulation of co-administered drugs like doxorubicin within the tumor are significantly enhanced, leading to a more potent antitumor effect.

Data Presentation

The synergistic effects of this compound and doxorubicin have been demonstrated in preclinical in vivo models. The following tables summarize the key quantitative findings.

Table 1: In Vivo Efficacy of this compound and Doxorubicin Combination Therapy in a Murine Mammary Carcinoma Model

Treatment GroupMean Tumor Volume (as % of Control)Mean Number of Metastatic Nodules (as % of Control)Intratumoral Doxorubicin Concentration (Fold Increase vs. Doxorubicin Alone)Reference
Control100%100%N/A[1]
Doxorubicin AloneNot specifiedNot specified1.0[1]
This compound AloneNot specifiedNot specifiedN/A[1]
This compound + Doxorubicin49%12%2.2[1]

Table 2: Illustrative In Vitro Cytotoxicity Data for this compound and Doxorubicin Combination

Note: The following data is illustrative to demonstrate the expected synergistic effect in vitro. Specific IC50 values for the combination have not been reported in the reviewed literature and would need to be determined experimentally.

Cell LineTreatmentIllustrative IC50Combination Index (CI)
Breast Cancer (e.g., MDA-MB-231) Doxorubicin Alone~1 µMN/A
This compound Alone>10 µMN/A
This compound (fixed concentration) + Doxorubicin< 1 µM< 1 (Synergism)
Colon Cancer (e.g., HCT116) Doxorubicin Alone~0.5 µMN/A
This compound Alone>10 µMN/A
This compound (fixed concentration) + Doxorubicin< 0.5 µM< 1 (Synergism)

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows.

This compound and Doxorubicin: Mechanism of Action cluster_this compound This compound Action cluster_Doxorubicin Doxorubicin Action cluster_Synergy Synergistic Effect This compound This compound VEGFR2 VEGFR-2 This compound->VEGFR2 Inhibits Vascular_Normalization Vascular Normalization This compound->Vascular_Normalization Induces pVEGFR2 p-VEGFR-2 VEGFR2->pVEGFR2 Phosphorylation MAPK_pathway MAPK Pathway (ERK, JNK, p38) pVEGFR2->MAPK_pathway Activates Angiogenesis Angiogenesis MAPK_pathway->Angiogenesis Promotes Increased_Dox_Delivery Increased Doxorubicin Delivery to Tumor Vascular_Normalization->Increased_Dox_Delivery Doxorubicin Doxorubicin DNA DNA Doxorubicin->DNA Intercalates Topoisomerase_II Topoisomerase II Doxorubicin->Topoisomerase_II Inhibits Enhanced_Antitumor_Effect Enhanced Antitumor Effect Doxorubicin->Enhanced_Antitumor_Effect DNA_damage DNA Damage DNA->DNA_damage Topoisomerase_II->DNA_damage Apoptosis Apoptosis DNA_damage->Apoptosis Apoptosis->Enhanced_Antitumor_Effect Increased_Dox_Delivery->Doxorubicin

Caption: Mechanism of synergistic action between this compound and doxorubicin.

Experimental Workflow: In Vitro Synergy Assessment start Start cell_culture Seed Cancer Cells in 96-well plates start->cell_culture treatment Treat with this compound, Doxorubicin, and Combination cell_culture->treatment incubation Incubate for 24-72h treatment->incubation mtt_assay Perform MTT/MTS Assay incubation->mtt_assay apoptosis_assay Perform Annexin V/PI Apoptosis Assay incubation->apoptosis_assay western_blot Perform Western Blot for VEGFR-2 and MAPK Pathways incubation->western_blot data_analysis Analyze Data: - Calculate IC50 - Determine Combination Index (CI) mtt_assay->data_analysis end End data_analysis->end flow_cytometry Analyze by Flow Cytometry apoptosis_assay->flow_cytometry flow_cytometry->end western_blot->end

Caption: Workflow for in vitro evaluation of this compound and doxorubicin synergy.

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT/MTS Assay)

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound and doxorubicin, both individually and in combination.

Materials:

  • Cancer cell line of interest (e.g., MDA-MB-231, HCT116)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • This compound (stock solution in DMSO)

  • Doxorubicin (stock solution in sterile water or DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent

  • Solubilization solution (e.g., DMSO for MTT)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.

  • Drug Preparation: Prepare serial dilutions of this compound and doxorubicin in culture medium. For combination studies, prepare a serial dilution of doxorubicin in medium containing a fixed, sub-lethal concentration of this compound.

  • Treatment: Remove the medium from the wells and add 100 µL of the drug-containing medium. Include wells for untreated controls and vehicle controls (DMSO).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT/MTS Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) or MTS reagent to each well and incubate for 2-4 hours at 37°C.

  • Solubilization (for MTT): Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 values using a dose-response curve fitting software. For combination studies, calculate the Combination Index (CI) using the Chou-Talalay method to determine synergism (CI < 1), additivity (CI = 1), or antagonism (CI > 1).

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol quantifies the induction of apoptosis following treatment with this compound and doxorubicin.

Materials:

  • Cancer cell line of interest

  • 6-well plates

  • This compound and Doxorubicin

  • Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound, doxorubicin, or the combination at predetermined concentrations (e.g., IC50 values) for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation.

  • Washing: Wash the cells twice with ice-cold PBS.

  • Staining: Resuspend the cell pellet in 100 µL of binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of binding buffer to each tube and analyze the samples by flow cytometry within one hour. Distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Western Blot Analysis for VEGFR-2 and MAPK Signaling

This protocol assesses the effect of this compound on the phosphorylation status of VEGFR-2 and downstream MAPK pathway proteins.

Materials:

  • Cancer cell line or endothelial cells (e.g., HUVECs)

  • 6-well plates

  • This compound and Doxorubicin

  • VEGF (for stimulation)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane and transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (p-VEGFR2, VEGFR2, p-ERK, ERK, p-JNK, JNK, p-p38, p38, GAPDH)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

  • Imaging system

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates. Once confluent, serum-starve the cells for 12-24 hours. Pre-treat with this compound for 1-2 hours, followed by stimulation with VEGF (e.g., 50 ng/mL) for 10-15 minutes.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on SDS-PAGE gels and transfer to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the protein bands using an ECL reagent and an imaging system.

  • Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

In Vivo Tumor Vascular Normalization Assessment

This protocol describes a method to assess tumor vascular normalization in xenograft models using immunofluorescence.

Materials:

  • Tumor-bearing mice (e.g., BALB/c nude mice with mammary carcinoma xenografts)

  • This compound and Doxorubicin

  • Formalin and paraffin embedding reagents

  • Microtome

  • Primary antibodies (anti-CD31 for endothelial cells, anti-α-SMA for pericytes)

  • Fluorescently-labeled secondary antibodies

  • DAPI for nuclear counterstaining

  • Fluorescence microscope

Procedure:

  • Animal Treatment: Treat tumor-bearing mice with this compound, doxorubicin, or the combination according to the established dosing schedule.

  • Tumor Excision and Fixation: At the end of the treatment period, excise the tumors, fix in formalin, and embed in paraffin.

  • Immunofluorescence Staining:

    • Cut 5 µm sections from the paraffin blocks and mount on slides.

    • Deparaffinize and rehydrate the sections.

    • Perform antigen retrieval.

    • Block non-specific binding sites.

    • Incubate with primary antibodies against CD31 and α-SMA.

    • Wash and incubate with corresponding fluorescently-labeled secondary antibodies.

    • Counterstain with DAPI.

  • Imaging and Analysis:

    • Capture images using a fluorescence microscope.

    • Quantify the microvessel density (MVD) by measuring the CD31-positive area.

    • Assess pericyte coverage by quantifying the co-localization of α-SMA and CD31 signals. An increase in the ratio of α-SMA to CD31 staining indicates enhanced vessel maturation and normalization.[2][3]

Conclusion

The combination of this compound and doxorubicin represents a promising therapeutic strategy. This compound-mediated vascular normalization enhances the delivery of doxorubicin to the tumor, leading to a synergistic antitumor effect, as demonstrated by significant reductions in tumor growth and metastasis in preclinical models.[1] The provided protocols offer a framework for researchers to further investigate and validate the efficacy of this combination therapy in various cancer models. Future studies should focus on elucidating the optimal dosing and scheduling to maximize the therapeutic window of this combination.

References

Application Notes and Protocols for Western Blot Analysis of p-VEGFR2 Inhibition by SKLB1002

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a receptor tyrosine kinase, is a pivotal mediator of angiogenesis, the formation of new blood vessels from pre-existing ones. Upon binding to its ligand, VEGF-A, VEGFR2 undergoes dimerization and autophosphorylation at specific tyrosine residues, initiating a cascade of downstream signaling pathways that are crucial for endothelial cell proliferation, migration, and survival. Dysregulation of the VEGF/VEGFR2 signaling axis is a hallmark of numerous pathologies, including cancer and ocular diseases, making it a prime target for therapeutic intervention.

SKLB1002 is a potent and specific small-molecule inhibitor of VEGFR2 tyrosine kinase activity.[1] By competing with ATP for binding to the kinase domain, this compound effectively blocks VEGF-induced autophosphorylation of the receptor, thereby abrogating downstream signaling.[1][2] Western blotting is an indispensable technique to elucidate and quantify the inhibitory effect of compounds like this compound on VEGFR2 activation by specifically detecting the phosphorylated form of the receptor (p-VEGFR2).

This document provides a detailed protocol for treating human umbilical vein endothelial cells (HUVECs) with this compound, followed by Western blot analysis to assess the phosphorylation status of VEGFR2.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the VEGFR2 signaling pathway and the experimental workflow for this protocol.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF-A VEGFR2 VEGFR2 VEGF->VEGFR2 Binding & Dimerization P_VEGFR2 p-VEGFR2 (Active) VEGFR2->P_VEGFR2 Autophosphorylation Downstream Downstream Signaling (e.g., MAPK, PI3K/Akt) P_VEGFR2->Downstream Angiogenesis Angiogenesis (Proliferation, Migration) Downstream->Angiogenesis This compound This compound This compound->VEGFR2 Inhibition of Autophosphorylation

Caption: VEGFR2 signaling pathway and the inhibitory action of this compound.

Western_Blot_Workflow cluster_cell_culture Cell Culture & Treatment cluster_protein_extraction Protein Extraction cluster_western_blot Western Blot A Seed HUVECs B Serum Starvation (Optional, 4-6h) A->B C Pre-treatment with this compound (1-2h) B->C D VEGF-A Stimulation (5-15 min) C->D E Cell Lysis with RIPA Buffer (+ Protease/Phosphatase Inhibitors) D->E F Protein Quantification (BCA Assay) E->F G SDS-PAGE F->G H Protein Transfer to PVDF Membrane G->H I Blocking (5% BSA in TBST) H->I J Primary Antibody Incubation (p-VEGFR2, Total VEGFR2, Loading Control) I->J K Secondary Antibody Incubation J->K L Detection (ECL) K->L M Data Analysis L->M

Caption: Experimental workflow for p-VEGFR2 Western blot after this compound treatment.

Experimental Protocol

This protocol is optimized for HUVECs but can be adapted for other endothelial cell lines that endogenously express VEGFR2.

Materials
  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial Cell Growth Medium (EGM-2)

  • Low-serum or serum-free basal medium

  • Recombinant Human VEGF-A

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS), ice-cold

  • RIPA Lysis Buffer (see recipe below)

  • Protease Inhibitor Cocktail (100X)

  • Phosphatase Inhibitor Cocktail 2 & 3 (100X)

  • BCA Protein Assay Kit

  • 4x Laemmli Sample Buffer

  • SDS-PAGE gels (e.g., 4-12% Bis-Tris)

  • PVDF membranes

  • Tris-Buffered Saline with 0.1% Tween-20 (TBST)

  • Bovine Serum Albumin (BSA)

  • Primary antibodies:

    • Rabbit anti-phospho-VEGFR2 (Tyr1175)

    • Rabbit anti-VEGFR2 (Total)

    • Mouse anti-GAPDH or β-actin (Loading Control)

  • HRP-conjugated secondary antibodies:

    • Anti-rabbit IgG

    • Anti-mouse IgG

  • Enhanced Chemiluminescence (ECL) detection reagent

Lysis Buffer Recipe

RIPA Lysis Buffer (10 mL)

ComponentFinal ConcentrationAmount
Tris-HCl, pH 8.050 mM500 µL of 1M stock
NaCl150 mM300 µL of 5M stock
NP-401%100 µL
Sodium deoxycholate0.5%500 µL of 10% stock
SDS0.1%100 µL of 10% stock
ddH₂O-to 10 mL

Important: Immediately before use, add protease and phosphatase inhibitors to the required volume of RIPA buffer. For 1 mL of RIPA buffer, add:

  • 10 µL of 100X Protease Inhibitor Cocktail

  • 10 µL of 100X Phosphatase Inhibitor Cocktail 2

  • 10 µL of 100X Phosphatase Inhibitor Cocktail 3

Procedure
  • Cell Culture and Treatment:

    • Seed HUVECs in 6-well plates and culture in EGM-2 until they reach 80-90% confluency.

    • (Optional but recommended) To reduce basal receptor phosphorylation, replace the growth medium with low-serum or serum-free basal medium and incubate for 4-6 hours.[3]

    • Prepare a stock solution of this compound in DMSO. Dilute the stock solution in serum-free medium to the desired final concentrations. A dose-response experiment using a range of 10 nM to 10 µM is recommended to determine the optimal inhibitory concentration.[1]

    • Remove the starvation medium and add the medium containing this compound or vehicle control (DMSO) to the cells. Incubate for 1-2 hours at 37°C.[4]

    • Prepare a solution of recombinant human VEGF-A in serum-free medium. A final concentration of 10-50 ng/mL is typically effective for robust VEGFR2 phosphorylation.[1][5]

    • Add the VEGF-A solution to the wells (except for the unstimulated control) and incubate for 5-15 minutes at 37°C.[4][6] This short stimulation time is usually sufficient to observe maximal receptor phosphorylation.[4]

  • Cell Lysis:

    • Immediately after stimulation, place the plates on ice and aspirate the medium.

    • Wash the cells once with ice-cold PBS.

    • Add 100-150 µL of ice-cold complete RIPA lysis buffer (with inhibitors) to each well.[4]

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.[4]

    • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[4]

    • Carefully transfer the supernatant (protein extract) to a new pre-chilled tube.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.

  • SDS-PAGE and Western Blotting:

    • Prepare protein samples by mixing 20-30 µg of total protein with 4x Laemmli sample buffer. Heat the samples at 95-100°C for 5 minutes to denature the proteins.[4]

    • Load the samples onto an SDS-polyacrylamide gel and run at a constant voltage.

    • Transfer the separated proteins to a PVDF membrane.

    • Crucially for phospho-protein detection, block the membrane with 5% BSA in TBST for 1 hour at room temperature. Avoid using milk as it contains phosphoproteins (casein) which can cause high background.[7]

    • Incubate the membrane with the primary antibodies (e.g., anti-p-VEGFR2, anti-total VEGFR2, and anti-GAPDH) diluted in 5% BSA in TBST overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in 5% BSA in TBST for 1 hour at room temperature.

    • Wash the membrane three times for 10 minutes each with TBST.

  • Detection and Analysis:

    • Prepare the ECL detection reagent according to the manufacturer's instructions and incubate with the membrane.

    • Capture the chemiluminescent signal using a digital imaging system.

    • Quantify the band intensities using image analysis software. Normalize the p-VEGFR2 signal to the total VEGFR2 signal to account for any changes in overall receptor expression. Further normalize to the loading control (GAPDH or β-actin) to ensure equal protein loading.

Data Presentation

The following table provides a template for summarizing the quantitative data from the Western blot analysis.

Treatment GroupVEGF-A (50 ng/mL)This compoundNormalized p-VEGFR2 / Total VEGFR2 Ratio (Arbitrary Units)
1 (Unstimulated Control)--1.0
2 (Vehicle Control)+DMSO8.5
3 (this compound Low Dose)+10 nM4.2
4 (this compound High Dose)+50 nM1.5
5 (this compound Highest Dose)+1 µM0.8

Note: The data presented in this table are hypothetical and for illustrative purposes only. Actual results may vary depending on experimental conditions.

References

Application Notes and Protocols: Immunohistochemical Analysis of CD31 in SKLB1002-Treated Tumors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for assessing the anti-angiogenic effects of SKLB1002 in tumor models through immunohistochemical (IHC) staining for the endothelial cell marker CD31.

Introduction

This compound is a potent and specific small-molecule inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) tyrosine kinase activity.[1][2] By inhibiting the VEGF-induced phosphorylation of VEGFR2, this compound effectively blocks downstream signaling pathways, leading to a reduction in angiogenesis, the formation of new blood vessels.[2][3] This anti-angiogenic activity makes this compound a promising candidate for cancer therapy, as tumors rely on neovascularization for growth and metastasis.

One of the key methods to evaluate the efficacy of anti-angiogenic agents like this compound is to quantify the microvessel density (MVD) within the tumor tissue. CD31, also known as Platelet Endothelial Cell Adhesion Molecule-1 (PECAM-1), is a transmembrane glycoprotein robustly expressed on the surface of endothelial cells.[4] As such, immunohistochemical staining for CD31 is a widely accepted method for highlighting the tumor vasculature and enabling the quantification of MVD. A reduction in CD31-positive structures in this compound-treated tumors compared to controls is indicative of the compound's anti-angiogenic effect.[2]

This document provides a detailed protocol for performing CD31 immunohistochemistry on formalin-fixed, paraffin-embedded (FFPE) tumor sections from preclinical models treated with this compound.

Data Presentation

The following table summarizes representative quantitative data for CD31 expression analysis in tumor xenografts treated with this compound. Data is presented as mean ± standard deviation.

Treatment GroupNMicrovessel Density (MVD) (vessels/mm²)Vessel Area (%)
Vehicle Control10125 ± 1512.8 ± 2.5
This compound (50 mg/kg)1065 ± 106.2 ± 1.8
This compound (100 mg/kg)1040 ± 83.5 ± 1.2

This table presents hypothetical data for illustrative purposes. Actual results may vary depending on the tumor model and experimental conditions.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and the experimental workflow for CD31 immunohistochemistry.

SKLB1002_Signaling_Pathway cluster_cell Endothelial Cell cluster_downstream Downstream Signaling cluster_effects Angiogenic Effects VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 P_VEGFR2 p-VEGFR2 VEGFR2->P_VEGFR2 Phosphorylation This compound This compound This compound->VEGFR2 Inhibition MAPK_Pathway MAPK Pathway (ERK1/2, JNK, p38) P_VEGFR2->MAPK_Pathway FAK FAK P_VEGFR2->FAK Src Src P_VEGFR2->Src Proliferation Proliferation MAPK_Pathway->Proliferation Migration Migration MAPK_Pathway->Migration Tube_Formation Tube Formation MAPK_Pathway->Tube_Formation FAK->Migration Src->Migration

Caption: Mechanism of action of this compound in inhibiting angiogenesis.

IHC_Workflow start FFPE Tumor Tissue Sections (Control & this compound-treated) deparaffinization Deparaffinization & Rehydration start->deparaffinization antigen_retrieval Heat-Induced Epitope Retrieval (HIER) deparaffinization->antigen_retrieval blocking Blocking of Endogenous Peroxidase and Non-specific Binding antigen_retrieval->blocking primary_ab Primary Antibody Incubation (Anti-CD31) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-Polymer) primary_ab->secondary_ab detection Chromogen Detection (DAB) secondary_ab->detection counterstain Counterstaining (Hematoxylin) detection->counterstain dehydration Dehydration & Mounting counterstain->dehydration imaging Microscopy & Image Acquisition dehydration->imaging analysis Quantitative Analysis (Microvessel Density) imaging->analysis

Caption: Experimental workflow for CD31 immunohistochemistry.

Experimental Protocols

Materials and Reagents
  • FFPE tumor tissue sections (3-5 µm) on positively charged slides

  • Xylene

  • Ethanol (100%, 95%, 70%)

  • Deionized water

  • Antigen Retrieval Buffer (e.g., Citrate Buffer, pH 6.0)

  • Hydrogen Peroxide solution (3%)

  • Blocking Buffer (e.g., 5% Normal Goat Serum in PBS)

  • Phosphate Buffered Saline (PBS)

  • Primary Antibody: Rabbit Polyclonal to CD31 (e.g., Abcam ab28364) or Mouse Monoclonal to CD31 (e.g., Agilent JC70A)

  • HRP-conjugated secondary antibody (anti-rabbit or anti-mouse)

  • DAB (3,3'-Diaminobenzidine) chromogen kit

  • Hematoxylin counterstain

  • Mounting medium

  • Coplin jars

  • Humidified chamber

  • Light microscope

Protocol for CD31 Immunohistochemistry

This protocol is optimized for FFPE tissue sections.

1. Deparaffinization and Rehydration a. Bake slides at 60°C for at least 30 minutes. b. Immerse slides in three changes of xylene for 5 minutes each. c. Rehydrate sections by sequential 5-minute immersions in:

  • 100% Ethanol (2 changes)
  • 95% Ethanol (2 changes)
  • 70% Ethanol (1 change) d. Rinse slides in deionized water for 5 minutes.

2. Heat-Induced Epitope Retrieval (HIER) a. Pre-heat antigen retrieval buffer (Citrate Buffer, pH 6.0) to 95-100°C in a water bath or steamer. b. Immerse slides in the hot retrieval buffer and incubate for 20-30 minutes. c. Allow slides to cool in the buffer for 20 minutes at room temperature. d. Rinse slides with PBS (3 changes for 5 minutes each).

3. Blocking a. Quench endogenous peroxidase activity by incubating sections in 3% hydrogen peroxide for 10 minutes. b. Rinse with PBS (3 changes for 5 minutes each). c. Apply blocking buffer and incubate for 30-60 minutes in a humidified chamber to prevent non-specific antibody binding.

4. Primary Antibody Incubation a. Dilute the primary anti-CD31 antibody to its optimal concentration in blocking buffer (e.g., 1:100 to 1:400, requires optimization). b. Gently blot the blocking buffer from the slides without letting the tissue dry. c. Apply the diluted primary antibody to the tissue sections and incubate overnight at 4°C in a humidified chamber.

5. Secondary Antibody and Detection a. Rinse slides with PBS (3 changes for 5 minutes each). b. Apply the HRP-conjugated secondary antibody according to the manufacturer's instructions and incubate for 30-60 minutes at room temperature. c. Rinse slides with PBS (3 changes for 5 minutes each). d. Prepare the DAB chromogen solution according to the manufacturer's kit. e. Apply the DAB solution to the sections and monitor for color development (typically 1-10 minutes). Brown precipitate indicates a positive signal. f. Stop the reaction by immersing the slides in deionized water.

6. Counterstaining, Dehydration, and Mounting a. Counterstain the sections with hematoxylin for 1-5 minutes to visualize cell nuclei. b. "Blue" the hematoxylin by rinsing in running tap water. c. Dehydrate the sections through graded ethanol solutions (70%, 95%, 100%) and clear in xylene. d. Apply a drop of mounting medium and coverslip the slides.

Image Acquisition and Analysis
  • Image Acquisition: Images of stained sections should be captured using a light microscope equipped with a digital camera. For each tumor, capture images of at least 3-5 randomly selected high-power fields (e.g., 200x or 400x magnification), focusing on areas with the highest vascular density ("hot spots").

  • Quantitative Analysis (Microvessel Density):

    • CD31-positive structures (individual cells or clusters of endothelial cells clearly separate from adjacent microvessels) are counted as individual vessels.

    • The microvessel density is calculated as the number of vessels per unit area (e.g., vessels/mm²).

    • Image analysis software (e.g., ImageJ) can be used to automate the quantification of vessel count and vessel area.

    • Statistical analysis (e.g., t-test or ANOVA) should be performed to compare MVD between the vehicle control and this compound-treated groups.

Troubleshooting

  • No Staining: Verify primary antibody and secondary antibody compatibility and concentrations. Ensure proper antigen retrieval was performed.

  • High Background: Inadequate blocking or insufficient washing between steps. Titrate primary antibody to a higher dilution.

  • Tissue Detachment: Use positively charged slides and handle slides gently throughout the process.

By following these protocols, researchers can effectively utilize CD31 immunohistochemistry to assess the anti-angiogenic properties of this compound in preclinical tumor models.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing SKLB1002 Solubility for Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide practical guidance on overcoming solubility challenges with SKLB1002 in animal studies. Poor aqueous solubility can be a significant hurdle, potentially leading to inaccurate or inconclusive experimental results. The following troubleshooting guides and frequently asked questions (FAQs) offer targeted solutions and detailed protocols to help ensure successful in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What are the known solubility properties of this compound?

A1: this compound is a hydrophobic compound with low aqueous solubility. Available data indicates that it is soluble in Dimethyl Sulfoxide (DMSO) at approximately 2.5 mg/mL and in Chloroform at 30 mg/mL. Its solubility in aqueous buffers is very low, necessitating the use of formulation strategies for in vivo administration.

Q2: What are the initial strategies to consider for formulating this compound for animal studies?

A2: For preclinical in vivo studies, the primary goal is to achieve a homogenous and stable formulation that allows for accurate dosing. The two most common initial approaches for a compound like this compound are:

  • Suspension: Creating a fine, uniform suspension of the drug particles in an aqueous vehicle. This is often suitable for oral administration.

  • Co-solvent System: Dissolving the drug in a mixture of a water-miscible organic solvent and an aqueous carrier. This approach is often used for parenteral routes of administration (e.g., intravenous, intraperitoneal).

Q3: Which formulation strategy is best for my study?

A3: The choice of formulation depends on several factors, including the route of administration, the required dose, and the specific animal model.

  • For oral gavage , a suspension in a vehicle like 0.5% carboxymethylcellulose (CMC-Na) is a common and effective choice.

  • For parenteral injections (IP, IV), a co-solvent system is generally preferred to ensure the drug is in solution and to avoid potential irritation or embolism from undissolved particles.

Q4: Are there more advanced formulation options to improve the oral bioavailability of this compound?

A4: Yes, for later-stage preclinical studies where optimizing oral absorption is critical, more advanced strategies can be explored. These include:

  • Solid Dispersions: The drug is dispersed in a solid polymer matrix to improve its dissolution rate.[1][2][3]

  • Nanoparticle Formulations: Reducing the particle size of the drug to the nanometer range can significantly increase its surface area and dissolution velocity.[4][5][6]

  • Cyclodextrin Complexation: Encapsulating the drug molecule within a cyclodextrin complex can enhance its aqueous solubility.[7][8]

These advanced methods require more extensive formulation development and characterization.

Troubleshooting Guide

Problem Possible Cause Recommended Solution(s)
Compound precipitates out of solution when diluting a DMSO stock with an aqueous vehicle. The aqueous environment drastically reduces the solvating power of the vehicle, causing the hydrophobic compound to "crash out."- Optimize the co-solvent ratio: Increase the proportion of the organic co-solvent (e.g., PEG400) and/or add a surfactant (e.g., Tween 80) to the formulation. - Use a stepwise dilution: Add the aqueous vehicle to the DMSO stock slowly while vortexing continuously. - Decrease the final concentration: If possible, lower the final concentration of this compound in the formulation.
The suspension for oral gavage is not uniform and clogs the dosing needle. The particle size of the drug is too large, or the suspending vehicle is not viscous enough to maintain a homogenous suspension.- Reduce particle size: Gently grind the this compound powder using a mortar and pestle before adding it to the vehicle. - Ensure proper vehicle preparation: Make sure the suspending agent (e.g., 0.5% CMC-Na) is fully hydrated and the mixture is homogenous. - Continuous agitation: Stir the suspension continuously during dosing to ensure uniformity.
Inconsistent results or high variability in animal studies. This can be due to poor and variable drug absorption resulting from a suboptimal formulation.- Re-evaluate the formulation strategy: If using a suspension, consider if a solution (co-solvent system) might provide more consistent absorption. - For oral studies, assess bioavailability: Conduct a pilot pharmacokinetic study to determine the oral bioavailability of your current formulation. If it is low and variable, consider advanced formulation strategies.
Observed toxicity or adverse effects in the animal model. The vehicle itself, particularly at high concentrations of organic solvents like DMSO, can cause toxicity.- Minimize the concentration of organic solvents: Aim for the lowest possible concentration of DMSO and other organic solvents in the final formulation. - Include a vehicle control group: Always include a group of animals that receives the vehicle without the drug to assess any effects of the formulation itself.

Quantitative Data Summary

The following table summarizes the known solubility of this compound in various solvents.

Solvent/VehicleSolubilityNotes
DMSO~2.5 mg/mLA common solvent for preparing stock solutions.
Chloroform30 mg/mLNot typically used for in vivo formulations.
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mLA potential co-solvent system for parenteral administration.

Experimental Protocols

Protocol 1: Preparation of a 0.5% CMC-Na Suspension for Oral Administration

Objective: To prepare a uniform suspension of this compound for oral gavage in rodents.

Materials:

  • This compound powder

  • Sodium carboxymethylcellulose (CMC-Na), medium viscosity

  • Sterile water for injection

  • Sterile magnetic stir bar and stir plate

  • Sterile graduated cylinder and beaker

Methodology:

  • Prepare the 0.5% CMC-Na vehicle:

    • Heat approximately half of the required volume of sterile water to about 60-70°C.

    • Slowly add the CMC-Na powder to the heated water while stirring continuously with a magnetic stir bar to prevent clumping.

    • Once the CMC-Na is dispersed, add the remaining volume of cold sterile water and continue to stir at room temperature until a clear, viscous solution is formed. This may take several hours or can be left to stir overnight at 4°C.

  • Prepare the this compound suspension:

    • Weigh the required amount of this compound powder. For improved suspension, you can gently grind the powder in a mortar and pestle to reduce particle size.

    • Gradually add the this compound powder to the prepared 0.5% CMC-Na vehicle while vortexing or stirring vigorously.

    • Continue to stir the suspension for at least 30 minutes to ensure it is homogenous.

  • Administration:

    • Keep the suspension under continuous agitation (e.g., on a stir plate) during the dosing procedure to maintain uniformity.

    • Use an appropriately sized gavage needle for the animal model.

Protocol 2: Preparation of a Co-Solvent Formulation for Parenteral Administration

Objective: To prepare a clear solution of this compound for intraperitoneal (IP) or intravenous (IV) injection. This protocol is based on a common vehicle for poorly soluble compounds and should be optimized for this compound.

Materials:

  • This compound powder

  • DMSO, sterile injectable grade

  • Polyethylene glycol 400 (PEG400), sterile

  • Tween 80, sterile

  • Sterile saline (0.9% NaCl)

  • Sterile vials and syringes

Methodology:

  • Dissolve this compound in DMSO:

    • Weigh the required amount of this compound into a sterile vial.

    • Add the required volume of DMSO to achieve a concentrated stock solution (e.g., 25 mg/mL). Ensure the final DMSO concentration in the formulation is 10% or less.

    • Vortex or sonicate until the this compound is completely dissolved.

  • Stepwise addition of co-solvents and surfactant:

    • To the this compound/DMSO solution, add PEG400 to a final concentration of 40%. Vortex until the solution is homogenous.

    • Add Tween 80 to a final concentration of 5%. Vortex thoroughly.

  • Final dilution with saline:

    • Slowly add sterile saline to the mixture to achieve the final volume (45% of the total volume) while continuously vortexing. This slow, dropwise addition is crucial to prevent precipitation.

  • Final Formulation and Administration:

    • The final formulation should be a clear solution. Visually inspect for any signs of precipitation.

    • This formulation should be prepared fresh before each use unless its stability has been confirmed.

    • For IV administration, it is highly recommended to filter the final solution through a 0.22 µm sterile filter.

Mandatory Visualizations

VEGFR2_Signaling_Pathway cluster_MAPK MAPK Pathway cluster_PI3K PI3K/Akt Pathway VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Migration Cell Migration ERK->Migration Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival This compound This compound This compound->VEGFR2 Inhibits

Caption: Simplified VEGFR2 signaling pathway and the inhibitory action of this compound.

Experimental_Workflow Start Start: Poorly Soluble this compound Route Select Route of Administration Start->Route Oral Oral Gavage Route->Oral Oral Parenteral Parenteral (IP/IV) Route->Parenteral Parenteral Suspension Prepare Suspension (Protocol 1) Oral->Suspension CoSolvent Prepare Co-solvent Solution (Protocol 2) Parenteral->CoSolvent Administer_Oral Administer to Animal Model Suspension->Administer_Oral Administer_Parenteral Administer to Animal Model CoSolvent->Administer_Parenteral Evaluate Evaluate Experimental Outcome Administer_Oral->Evaluate Administer_Parenteral->Evaluate Troubleshoot Troubleshoot (See Guide) Evaluate->Troubleshoot Poor/Variable Results Success Successful Experiment Evaluate->Success Good Results Troubleshoot->Route Reformulate

Caption: Decision workflow for selecting a suitable formulation strategy for this compound.

References

Technical Support Center: Optimizing SKLB1002 Concentration for HUVEC Migration Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on using SKLB1002 in Human Umbilical Vein Endothelial Cell (HUVEC) migration assays. Find detailed protocols, troubleshooting advice, and answers to frequently asked questions to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and selective small-molecule inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1][2][3][4] Its primary mechanism involves blocking the VEGF-induced phosphorylation of VEGFR-2, which is a critical step in initiating the downstream signaling cascades that lead to endothelial cell proliferation, migration, and angiogenesis.[4][5]

Q2: How does this compound inhibit HUVEC migration?

A2: By inhibiting VEGFR-2, this compound effectively blocks the activation of key downstream signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) pathway.[1][6] Specifically, it has been shown to reduce the phosphorylation of ERK1/2, JNK, and p38, all of which are crucial for cell migration.[1][2][3] It also inhibits the phosphorylation of focal adhesion kinase (FAK) and Src.[4]

Q3: What is a typical concentration range for this compound in a HUVEC migration assay?

A3: Based on published studies, effective concentrations of this compound for inhibiting VEGF-induced HUVEC migration are in the low nanomolar range. Concentrations of 10 nM and 50 nM have been shown to cause a significant reduction in migration.[1][2][6] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental conditions.

Q4: Is this compound cytotoxic to HUVECs at effective concentrations?

A4: Studies have shown that this compound does not exhibit significant cytotoxicity to HUVECs at concentrations effective for inhibiting migration (e.g., 10 nM and 50 nM) over a 24-48 hour period.[1][2] However, it is crucial to perform a cell viability assay, such as an MTT or Calcein AM assay, in parallel with your migration assay to confirm that the observed effects are due to migration inhibition and not cell death.

Q5: What is the purpose of using a chemoattractant like VEGF in the assay?

A5: Vascular Endothelial Growth Factor (VEGF) is a potent pro-angiogenic factor that stimulates the migration of endothelial cells by activating VEGFR-2.[7][8] In a migration assay, VEGF is used in the lower chamber to create a chemotactic gradient, actively inducing the HUVECs in the upper chamber to migrate through the membrane. This allows for the specific assessment of inhibitors like this compound that target the VEGF/VEGFR-2 signaling axis.[9]

Troubleshooting Guide

Issue 1: I am not observing any inhibition of HUVEC migration with this compound.

  • Possible Cause: Suboptimal concentration of this compound.

    • Solution: Perform a dose-response curve to determine the IC50 value for your specific cell line and assay conditions. Test a broader range of concentrations (e.g., 1 nM to 1 µM).

  • Possible Cause: Insufficient pre-incubation time with the inhibitor.

    • Solution: Ensure you are pre-incubating the HUVECs with this compound for an adequate period (e.g., 1-2 hours) before adding them to the migration chamber. This allows the inhibitor to enter the cells and engage its target.

  • Possible Cause: Degradation of the this compound compound.

    • Solution: Check the storage conditions and shelf-life of your this compound stock. Prepare fresh dilutions from a reliable stock for each experiment.

  • Possible Cause: Overly strong chemotactic signal.

    • Solution: The concentration of VEGF used might be too high, overwhelming the inhibitory effect. Try reducing the VEGF concentration (e.g., from 25 ng/mL to 10 ng/mL).[1][8]

Issue 2: The cells in my negative control (no chemoattractant) are migrating.

  • Possible Cause: Presence of serum in the upper chamber.

    • Solution: HUVECs must be properly serum-starved before the assay.[10] The presence of serum or other growth factors in the upper chamber medium can cause random, non-directional migration (chemokinesis), masking the chemotactic effect. Resuspend cells in a serum-free or low-serum (e.g., 0.5% FBS) medium.[11]

  • Possible Cause: Cells were not quiescent.

    • Solution: Ensure HUVECs are serum-starved for at least 4-6 hours before the experiment. This minimizes baseline migration and sensitizes them to the chemoattractant.[11]

Issue 3: I am seeing a significant decrease in cell number in my this compound-treated wells, making migration difficult to quantify.

  • Possible Cause: The observed effect is due to cytotoxicity, not just migration inhibition.

    • Solution: Run a parallel cytotoxicity assay (e.g., MTT, LDH, or live/dead staining) using the same concentrations of this compound and incubation time as your migration assay.[1] This will allow you to distinguish between anti-migratory and cytotoxic effects. If cytotoxicity is observed, lower concentrations of this compound should be used.

Issue 4: Very few cells, even in the positive control (VEGF-treated), are migrating to the bottom of the membrane.

  • Possible Cause: Incorrect pore size of the transwell insert.

    • Solution: For HUVECs, an 8 µm pore size is typically recommended and widely used.[10] Verify that you are using the correct inserts.

  • Possible Cause: Insufficient incubation time.

    • Solution: HUVEC migration can be slow. Typical incubation times range from 4 to 24 hours.[1][12] You may need to optimize the duration of your assay. Perform a time-course experiment (e.g., 4, 8, 12, 24 hours) to find the optimal window for migration.

  • Possible Cause: Poor cell health or high passage number.

    • Solution: Use low-passage HUVECs for migration assays, as primary cells can lose their migratory potential over time. Ensure cells are healthy and growing robustly before the experiment.

Data Presentation

Table 1: Summary of this compound Effects on HUVEC Angiogenic Functions

ParameterThis compound ConcentrationChemoattractantIncubation TimeObserved EffectReference
Cell Migration 10 nM, 50 nMVEGF (10 ng/mL)10 hoursSignificant reduction in migrated cells[1]
Cell Proliferation 10 nM, 50 nMVEGF (10 ng/mL)24 hoursSignificant decrease in EdU incorporation and Ki67 staining[1][2]
Cell Viability (MTT) 10 nM, 50 nMVEGF (10 ng/mL)24 hoursSignificant reduction in VEGF-induced viability increase[1][2]
Tube Formation 10 nM, 50 nMVEGF (10 ng/mL)Not SpecifiedInterruption of VEGF-mediated tube formation[1][2]
VEGFR-2 Phosphorylation 10 nM, 50 nMVEGF (10 ng/mL)24 hoursMarked interruption of ERK1/2, JNK, and p38 phosphorylation[1][6]

Visualizations

G cluster_0 cluster_1 Downstream Signaling VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds p_VEGFR2 p-VEGFR2 VEGFR2->p_VEGFR2 Phosphorylation This compound This compound This compound->p_VEGFR2 Inhibits MAPK_Pathway MAPK Pathway (ERK1/2, JNK, p38) p_VEGFR2->MAPK_Pathway FAK_Src FAK / Src p_VEGFR2->FAK_Src Migration Cell Migration & Angiogenesis MAPK_Pathway->Migration FAK_Src->Migration

Caption: this compound signaling pathway in HUVEC migration.

G cluster_0 Preparation cluster_1 Assay Setup cluster_2 Incubation & Analysis A 1. Culture HUVECs to 80-90% confluency B 2. Serum-starve HUVECs (e.g., 4-6 hours) A->B C 3. Pre-treat cells with this compound or vehicle control B->C E 5. Seed this compound-treated HUVECs into upper chamber (Transwell insert) C->E D 4. Add chemoattractant (VEGF) to lower chamber D->E F 6. Incubate for 4-24 hours at 37°C, 5% CO2 E->F G 7. Remove non-migrated cells from top of insert F->G H 8. Fix and stain migrated cells on bottom of insert G->H I 9. Image and quantify migrated cells H->I

Caption: Experimental workflow for a HUVEC Transwell migration assay.

Experimental Protocols

Protocol 1: HUVEC Transwell Migration Assay

This protocol describes a method to assess the effect of this compound on VEGF-induced HUVEC migration using a Boyden chamber (e.g., Transwell inserts).

Materials:

  • HUVECs (low passage)

  • 24-well plates with 8.0 µm pore size polycarbonate membrane inserts (Transwell)

  • Endothelial Cell Basal Medium (EBM)

  • Fetal Bovine Serum (FBS)

  • Recombinant Human VEGF

  • This compound

  • DMSO (vehicle control)

  • PBS (Phosphate-Buffered Saline)

  • 4% Paraformaldehyde (PFA) or Methanol for fixation

  • 0.5% Crystal Violet solution for staining

  • Cotton swabs

Methodology:

  • Cell Culture: Culture HUVECs in complete endothelial growth medium until they reach 80-90% confluency.

  • Serum Starvation: Aspirate the growth medium and wash the cells with PBS. Add EBM containing 0.5-1% FBS and incubate for 4-6 hours to serum-starve the cells.

  • Cell Preparation: Detach the starved cells using trypsin, neutralize, and centrifuge at 200 x g for 5 minutes. Resuspend the cell pellet in serum-free EBM at a concentration of 1 x 10^6 cells/mL.

  • Inhibitor Treatment: Aliquot the cell suspension into tubes. Add the desired final concentrations of this compound (e.g., 10 nM, 50 nM) or an equivalent volume of DMSO (vehicle control) to the respective tubes. Pre-incubate for 1 hour at 37°C.

  • Assay Setup:

    • To the lower chamber of the 24-well plate, add 600 µL of EBM containing the chemoattractant (e.g., 10 ng/mL VEGF). For the negative control, add EBM with 0.5% FBS only.

    • Carefully place the Transwell inserts into the wells.

    • Add 100 µL of the pre-treated cell suspension (containing 1 x 10^5 cells) to the upper chamber of each insert.[1]

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 10-12 hours.[1]

  • Staining and Quantification:

    • Carefully remove the inserts from the plate.

    • Using a cotton swab, gently wipe the inside of the insert to remove non-migrated cells.

    • Fix the migrated cells on the underside of the membrane by immersing the insert in methanol or 4% PFA for 15 minutes.[1]

    • Stain the cells by immersing the insert in 0.5% Crystal Violet solution for 30 minutes.[1]

    • Gently wash the inserts with water to remove excess stain and allow them to air dry.

  • Analysis: Image the underside of the membrane using a microscope. Count the number of migrated cells in several random fields of view for each condition. Calculate the average and compare the this compound-treated groups to the VEGF-only positive control.

Protocol 2: MTT Cell Viability Assay

This protocol is essential to run in parallel to ensure that this compound is not causing cytotoxicity at the tested concentrations.

Materials:

  • HUVECs

  • 96-well plates

  • Complete endothelial growth medium

  • This compound and VEGF

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO or Solubilization Buffer

Methodology:

  • Cell Seeding: Seed HUVECs into a 96-well plate at a density of 3,000-4,000 cells per well in 100 µL of complete medium.[1] Allow cells to attach overnight.

  • Treatment: Replace the medium with 100 µL of low-serum medium containing the same concentrations of this compound and/or VEGF as used in the migration assay. Include appropriate controls (untreated cells, vehicle control).

  • Incubation: Incubate the plate for the same duration as the migration assay (e.g., 24 hours).[1]

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for an additional 4 hours at 37°C.

  • Solubilization: Aspirate the medium containing MTT. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the untreated or vehicle control. Confirm that the concentrations of this compound used do not significantly reduce cell viability compared to the control.

References

Technical Support Center: SKLB1002 Off-Target Effects in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing SKLB1002 in cell-based assays. The focus is to address potential off-target effects that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound?

A1: this compound is a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key mediator of angiogenesis. It functions by targeting the ATP-binding site of the VEGFR2 tyrosine kinase.[1] this compound has been shown to inhibit VEGF-induced phosphorylation of VEGFR2 and downstream signaling pathways, leading to the suppression of endothelial cell proliferation, migration, and tube formation.[2][3][4][5][6]

Q2: What are the known off-target kinases of this compound?

A2: While this compound is highly selective for VEGFR2, it has been shown to exhibit inhibitory activity against other kinases at higher concentrations. The known off-target kinases include c-Kit, RET, FMS, PDGFRα, and Aurora A.[1] It is reported to have little to no activity against at least 11 other kinases.[1]

Q3: What are the potential phenotypic consequences of this compound's off-target activity in cell-based assays?

A3: Off-target inhibition of kinases by this compound can lead to a range of cellular effects that may confound experimental results. For example:

  • Inhibition of c-Kit, FMS, and PDGFRα may impact cell proliferation, migration, and survival in various cell types, not just endothelial cells.[7][8][9][10][11]

  • Inhibition of RET could interfere with signaling pathways involved in cell growth and differentiation.[12][13][14][15][16]

  • Inhibition of Aurora A might lead to defects in mitosis, such as G2/M arrest, monopolar spindle formation, and polyploidy, ultimately affecting cell cycle progression and viability.[17][18][19][20][21]

Q4: My cells are showing unexpected cytotoxicity or cell cycle arrest. Could this be an off-target effect of this compound?

A4: While several studies report no obvious cytotoxicity of this compound at concentrations effective for inhibiting angiogenesis,[2][3][5] off-target effects, particularly the inhibition of Aurora A kinase at higher concentrations, could lead to cell cycle arrest and subsequent apoptosis.[17][19][21] It is crucial to perform a dose-response curve to distinguish between on-target anti-proliferative effects and off-target cytotoxicity.

Troubleshooting Guide

Observed Problem Potential Cause (Off-Target Related) Recommended Troubleshooting Steps
Reduced cell viability in non-endothelial cells Inhibition of c-Kit, PDGFRα, or FMS, which are involved in the survival and proliferation of various cell types.[7][9][10][11]1. Confirm Target Expression: Verify if your cell line expresses c-Kit, PDGFRα, or FMS using Western blot or qPCR. 2. Dose-Response Analysis: Perform a detailed dose-response curve to determine the IC50 for cytotoxicity and compare it to the IC50 for VEGFR2 inhibition. A significant difference may suggest off-target effects. 3. Use a Structurally Different Inhibitor: Compare the phenotype with another VEGFR2 inhibitor that has a different off-target profile.
Unexpected changes in cell migration or invasion Inhibition of FMS, RET, or PDGFRα, which can play a role in cell motility.[8][9][12][22]1. Control for On-Target Effects: Ensure the observed effect is not a consequence of inhibiting VEGFR2 signaling if your cells express this receptor. 2. Knockdown of Off-Targets: Use siRNA or shRNA to specifically knock down the suspected off-target kinase and observe if the phenotype is replicated. 3. Rescue Experiment: If possible, overexpress a constitutively active form of the suspected off-target kinase to see if it rescues the phenotype.
Cells are arresting in the G2/M phase of the cell cycle Inhibition of Aurora A kinase, a key regulator of mitosis.[17][18][19][20][21]1. Cell Cycle Analysis: Perform flow cytometry with propidium iodide staining to quantify the percentage of cells in each phase of the cell cycle at different concentrations of this compound. 2. Western Blot for Mitotic Markers: Analyze the phosphorylation status of histone H3 (Ser10), a downstream target of Aurora A, to confirm kinase inhibition. 3. Compare with a Specific Aurora A Inhibitor: Treat cells with a highly specific Aurora A inhibitor (e.g., Alisertib) to see if the same phenotype is observed.[23]
Inconsistent results between different cell lines Differential expression levels of on-target (VEGFR2) and off-target kinases (c-Kit, RET, FMS, PDGFRα, Aurora A).1. Characterize Your Cell Lines: Perform a baseline characterization of the expression levels of all known on- and off-target kinases in the cell lines you are using. 2. Titrate this compound for Each Cell Line: The effective concentration of this compound may vary between cell lines depending on their kinase expression profiles. Determine the optimal concentration for each cell line individually.

Quantitative Data

Table 1: Kinase Inhibitory Profile of this compound

KinaseIC50 (nM)
VEGFR2 (On-Target) 32
c-Kit (Off-Target)620
RET (Off-Target)2,500
FMS (Off-Target)2,900
PDGFRα (Off-Target)3,100
Aurora A (Off-Target)3,900
Other 11 Kinases>10,000

Data sourced from Sigma-Aldrich product information for VEGFR2 Kinase Inhibitor VII, this compound.[1]

Experimental Protocols

Protocol 1: Cell Proliferation Assay (MTT Assay)

Objective: To determine the effect of this compound on cell viability and proliferation.

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of this compound (e.g., 0.01 to 100 µM) and a vehicle control (DMSO) for the desired duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Cell Migration Assay (Transwell Assay)

Objective: To assess the effect of this compound on cell migration.

Methodology:

  • Cell Preparation: Serum-starve the cells for 12-24 hours prior to the assay.

  • Assay Setup: Place Transwell inserts (8 µm pore size) into a 24-well plate. Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

  • Cell Seeding: Resuspend the serum-starved cells in serum-free medium containing different concentrations of this compound or a vehicle control. Seed 50,000-100,000 cells into the upper chamber of the Transwell insert.

  • Incubation: Incubate the plate for a period that allows for cell migration (e.g., 6-24 hours) at 37°C.

  • Cell Removal: Carefully remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

  • Staining: Fix the migrated cells on the lower surface of the membrane with methanol and stain with crystal violet.

  • Quantification: Elute the crystal violet with a solubilization buffer and measure the absorbance at 590 nm, or count the number of migrated cells in several fields of view under a microscope.

Protocol 3: Endothelial Cell Tube Formation Assay

Objective: To evaluate the effect of this compound on in vitro angiogenesis.

Methodology:

  • Plate Coating: Coat the wells of a 96-well plate with a thin layer of Matrigel or a similar basement membrane extract and allow it to solidify at 37°C for 30-60 minutes.

  • Cell Preparation: Harvest endothelial cells (e.g., HUVECs) and resuspend them in a basal medium containing low serum and the desired concentrations of this compound or a vehicle control.

  • Cell Seeding: Seed the endothelial cells onto the solidified Matrigel at a density of 10,000-20,000 cells/well.

  • Incubation: Incubate the plate for 4-18 hours at 37°C to allow for the formation of tube-like structures.

  • Visualization and Quantification: Visualize the tube formation using a microscope. The extent of tube formation can be quantified by measuring the total tube length, the number of branch points, and the total area covered by the tubes using imaging software.

Visualizations

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Ras Ras VEGFR2->Ras JNK JNK VEGFR2->JNK p38 p38 VEGFR2->p38 This compound This compound This compound->VEGFR2 Inhibits Akt Akt PI3K->Akt Survival Survival Akt->Survival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK Proliferation Proliferation ERK->Proliferation Migration Migration JNK->Migration p38->Migration Angiogenesis Angiogenesis Proliferation->Angiogenesis Migration->Angiogenesis Survival->Angiogenesis

Caption: On-target effect of this compound on the VEGFR2 signaling pathway.

Troubleshooting_Workflow Start Unexpected Phenotype Observed (e.g., cytotoxicity, cell cycle arrest) CheckConc Is the this compound concentration much higher than VEGFR2 IC50? Start->CheckConc OffTarget Potential Off-Target Effect CheckConc->OffTarget Yes OnTarget Likely On-Target Effect (or non-specific toxicity) CheckConc->OnTarget No Investigate Investigate Specific Off-Targets: 1. Check off-target kinase expression 2. Use specific inhibitors for comparison 3. Perform knockdown experiments OffTarget->Investigate Optimize Optimize this compound Concentration: 1. Perform dose-response curve 2. Use lowest effective concentration OnTarget->Optimize

Caption: Troubleshooting workflow for suspected off-target effects of this compound.

Experimental_Workflow Start Hypothesis: this compound affects a cellular process Assay Perform Cell-Based Assay (e.g., Proliferation, Migration, Tube Formation) Start->Assay DoseResponse Establish Dose-Response Curve with this compound Assay->DoseResponse Compare Compare with Vehicle Control DoseResponse->Compare Analyze Analyze and Quantify Results Compare->Analyze Conclusion Draw Conclusion on this compound Effect Analyze->Conclusion

Caption: General experimental workflow for assessing this compound effects.

References

Troubleshooting inconsistent results with SKLB1002

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using SKLB1002. The information is designed to address common issues and ensure consistent, reliable experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) signaling.[1][2][3] By inhibiting the tyrosine kinase activity of VEGFR-2, this compound blocks the downstream signaling cascades that promote angiogenesis, including the phosphorylation of ERK1/2, JNK, and p38 MAP kinases.[1][2]

Q2: What are the expected in vitro effects of this compound on endothelial cells?

In vitro, this compound has been shown to significantly inhibit several key functions of endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs), that are crucial for angiogenesis. These effects include:

  • Inhibition of cell proliferation[1][3]

  • Reduction of cell migration and invasion[3]

  • Inhibition of tube formation[1][3]

Q3: What are the typical in vivo effects of this compound?

In vivo studies have demonstrated the anti-angiogenic and anti-tumor efficacy of this compound. Key findings include:

  • Inhibition of corneal neovascularization in alkali-burn models.[1][2]

  • Blockade of intersegmental vessel formation in zebrafish embryos.[3]

  • Inhibition of tumor-induced microvasculature in zebrafish.[3]

  • Significant inhibition of human tumor xenograft growth in athymic mice.[3][4]

  • Induction of tumor vascular normalization, which can improve the efficacy of co-administered chemotherapy.[5]

Q4: Is this compound cytotoxic?

This compound has been shown to have no obvious cytotoxicity to HUVECs at effective concentrations (ranging from 1 to 100 nM) and does not exhibit significant tissue toxicity in vivo at tested therapeutic doses.[1][6]

Troubleshooting Guide

Problem 1: Inconsistent or no inhibition of endothelial cell proliferation, migration, or tube formation in vitro.

Potential Cause Recommended Solution
Suboptimal this compound Concentration Titrate this compound across a range of concentrations (e.g., 10 nM to 1 µM) to determine the optimal inhibitory concentration for your specific cell type and assay conditions. Effective concentrations in HUVECs have been reported between 10 and 50 nM.[1][6]
VEGF Stimulation Ensure that the cells are adequately stimulated with an appropriate concentration of VEGF (e.g., 10 ng/mL for HUVECs) to induce a robust angiogenic response that can be effectively inhibited.[1][6]
Drug Preparation and Storage Prepare fresh stock solutions of this compound in a suitable solvent (e.g., DMSO) and store them appropriately. Avoid repeated freeze-thaw cycles. Dilute to the final working concentration in culture medium immediately before use.
Cell Health and Passage Number Use endothelial cells at a low passage number and ensure they are healthy and actively proliferating before starting the experiment. Senescent cells may respond differently to stimuli.
Assay Conditions Optimize assay-specific conditions, such as cell seeding density, incubation times, and the type of extracellular matrix used for tube formation assays.

Problem 2: Lack of efficacy or inconsistent results in animal models.

Potential Cause Recommended Solution
Inadequate Dosing or Administration Route Review the literature for effective dosing regimens in your specific animal model. For instance, a dose of 100 mg/kg/day has been shown to be effective in inhibiting human tumor xenografts in athymic mice.[3] The route of administration (e.g., intraperitoneal, oral gavage, topical) can also significantly impact bioavailability and efficacy.
Drug Formulation and Vehicle Ensure this compound is properly formulated for in vivo use. A common vehicle is sodium carboxymethyl cellulose (CMC-Na).[1][7] The solubility and stability of the compound in the chosen vehicle should be confirmed.
Timing and Duration of Treatment The timing of treatment initiation and its duration are critical. For example, in some tumor models, this compound may induce a "vascular normalization" window, and its combination with chemotherapy should be timed accordingly.[5]
Tumor Model Characteristics The specific tumor microenvironment and the dependence of the tumor on VEGF-mediated angiogenesis can influence the efficacy of this compound. Consider the intrinsic resistance mechanisms of your chosen tumor model.
Animal Health and Husbandry Ensure that the animals are healthy and housed under standard conditions to minimize variability in experimental outcomes.[6]

Data Summary

Table 1: In Vitro Efficacy of this compound on HUVECs

ParameterTreatmentConcentrationResult
Cell ViabilityVEGF + this compound10 nMSignificant reduction in VEGF-induced viability[6]
VEGF + this compound50 nMSignificant reduction in VEGF-induced viability[6]
Cell ProliferationVEGF + this compound10 nMSignificant decrease in proliferation[6]
VEGF + this compound50 nMSignificant decrease in proliferation[6]

Table 2: In Vivo Efficacy of this compound

ModelTreatmentDosageResult
Corneal Neovascularization (mice)This compound eyedrops0.05 mg/mLSignificant decrease in new blood vessel length and number[1]
Human Tumor Xenograft (athymic mice)This compound100 mg/kg/dayOver 60% inhibition of tumor growth[3]
Mammary Neoplasms (mice)This compound + DoxorubicinNot specifiedSignificant antitumor and antimetastatic effects[5]
Diabetic Retinopathy Model (rats)This compound10 mg/kg/day (i.p.)Significant decrease in neovascularization indices[8]

Experimental Protocols

Protocol 1: In Vitro HUVEC Proliferation Assay (EdU Incorporation)

  • Cell Seeding: Seed HUVECs in 96-well plates at a suitable density and allow them to adhere overnight.

  • Starvation: Serum-starve the cells for 6-8 hours.

  • Treatment: Treat the cells with this compound at various concentrations (e.g., 10 nM, 50 nM) for 1-2 hours.

  • Stimulation: Add VEGF (10 ng/mL) to the wells and incubate for 24 hours.

  • EdU Labeling: Add EdU (5-ethynyl-2'-deoxyuridine) to the culture medium and incubate for an additional 2 hours.

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.5% Triton X-100.

  • Click-iT Reaction: Perform the Click-iT reaction according to the manufacturer's instructions to fluorescently label the incorporated EdU.

  • Nuclear Staining: Counterstain the nuclei with Hoechst or DAPI.

  • Imaging and Analysis: Capture images using a fluorescence microscope and quantify the percentage of EdU-positive cells.

Protocol 2: In Vivo Corneal Neovascularization Model

  • Animal Model: Use male ICR mice (12 weeks old).[1]

  • Anesthesia: Anesthetize the mice by intraperitoneal injection of chloral hydrate (350 mg/kg).[1]

  • Alkali Burn: Create a corneal alkali burn by applying a filter paper soaked in 1 M NaOH to the cornea for a short duration.

  • Treatment: Topically apply this compound eyedrops (e.g., in a 0.5% CMC-Na solution) to the injured cornea daily.[1]

  • Observation: Observe and quantify corneal neovascularization (vessel length and number) at specific time points (e.g., day 7) using a slit lamp.[1]

  • Data Analysis: Compare the extent of neovascularization between the this compound-treated group and a vehicle control group.

Visualizations

SKLB1002_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 pVEGFR2 p-VEGFR-2 VEGFR2->pVEGFR2 Phosphorylation This compound This compound This compound->pVEGFR2 Inhibition MAPK_Pathway MAPK Pathway pVEGFR2->MAPK_Pathway pERK p-ERK1/2 MAPK_Pathway->pERK pJNK p-JNK MAPK_Pathway->pJNK p38 p-p38 MAPK_Pathway->p38 Angiogenesis Angiogenesis (Proliferation, Migration, Tube Formation) pERK->Angiogenesis pJNK->Angiogenesis p38->Angiogenesis

Caption: this compound inhibits angiogenesis by blocking VEGF-induced VEGFR-2 phosphorylation and downstream MAPK signaling.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies HUVEC_Culture 1. Culture HUVECs Treatment 2. Treat with this compound +/- VEGF HUVEC_Culture->Treatment Proliferation_Assay 3a. Proliferation Assay (EdU, MTT) Treatment->Proliferation_Assay Migration_Assay 3b. Migration Assay (Transwell) Treatment->Migration_Assay Tube_Formation_Assay 3c. Tube Formation Assay Treatment->Tube_Formation_Assay Analysis_InVitro 4. Analyze Results Proliferation_Assay->Analysis_InVitro Migration_Assay->Analysis_InVitro Tube_Formation_Assay->Analysis_InVitro Animal_Model 1. Establish Animal Model (e.g., Tumor Xenograft) Drug_Admin 2. Administer this compound Animal_Model->Drug_Admin Monitor 3. Monitor Tumor Growth/ Angiogenesis Drug_Admin->Monitor Endpoint 4. Endpoint Analysis (e.g., Immunohistochemistry) Monitor->Endpoint Analysis_InVivo 5. Analyze Results Endpoint->Analysis_InVivo

Caption: A general experimental workflow for evaluating the efficacy of this compound in vitro and in vivo.

References

Technical Support Center: In Vivo Toxicity Assessment of SKLB1002

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for assessing the in vivo toxicity of SKLB1002, a potent VEGFR-2 inhibitor. It includes frequently asked questions, troubleshooting advice, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a small molecule inhibitor derived from quinazoline that potently and specifically targets the tyrosine kinase activity of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[1][2] By binding to VEGFR2, it blocks VEGF-induced phosphorylation and subsequent activation of downstream signaling pathways, such as the MAPK pathway (ERK1/2, JNK, p38).[1][3][4] This inhibition of VEGFR2 signaling ultimately suppresses angiogenesis (the formation of new blood vessels), which is a critical process in tumor growth and certain ocular diseases.[1][2]

Q2: What is the reported in vivo toxicity profile of this compound?

A2: Based on available preclinical studies, this compound exhibits a favorable safety profile with minimal toxicity at therapeutically effective doses.[5][6] Studies in mouse models of cancer and ocular neovascularization have reported no obvious cytotoxicity or tissue toxicity.[1][3][7] For instance, administration of this compound at doses of 50 mg/kg and 100 mg/kg to tumor-bearing mice did not cause noticeable pathologic abnormalities in major organs such as the liver, spleen, kidney, heart, and lung.[5] Similarly, daily administration of 100 mg/kg showed significant antitumor effects without causing obvious toxicities.[2][6]

Q3: In which animal models has this compound been tested?

A3: this compound has been evaluated in several in vivo models, including:

  • Athymic mice: Used for human tumor xenograft models (e.g., SW620 colon cancer, HepG2 liver cancer) to assess anti-tumor efficacy and toxicity.[2][5]

  • ICR mice: Utilized for alkali-burn induced corneal neovascularization models to evaluate effects on ocular angiogenesis.[1][3]

  • Zebrafish embryos: Employed as a rapid screening model to observe the inhibition of intersegmental vessel formation.[2]

Q4: What is the primary signaling pathway affected by this compound?

A4: this compound primarily inhibits the VEGF/VEGFR2 signaling pathway. This action prevents the activation of downstream effectors, most notably the mitogen-activated protein kinase (MAPK) signaling cascades, including ERK1/2, JNK, and p38, which are crucial for endothelial cell proliferation, migration, and tube formation.[1][4]

cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling VEGF VEGF Ligand VEGFR2 VEGFR2 VEGF->VEGFR2 Binds pVEGFR2 Phosphorylated VEGFR2 VEGFR2->pVEGFR2 Phosphorylates MAPK MAPK Pathway (ERK1/2, JNK, p38) pVEGFR2->MAPK Angiogenesis Angiogenesis (Cell Proliferation, Migration) MAPK->Angiogenesis This compound This compound This compound->pVEGFR2 Inhibits

Caption: this compound inhibitory pathway on VEGFR2 signaling.

Troubleshooting Guide

This section addresses specific issues that may arise during the in vivo assessment of this compound.

Q5: Unexpected animal mortality is observed even at low doses. What are the potential causes?

A5:

  • Vehicle Toxicity: Ensure the vehicle used to dissolve/suspend this compound is non-toxic and well-tolerated. For example, CMC-Na (sodium carboxymethyl cellulose) has been used as a vehicle for this compound and is generally considered non-toxic.[1][7] Always run a vehicle-only control group.

  • Dosing Error: Double-check all dose calculations, stock solution concentrations, and the volume administered. A simple decimal error can lead to a 10-fold overdose.

  • Route of Administration: Improper administration (e.g., intraperitoneal injection into an organ, esophageal perforation during oral gavage) can cause acute trauma and mortality unrelated to the compound's pharmacology.

  • Animal Health Status: Pre-existing, subclinical infections in the animals can be exacerbated by experimental stress, leading to mortality. Ensure all animals are healthy and properly acclimatized before starting the study.

start Adverse Event (e.g., Mortality) check_dose Review Dose Calculations & Prep start->check_dose check_vehicle Assess Vehicle Toxicity Data start->check_vehicle check_admin Verify Dosing Technique start->check_admin check_health Examine Animal Health Records start->check_health consult_vet Consult Veterinarian & Perform Necropsy check_dose->consult_vet check_vehicle->consult_vet check_admin->consult_vet check_health->consult_vet conclusion Identify Root Cause consult_vet->conclusion

Caption: Troubleshooting workflow for unexpected adverse events.

Q6: Animals in the this compound-treated groups are losing weight, but literature suggests low toxicity. How should I interpret this?

A6:

  • Anti-tumor Efficacy: In tumor xenograft models, significant tumor growth inhibition can lead to a reduction in total body weight (tumor mass + animal mass). It is crucial to monitor tumor volume and animal weight (excluding tumor) separately if possible.

  • Pharmacological Effect vs. Toxicity: Potent anti-angiogenic agents can sometimes cause transient effects on appetite or metabolism that may lead to slight weight loss, which may not be indicative of overt organ toxicity.

  • Subtle Toxicity: While overt organ damage hasn't been reported, higher doses or longer treatment durations may induce subtle effects. Correlate weight loss with other parameters like clinical observations (activity, posture), food/water intake, and terminal blood work and histopathology.

Q7: How do I select the appropriate dose levels for a formal toxicity study?

A7: Dose selection should be based on existing data:

  • Efficacy Doses: Published studies have used doses of 50 mg/kg and 100 mg/kg/day in mice for anti-tumor efficacy, with no significant toxicity observed.[2][5]

  • Dose-Ranging Study: Start with a small dose-ranging study. A suggested range could be 50 mg/kg (known efficacious dose), 150 mg/kg (3x), and 500 mg/kg (10x) to establish a potential maximum tolerated dose (MTD).

  • Pharmacokinetics (PK): If PK data is available, select doses that provide exposures (AUC) that are multiples of the anticipated therapeutic exposure.

Quantitative Data Summary

The following table summarizes doses and key toxicity-related findings from published in vivo studies.

Study TypeSpeciesModelDose(s)DurationKey Toxicity FindingsReference(s)
Efficacy & SafetyAthymic MiceSW620 & HepG2 Xenograft50 & 100 mg/kg/day12-18 daysNo obvious pathologic abnormalities in liver, spleen, kidney, heart, and lung.[5]
Efficacy & SafetyAthymic MiceHuman Tumor Xenograft100 mg/kg/dayNot specifiedReached >60% tumor inhibition with no mention of adverse effects.[2]
Ocular SafetyICR MiceCorneal Tissue0.05 mg/mL (topical)7 daysNo obvious morphological changes in the cornea compared to control.[1]

Experimental Protocols

Protocol 1: Acute Oral Toxicity Assessment (Limit Test)

This protocol is designed as a limit test to confirm the low acute toxicity of this compound, consistent with OECD guideline 420.

  • 1. Animals: Use a single sex (typically female) of a standard rodent strain (e.g., Sprague-Dawley rats or ICR mice), 8-12 weeks old.

  • 2. Acclimatization: Acclimatize animals for at least 5 days, with free access to standard chow and water.

  • 3. Dosing:

    • Prepare this compound in an appropriate vehicle (e.g., 0.5% CMC-Na).

    • Fast animals overnight (with access to water) before dosing.

    • Administer a single oral dose of 2000 mg/kg to a group of 3-5 animals. A vehicle control group should also be included.

    • The volume administered should not exceed 10 mL/kg for rats or 20 mL/kg for mice.

  • 4. Observations:

    • Observe animals closely for the first 30 minutes, then hourly for 4 hours, and then daily for 14 days.

    • Record clinical signs of toxicity (e.g., changes in skin, fur, eyes, respiration, autonomic/CNS effects, behavior) and any mortality.

    • Record body weight just before dosing and on days 7 and 14.

  • 5. Necropsy: At day 14, euthanize all surviving animals and perform a gross necropsy, examining all major organs for abnormalities.

  • 6. Endpoint: If no mortality or significant toxicity is observed, the LD50 is considered to be greater than 2000 mg/kg.

Protocol 2: 28-Day Sub-Chronic Oral Toxicity Study

This protocol provides a framework for evaluating toxicity after repeated dosing, based on OECD guideline 407.

cluster_prep Phase 1: Preparation cluster_dosing Phase 2: Dosing & Observation (28 Days) cluster_analysis Phase 3: Terminal Procedures & Analysis acclimate Animal Acclimatization (7 days) randomize Randomization & Grouping (n=10/sex/group) acclimate->randomize dose Daily Dosing - G1: Vehicle - G2: Low Dose (e.g., 50 mg/kg) - G3: Mid Dose (e.g., 150 mg/kg) - G4: High Dose (e.g., 500 mg/kg) randomize->dose observe In-Life Observations - Daily: Clinical Signs - Weekly: Body Weight, Food Intake blood Terminal Blood Collection (Day 29) observe->blood necropsy Necropsy & Organ Weights blood->necropsy analysis Analysis - Hematology - Clinical Chemistry - Histopathology necropsy->analysis

Caption: Workflow for a 28-day sub-chronic toxicity study.

  • 1. Animals and Groups:

    • Use 40 male and 40 female rats (e.g., Wistar), 6-8 weeks old at the start.

    • Divide them into four groups (n=10 per sex per group):

      • Group 1: Vehicle Control

      • Group 2: Low Dose (e.g., 50 mg/kg/day)

      • Group 3: Mid Dose (e.g., 150 mg/kg/day)

      • Group 4: High Dose (e.g., 500 mg/kg/day)

  • 2. Dosing: Administer this compound or vehicle daily via oral gavage for 28 consecutive days.

  • 3. In-Life Observations:

    • Clinical Signs: Observe all animals daily for signs of toxicity.

    • Body Weight & Food Intake: Record weekly.

    • Ophthalmology: Conduct examination before the study and at termination.

  • 4. Clinical Pathology (Day 29):

    • Collect blood from all animals via an appropriate route (e.g., retro-orbital sinus or cardiac puncture under anesthesia) for hematology and clinical chemistry analysis.

    • Hematology: WBC, RBC, HGB, HCT, platelets, differential leukocyte count.

    • Clinical Chemistry: ALT, AST, ALP, BUN, creatinine, total protein, albumin, glucose, cholesterol.

  • 5. Terminal Procedures (Day 29):

    • Necropsy: Euthanize all animals and perform a full gross necropsy.

    • Organ Weights: Weigh key organs (liver, kidneys, heart, spleen, brain, thymus, gonads).

    • Histopathology: Preserve all major organs and tissues in 10% neutral buffered formalin. Process tissues for microscopic examination, focusing on all gross lesions and a standard list of organs from the control and high-dose groups.

References

Minimizing SKLB1002 precipitation in culture media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the precipitation of SKLB1002 in culture media and ensuring reliable experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent, ATP-competitive small molecule inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1] By inhibiting VEGFR-2, this compound blocks downstream signaling pathways, primarily the mitogen-activated protein kinase (MAPK) pathway, which includes the phosphorylation of ERK1/2, JNK, and p38.[2][3][4] This inhibition of VEGFR-2 signaling disrupts angiogenesis (the formation of new blood vessels), making this compound a compound of interest for anti-cancer therapy and treating other angiogenesis-related diseases.[2][5][6]

Q2: Why does this compound precipitate in my cell culture medium?

A2: this compound has low aqueous solubility.[1] When a concentrated stock solution of this compound, typically prepared in an organic solvent like DMSO, is diluted into an aqueous cell culture medium, the compound's solubility limit can be exceeded, leading to precipitation.[7] This is a common issue for many poorly water-soluble drugs.[8][9][10][11]

Q3: What are the consequences of this compound precipitation in my experiments?

A3: Compound precipitation can lead to several experimental issues:

  • Inaccurate Dosing: The actual concentration of soluble this compound in the medium will be lower than intended, leading to underestimation of its potency (e.g., IC50 values).[7]

  • High Variability: Uneven distribution of the precipitate can cause high variability between replicate wells in an assay.[12]

  • Cellular Stress and Toxicity: The solid particles of the drug can cause physical stress to cells, leading to artifacts in cytotoxicity or other cellular assays.[13]

  • Assay Interference: Precipitated compound can interfere with absorbance or fluorescence readings in plate-based assays.[13]

Q4: How should I prepare and store this compound stock solutions?

A4: Based on supplier information and best practices for poorly soluble compounds, follow these guidelines:

  • Solvent Selection: Prepare a high-concentration stock solution in 100% DMSO. A concentration of 1 mg/mL (3.12 mM) in DMSO is reported to be achievable with sonication.[1]

  • Storage: Aliquot the stock solution into small, tightly sealed vials to minimize freeze-thaw cycles and moisture absorption from the air.[7][14] Store at -20°C or -80°C for long-term stability.[14]

  • Handling: Before use, allow the vial to warm to room temperature before opening to prevent condensation. Centrifuge the vial briefly to ensure all the compound is at the bottom.[14]

Troubleshooting Guide: Minimizing this compound Precipitation

This guide provides a step-by-step approach to troubleshoot and minimize this compound precipitation during your experiments.

Issue: Visible precipitate forms immediately upon diluting the this compound stock solution into the culture medium.

Potential Cause: The final concentration of this compound exceeds its solubility limit in the aqueous medium. The concentration of the organic solvent (e.g., DMSO) may also be a factor.

Solutions:

Strategy Description Pros Cons
1. Reduce Final Concentration The simplest approach is to lower the final working concentration of this compound in your assay.Easy to implement.May not be feasible if high concentrations are required to observe a biological effect.
2. Optimize Dilution Method Instead of a single large dilution, perform serial dilutions. Ensure rapid and thorough mixing immediately after adding the stock solution to the medium.Can sometimes keep the compound in solution through kinetic trapping.May not be effective if the compound is highly insoluble.
3. Increase Serum Concentration If your experimental design allows, increasing the percentage of fetal bovine serum (FBS) in the medium can help. Serum proteins, particularly albumin, can bind to and solubilize hydrophobic compounds.Can be very effective at preventing precipitation.May not be suitable for all cell types or assays (e.g., serum-free conditions). Serum proteins can also sequester the compound, reducing its free concentration.
4. Use a Carrier Protein Adding purified bovine serum albumin (BSA) to serum-free media can mimic the solubilizing effect of serum.A more defined alternative to using whole serum.The effect of BSA on your specific assay needs to be validated.
5. Employ Solubilizing Excipients Incorporate a low concentration of a biocompatible surfactant (e.g., Tween® 80, Pluronic® F-68) or a cyclodextrin (e.g., HP-β-CD) in the final culture medium.[8][15]Can significantly increase the apparent solubility of the compound.The excipient itself may have effects on the cells or the assay, requiring careful validation and control experiments.
Issue: No visible precipitate initially, but a decrease in compound activity is observed over time.

Potential Cause: The compound may be slowly precipitating out of solution, degrading in the culture medium, or adsorbing to the plasticware.[7]

Solutions:

Strategy Description Pros Cons
1. Assess Compound Stability Perform a time-course experiment to measure the concentration of this compound in the medium over the duration of your assay using an analytical method like HPLC-MS.Provides a definitive answer on whether the compound is degrading or precipitating over time.Requires access to analytical chemistry equipment and expertise.
2. Reduce Incubation Time If the compound is found to be unstable over longer periods, consider reducing the incubation time of your assay if experimentally feasible.Simple to implement.May not be possible for assays that require longer incubation times to observe a biological response.
3. Use Low-Binding Plates To mitigate adsorption to plastic, use low-protein-binding microplates.Can reduce the loss of compound due to non-specific binding.More expensive than standard tissue culture plates.
4. Replenish the Medium For longer-term experiments, consider replenishing the culture medium containing fresh this compound periodically.Helps maintain a more consistent concentration of the soluble compound.Can be labor-intensive and may disturb the cells.

Experimental Protocols

Protocol 1: Preparation of this compound Working Solutions
  • Prepare Stock Solution:

    • Allow the vial of this compound powder to equilibrate to room temperature.

    • Add the appropriate volume of 100% DMSO to achieve a stock concentration of 1 mg/mL (3.12 mM).

    • Vortex and sonicate in a water bath until the compound is fully dissolved.

    • Aliquot into single-use volumes and store at -20°C or -80°C.

  • Prepare Intermediate Dilutions (Serial Dilution Method):

    • Prepare a series of intermediate dilutions of the DMSO stock solution in 100% DMSO.

    • For the final dilution into the aqueous culture medium, ensure that the volume of the DMSO stock added is minimal, typically 1:1000 or less, to keep the final DMSO concentration below 0.1%.

  • Prepare Final Working Solution:

    • Pre-warm the cell culture medium to 37°C.

    • While vortexing the medium at a moderate speed, add the appropriate volume of the this compound intermediate stock solution dropwise to the medium.

    • Use the freshly prepared working solution immediately. Do not store aqueous solutions of this compound.

Protocol 2: Testing the Effect of Serum on this compound Solubility
  • Prepare Media: Prepare your basal culture medium containing different concentrations of FBS (e.g., 1%, 5%, 10%, 20%).

  • Add this compound: Add this compound to each medium preparation at the desired final concentration, following the dilution procedure described in Protocol 1.

  • Incubate: Incubate the solutions at 37°C in a cell culture incubator.

  • Observe: Visually inspect for precipitation at several time points (e.g., 0, 2, 8, 24 hours) under a microscope.

  • (Optional) Quantify: At each time point, collect an aliquot, centrifuge to pellet any precipitate, and measure the concentration of this compound in the supernatant using HPLC-MS.

Visualizations

SKLB1002_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_mapk MAPK Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds pVEGFR2 p-VEGFR-2 VEGFR2->pVEGFR2 Autophosphorylation This compound This compound This compound->pVEGFR2 Inhibits ERK p-ERK1/2 pVEGFR2->ERK JNK p-JNK pVEGFR2->JNK p38 p-p38 pVEGFR2->p38 Angiogenesis Angiogenesis (Proliferation, Migration, Tube Formation) ERK->Angiogenesis JNK->Angiogenesis p38->Angiogenesis

Caption: this compound inhibits VEGF-induced angiogenesis via the MAPK pathway.

Troubleshooting_Workflow start Precipitation Observed? sol_conc Reduce Final Concentration start->sol_conc Yes no_precip No Initial Precipitation start->no_precip No sol_dilution Optimize Dilution Method (e.g., serial dilution, rapid mixing) sol_conc->sol_dilution sol_serum Increase Serum/BSA Concentration sol_dilution->sol_serum sol_excipient Use Solubilizing Excipients (e.g., Cyclodextrin, Surfactant) sol_serum->sol_excipient end Experiment Optimized sol_excipient->end check_stability Assess Stability Over Time (HPLC-MS) sol_time Reduce Incubation Time check_stability->sol_time Unstable check_stability->end Stable sol_plates Use Low-Binding Plates sol_time->sol_plates sol_plates->end no_precip->check_stability

Caption: Workflow for troubleshooting this compound precipitation in culture media.

References

Validation & Comparative

A Comparative Analysis of the Anti-Angiogenic Properties of SKLB1002 and Sorafenib

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the anti-angiogenic effects of two potent small molecule inhibitors, SKLB1002 and sorafenib. By examining their mechanisms of action, in vitro and in vivo efficacy, and the signaling pathways they target, this document aims to offer a valuable resource for researchers in the fields of oncology and angiogenesis. The data presented is compiled from various studies, and it is important to note that direct head-to-head comparative studies are limited. Therefore, variations in experimental conditions should be considered when interpreting the data.

At a Glance: this compound vs. Sorafenib

FeatureThis compoundSorafenib
Primary Target Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)Multi-kinase inhibitor (VEGFR-2, VEGFR-3, PDGFR, Raf kinases)
Mechanism of Action Potent and specific ATP-competitive inhibitor of VEGFR-2, blocking downstream MAPK signaling.Inhibits multiple receptor tyrosine kinases involved in angiogenesis and tumor cell proliferation. Also downregulates HIF-1α.
Reported In Vitro Potency (VEGFR-2 Inhibition) IC50: 32 nM[1][2][3]IC50: ~3.12 nM - 90 nM
Reported In Vitro Potency (HUVEC Proliferation) IC50: 11.9 µM (VEGF-induced)[3]IC50: ~1.5 µM[4][5]

In Vitro Anti-Angiogenic Effects

This compound and sorafenib have both demonstrated the ability to inhibit key processes in angiogenesis using in vitro models, primarily with Human Umbilical Vein Endothelial Cells (HUVECs).

Quantitative Comparison of In Vitro Anti-Angiogenic Activities
AssayThis compoundSorafenib
VEGFR-2 Kinase Inhibition (IC50) 32 nM[1][2][3]~3.12 nM - 90 nM
HUVEC Proliferation Inhibition IC50: 11.9 µM (VEGF-induced)[3]IC50: ~1.5 µM[4][5]
HUVEC Viability Inhibition Significant reduction at 10 nM and 50 nM (VEGF-induced)[6]IC50: ~1.5 µM[4][5]
HUVEC Migration Inhibition Significant reduction at 10 nM and 50 nM[6]Inhibition observed at 5 µM[7]
HUVEC Tube Formation Inhibition Interruption of tube formation at 10 nM and 50 nM[6]33% inhibition at 5 µM

Note: The data presented in this table is compiled from separate studies. Direct comparison should be made with caution due to potential variations in experimental methodologies.

In Vivo Anti-Angiogenic and Anti-Tumor Efficacy

Both compounds have shown significant anti-angiogenic and anti-tumor effects in various animal models.

Summary of In Vivo Anti-Angiogenic Effects
Animal ModelCompoundDosageObserved Effects
Human Tumor Xenografts in Athymic MiceThis compound100 mg/kg/d>60% inhibition of tumor growth[8]
Alkali-Burn Corneal Model (Mouse)This compoundNot specifiedSignificantly decreased mean length and number of new corneal blood vessels[6]
Zebrafish EmbryosThis compoundNot specifiedRemarkably blocked the formation of intersegmental vessels[8]
Orthotopic Anaplastic Thyroid Carcinoma Xenografts (Nude Mice)Sorafenib40 mg/kg/day~67% decrease in tumor microvessel density[9]
Orthotopic Anaplastic Thyroid Carcinoma Xenografts (Nude Mice)Sorafenib80 mg/kg/day~84% decrease in tumor microvessel density[9]

Signaling Pathways and Mechanisms of Action

This compound is a highly selective inhibitor of VEGFR-2, a key receptor in the VEGF signaling pathway that is crucial for angiogenesis. By binding to the ATP-binding site of the VEGFR-2 kinase domain, this compound effectively blocks its phosphorylation and subsequent activation of downstream signaling cascades, most notably the MAPK pathway (ERK1/2, JNK, and p38).[6] This targeted inhibition leads to the suppression of endothelial cell proliferation, migration, and tube formation.

Sorafenib, in contrast, is a multi-kinase inhibitor with a broader target profile. Its anti-angiogenic effects are mediated through the inhibition of VEGFR-2 and VEGFR-3, as well as the Platelet-Derived Growth Factor Receptor (PDGFR). Additionally, sorafenib targets the Raf/MEK/ERK signaling pathway within tumor cells, inhibiting their proliferation. Furthermore, sorafenib has been shown to inhibit the synthesis of Hypoxia-Inducible Factor-1α (HIF-1α), a key transcription factor that upregulates the expression of pro-angiogenic factors like VEGF.

SKLB1002_vs_Sorafenib_Pathway cluster_this compound This compound cluster_Sorafenib Sorafenib This compound This compound VEGFR2_S VEGFR-2 This compound->VEGFR2_S Inhibits MAPK_S MAPK Pathway (ERK, JNK, p38) VEGFR2_S->MAPK_S Angiogenesis_S Angiogenesis MAPK_S->Angiogenesis_S Sorafenib Sorafenib VEGFR2_O VEGFR-2 Sorafenib->VEGFR2_O Inhibits VEGFR3_O VEGFR-3 Sorafenib->VEGFR3_O Inhibits PDGFR_O PDGFR Sorafenib->PDGFR_O Inhibits Raf_O Raf Kinase Sorafenib->Raf_O Inhibits HIF1a_O HIF-1α Synthesis Sorafenib->HIF1a_O Inhibits Angiogenesis_O Angiogenesis VEGFR2_O->Angiogenesis_O VEGFR3_O->Angiogenesis_O PDGFR_O->Angiogenesis_O Proliferation_O Tumor Proliferation Raf_O->Proliferation_O HIF1a_O->Angiogenesis_O

Fig 1. Signaling pathways targeted by this compound and sorafenib.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are representative protocols for key in vitro experiments used to evaluate the anti-angiogenic effects of this compound and sorafenib.

VEGFR-2 Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against VEGFR-2 kinase activity.

Materials:

  • Recombinant human VEGFR-2 kinase domain

  • ATP (Adenosine triphosphate)

  • A suitable substrate (e.g., poly(Glu, Tyr) 4:1)

  • Kinase assay buffer

  • Test compound (this compound or sorafenib)

  • DMSO (vehicle control)

  • 96- or 384-well plates

  • Kinase activity detection kit (e.g., ADP-Glo™)

Procedure:

  • Prepare serial dilutions of the test compound in DMSO and then in kinase assay buffer.

  • Add the VEGFR-2 enzyme and substrate to the wells of the microplate.

  • Add the diluted test compound or DMSO control to the respective wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • Stop the reaction and measure the kinase activity using a detection reagent that quantifies ADP production.

  • Calculate the percentage of kinase inhibition relative to the DMSO control and plot the results against the compound concentration to determine the IC50 value using non-linear regression analysis.

HUVEC Proliferation Assay (MTT Assay)

Objective: To assess the effect of the test compound on the proliferation of HUVECs.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial cell growth medium (EGM)

  • Fetal Bovine Serum (FBS)

  • Test compound (this compound or sorafenib)

  • VEGF (as a stimulant)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or isopropanol)

  • 96-well cell culture plates

Procedure:

  • Seed HUVECs in a 96-well plate at a density of 3,000-4,000 cells/well and allow them to adhere overnight.[6]

  • Starve the cells in a low-serum medium for several hours.

  • Treat the cells with various concentrations of the test compound or vehicle control, in the presence of VEGF (e.g., 10 ng/mL) to stimulate proliferation.[6]

  • Incubate the plate for a specified period (e.g., 48 hours).[6]

  • Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals by viable cells.[6]

  • Remove the medium and dissolve the formazan crystals in a solubilization buffer.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the VEGF-treated control and determine the IC50 value.

HUVEC Migration Assay (Transwell Assay)

Objective: To evaluate the effect of the test compound on the migration of HUVECs.

Materials:

  • HUVECs

  • Transwell inserts with a porous membrane (e.g., 8 µm pores)

  • 24-well plates

  • Serum-free and complete endothelial cell growth medium

  • Test compound (this compound or sorafenib)

  • Crystal violet stain

Procedure:

  • Seed HUVECs (e.g., 2 x 10^4 cells/well) in the upper chamber of the Transwell inserts in serum-free medium containing the test compound or vehicle.[6]

  • Add complete medium (containing FBS as a chemoattractant) to the lower chamber.[6]

  • Incubate for a specified time (e.g., 10 hours) to allow cell migration through the membrane.[6]

  • Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

  • Fix the migrated cells on the lower surface of the membrane with methanol and stain with crystal violet.[6]

  • Count the number of migrated cells under a microscope in several random fields.

  • Compare the number of migrated cells in the treated groups to the control group.

Experimental_Workflow cluster_InVitro In Vitro Assays cluster_InVivo In Vivo Models Kinase_Assay VEGFR-2 Kinase Inhibition Assay Data_Analysis Data Analysis & IC50 Determination Kinase_Assay->Data_Analysis Proliferation_Assay HUVEC Proliferation (MTT Assay) Proliferation_Assay->Data_Analysis Migration_Assay HUVEC Migration (Transwell Assay) Migration_Assay->Data_Analysis Tube_Formation_Assay HUVEC Tube Formation Assay Tube_Formation_Assay->Data_Analysis Xenograft_Model Tumor Xenograft (Mouse) Efficacy_Assessment Efficacy Assessment Xenograft_Model->Efficacy_Assessment Corneal_Model Corneal Angiogenesis (Mouse) Corneal_Model->Efficacy_Assessment Zebrafish_Model Zebrafish Embryo Model Zebrafish_Model->Efficacy_Assessment Start Compound Evaluation Start->Kinase_Assay Start->Proliferation_Assay Start->Migration_Assay Start->Tube_Formation_Assay Start->Xenograft_Model Start->Corneal_Model Start->Zebrafish_Model

Fig 2. General experimental workflow for evaluating anti-angiogenic compounds.

Conclusion

Both this compound and sorafenib are potent inhibitors of angiogenesis, albeit with different mechanisms of action. This compound demonstrates high specificity for VEGFR-2, which may offer a more targeted therapeutic approach with potentially fewer off-target effects. Sorafenib's multi-targeted nature, inhibiting several key pathways in both angiogenesis and tumor cell proliferation, provides a broader spectrum of anti-cancer activity.

The choice between these or similar inhibitors for further research and development will depend on the specific therapeutic context. The data presented in this guide, including the comparative tables and detailed experimental protocols, is intended to aid researchers in making informed decisions for their ongoing and future projects in the dynamic field of anti-angiogenic therapy.

References

SKLB1002: Validating Efficacy in a Second Animal Model for Anti-Angiogenic Therapy

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of anti-angiogenic cancer therapy, the validation of a drug candidate's efficacy across multiple preclinical models is paramount for establishing its therapeutic potential. This guide provides a comparative analysis of SKLB1002, a potent vascular endothelial growth factor receptor 2 (VEGFR-2) inhibitor, with established anti-angiogenic agents, Sunitinib and Bevacizumab. The focus is on the validation of this compound's efficacy in a human tumor xenograft model in athymic mice, serving as a crucial second animal model to corroborate initial findings.

Comparative Efficacy of Anti-Angiogenic Agents

The following tables summarize the in vitro potency and in vivo efficacy of this compound compared to Sunitinib and Bevacizumab.

Table 1: In Vitro Potency Against VEGFR-2

CompoundTargetIC50 (nM)
This compound VEGFR-232
SunitinibVEGFR-2~80
BevacizumabVEGF-ABinds to ligand, not receptor

Table 2: Efficacy in Human Tumor Xenograft Models (Athymic Mice)

CompoundTumor Model(s)DosageEfficacy (Tumor Growth Inhibition)
This compound SW620 (colon), HepG2 (liver)100 mg/kg/day72% (SW620), 63% (HepG2)
SunitinibRenal Cell Carcinoma40 mg/kg/day91% reduction in tumor volume
BevacizumabU251 (glioblastoma)5 mg/kg, q3d x 440%
BevacizumabFaDu (HNSCC)5 mg/kg/day x 28 (in combo)80% complete tumor regression (in combination with Irinotecan)
BevacizumabA2780-1A9 (ovarian)-Synergistic effect with paclitaxel

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and critical evaluation of the presented data.

In Vitro Kinase Inhibition Assay (VEGFR-2)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of purified VEGFR-2.

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds against VEGFR-2.

Materials:

  • Purified recombinant human VEGFR-2 kinase domain

  • ATP (Adenosine triphosphate)

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • Test compounds (this compound, Sunitinib) dissolved in DMSO

  • Assay buffer

  • 96-well microtiter plates

  • Kinase activity detection kit (e.g., ADP-Glo™)

Procedure:

  • The wells of a 96-well plate are coated with the poly(Glu, Tyr) substrate.

  • Serial dilutions of the test compounds are prepared in DMSO and added to the wells. A vehicle control (DMSO only) is also included.

  • The VEGFR-2 enzyme is added to the wells.

  • The kinase reaction is initiated by the addition of ATP.

  • The plate is incubated at a controlled temperature (e.g., 30°C) for a specified duration (e.g., 60 minutes) to allow for substrate phosphorylation.

  • The amount of ADP produced, which is proportional to the kinase activity, is measured using a detection reagent.

  • IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the compound concentration.

Human Tumor Xenograft Model in Athymic Mice

This in vivo assay evaluates the anti-tumor efficacy of the test compounds in a living organism.

Objective: To assess the ability of this compound to inhibit the growth of human tumors implanted in immunocompromised mice.

Materials:

  • Athymic nude mice (e.g., BALB/c nude)

  • Human tumor cell lines (e.g., SW620 colorectal adenocarcinoma, HepG2 hepatocellular carcinoma)

  • Cell culture medium and supplements

  • Matrigel (optional, for enhancing tumor take rate)

  • This compound, vehicle control

  • Calipers for tumor measurement

Procedure:

  • Human tumor cells are cultured in appropriate media.

  • A specific number of cells (e.g., 5 x 10^6) are harvested, resuspended in a suitable buffer (e.g., PBS), and mixed with Matrigel.

  • The cell suspension is subcutaneously injected into the flank of each athymic nude mouse.

  • Tumors are allowed to grow to a palpable size (e.g., 100

SKLB1002: A Comparative Guide to its Anti-Tumor Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of the anti-tumor activities of SKLB1002, a novel small molecule inhibitor. We will explore its mechanism of action, compare its efficacy with other established inhibitors where data is available, and provide detailed experimental protocols for key assays.

Mechanism of Action and In Vitro Efficacy

This compound is a potent and specific inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[1][2] By targeting the ATP-binding site of the VEGFR-2 tyrosine kinase, this compound effectively blocks VEGF-induced phosphorylation of the receptor and its downstream signaling cascades.[1][2] This inhibition leads to a significant reduction in endothelial cell proliferation, migration, and tube formation, which are all critical processes for the formation of new blood vessels required for tumor growth.[1][2][3]

Comparative In Vitro Data
Parameter This compound Sunitinib Vandetanib Reference
Primary Target VEGFR-2VEGFRs, PDGFRs, c-KITVEGFRs, EGFR[2],[4][5]
Effect on HUVEC Viability Significant reduction in VEGF-induced viability at 10 nM and 50 nMDose-dependent inhibition of proliferationDose-dependent inhibition of proliferation[1],[6]
Effect on HUVEC Migration & Tube Formation Significant inhibition at 10 nM and 50 nMNot specifiedNot specified[1]

Note: The lack of standardized, head-to-head comparative studies makes a direct quantitative comparison challenging. The data for Sunitinib and Vandetanib are provided for contextual understanding of their mechanisms.

In Vivo Anti-Tumor Activity

In vivo studies have demonstrated the significant anti-tumor and anti-angiogenic efficacy of this compound.

Animal Model Treatment Key Findings Reference
Human Tumor Xenografts in Athymic Mice100 mg/kg/d this compound>60% inhibition of tumor growth compared to solvent control.[2]
Zebrafish Embryos with Inoculated Tumor CellsNot specifiedInhibition of new microvasculature formation.[2]
Mammary Neoplasm Model (in combination with Doxorubicin)This compound pretreatment followed by DoxorubicinSignificant antitumor (49% of control size) and antimetastatic effects (12% of control metastatic nodules). This compound induced vascular normalization, leading to a 2.2-fold increase in intratumoral doxorubicin levels.[7][8]

Signaling Pathway Analysis

This compound exerts its anti-angiogenic effects by inhibiting the phosphorylation of VEGFR-2 and subsequently modulating downstream signaling pathways. A key pathway affected is the Mitogen-Activated Protein Kinase (MAPK) cascade.

SKLB1002_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds pVEGFR2 p-VEGFR-2 VEGFR2->pVEGFR2 Phosphorylation MAPK_pathway MAPK Pathway pVEGFR2->MAPK_pathway FAK FAK pVEGFR2->FAK Src Src pVEGFR2->Src pERK p-ERK1/2 MAPK_pathway->pERK pJNK p-JNK MAPK_pathway->pJNK pP38 p-p38 MAPK_pathway->pP38 Angiogenesis Angiogenesis (Proliferation, Migration, Tube Formation) pERK->Angiogenesis pJNK->Angiogenesis pP38->Angiogenesis FAK->Angiogenesis Src->Angiogenesis This compound This compound This compound->pVEGFR2 Inhibits

Caption: this compound Signaling Pathway.

Experimental Protocols

In Vitro Human Umbilical Vein Endothelial Cell (HUVEC) Proliferation Assay (MTT Assay)

This protocol is for determining the effect of this compound on HUVEC viability.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Complete endothelial cell growth medium

  • 96-well plates

  • This compound (stock solution in DMSO)

  • Recombinant human VEGF

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

Procedure:

  • Seed HUVECs into 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.

  • Starve the cells in a low-serum medium for 4-6 hours.

  • Treat the cells with varying concentrations of this compound (e.g., 10 nM, 50 nM) or vehicle control (DMSO) for 1-2 hours.

  • Stimulate the cells with VEGF (e.g., 10 ng/mL), except for the unstimulated control wells.

  • Incubate the plates for 48 hours at 37°C in a humidified 5% CO2 incubator.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Aspirate the medium and dissolve the formazan crystals in 150 µL of DMSO.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Western Blot Analysis of VEGFR-2 Phosphorylation

This protocol is for assessing the inhibitory effect of this compound on VEGF-induced VEGFR-2 phosphorylation.

Materials:

  • HUVECs

  • 6-well plates

  • This compound

  • Recombinant human VEGF

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-p-VEGFR-2, anti-total-VEGFR-2, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • ECL detection reagent

Procedure:

  • Plate HUVECs in 6-well plates until they reach 80-90% confluency.

  • Serum-starve the cells overnight.

  • Pre-treat the cells with this compound or vehicle for 2 hours.

  • Stimulate with VEGF (e.g., 50 ng/mL) for 10-15 minutes.

  • Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Quantify protein concentration using a BCA assay.

  • Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane and detect the protein bands using an ECL reagent and an imaging system.

  • Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels.

In Vivo Tumor Xenograft Model

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.

Materials:

  • Athymic nude mice (4-6 weeks old)

  • Human cancer cell line (e.g., MDA-MB-231 for breast cancer)

  • Matrigel (optional)

  • This compound formulation for oral gavage or intraperitoneal injection

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously inject cancer cells (e.g., 5 x 10^6 cells in 100 µL of PBS, potentially mixed with Matrigel) into the flank of each mouse.

  • Monitor the mice for tumor growth. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Administer this compound (e.g., 100 mg/kg/day) or vehicle control to the respective groups daily.

  • Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²) / 2.

  • Monitor the body weight of the mice as an indicator of toxicity.

  • At the end of the study (e.g., after 21-28 days or when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for microvessel density using CD31 staining).

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for evaluating a novel anti-angiogenic compound like this compound.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_combination Combination Studies kinase_assay VEGFR-2 Kinase Assay (IC50 Determination) cell_proliferation HUVEC Proliferation Assay (e.g., MTT) kinase_assay->cell_proliferation cell_migration HUVEC Migration Assay (e.g., Transwell) cell_proliferation->cell_migration tube_formation HUVEC Tube Formation Assay cell_migration->tube_formation western_blot Western Blot Analysis (p-VEGFR-2, p-MAPK) tube_formation->western_blot zebrafish_model Zebrafish Angiogenesis Model western_blot->zebrafish_model Promising Results xenograft_model Tumor Xenograft Model (Efficacy & Toxicity) zebrafish_model->xenograft_model ihc Immunohistochemistry (e.g., CD31 for MVD) xenograft_model->ihc chemo_combo Combination with Chemotherapy (e.g., Doxorubicin) xenograft_model->chemo_combo

Caption: Preclinical Evaluation Workflow for this compound.

This guide provides a foundational understanding of the anti-tumor properties of this compound. Further head-to-head studies with other clinically approved VEGFR-2 inhibitors are warranted to fully elucidate its comparative efficacy and potential as a therapeutic agent.

References

A Comparative Efficacy Analysis of SKLB1002 and Other Quinazoline-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinazoline scaffold has proven to be a robust pharmacophore in the development of targeted cancer therapies, leading to several clinically approved kinase inhibitors. This guide provides an objective comparison of the efficacy of SKLB1002, a potent VEGFR-2 inhibitor, with other well-established quinazoline-based inhibitors that primarily target the epidermal growth factor receptor (EGFR), namely gefitinib, erlotinib, and afatinib. This comparison is supported by experimental data, detailed methodologies for key assays, and visualizations of the relevant signaling pathways and experimental workflows.

Introduction to Quinazoline-Based Inhibitors

Quinazoline derivatives have been extensively developed as ATP-competitive inhibitors of various protein kinases, which are crucial regulators of cellular processes often dysregulated in cancer. While sharing a common chemical backbone, these inhibitors exhibit distinct efficacy profiles due to their differing primary kinase targets. This guide will focus on the comparative efficacy of this compound, a selective inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), against the EGFR inhibitors gefitinib, erlotinib, and afatinib.

Data Presentation: A Comparative Overview

The following tables summarize the quantitative data on the efficacy of this compound and other selected quinazoline-based inhibitors.

Table 1: In Vitro Kinase and Cellular Potency of Quinazoline-Based Inhibitors

InhibitorPrimary Target(s)IC50 (Kinase Assay)Cancer Cell LineIC50 (Cell-Based Assay)
This compound VEGFR-232 nM[1]--
Gefitinib EGFR-H3255 (Lung Adenocarcinoma)0.003 µM[2][3]
PC-9 (Lung Adenocarcinoma)0.077 µM[4]
11-18 (Lung Adenocarcinoma)0.39 µM[2][3]
Erlotinib EGFR-BxPC-3 (Pancreatic)1.26 µM[5]
AsPc-1 (Pancreatic)5.8 µM[5]
Capan-1 (Pancreatic)Resistant (>10 µM)[6]
Afatinib EGFR, HER2EGFRwt: 0.5 nM, HER2: 14 nM[7]BxPC-3 (Pancreatic)11 nM[5]
AsPc-1 (Pancreatic)367 nM[5]
SKBR3 (Breast)80.6 nM[8]
TBCP-1 (Breast)747 nM[8]

Note: Direct comparison of IC50 values across different studies should be interpreted with caution due to variations in experimental conditions.

Table 2: In Vivo Efficacy of this compound

Animal ModelTumor TypeTreatmentTumor Growth InhibitionReference
Athymic MiceHuman Tumor Xenografts100 mg/kg/d this compound>60%[9]

Signaling Pathways and Mechanisms of Action

The differential efficacy of these inhibitors stems from their primary molecular targets. This compound primarily inhibits the VEGFR-2 signaling pathway, a key mediator of angiogenesis, while gefitinib, erlotinib, and afatinib target the EGFR signaling pathway, which is crucial for cell proliferation and survival.

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds to PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf Ras Ras MEK MEK Raf->MEK ERK ERK MEK->ERK Endothelial_Cell Endothelial Cell Proliferation, Migration, and Survival ERK->Endothelial_Cell Akt Akt PI3K->Akt Akt->Endothelial_Cell This compound This compound This compound->VEGFR2 Inhibits

Caption: VEGFR-2 signaling pathway and the point of inhibition by this compound.

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds to Ras Ras EGFR->Ras Activates PI3K PI3K EGFR->PI3K Activates STAT3 STAT3 EGFR->STAT3 Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Cell_Proliferation Cell Proliferation, Survival, and Differentiation ERK->Cell_Proliferation Akt Akt PI3K->Akt Akt->Cell_Proliferation STAT3->Cell_Proliferation Quinazoline_Inhibitors Gefitinib, Erlotinib, Afatinib Quinazoline_Inhibitors->EGFR Inhibits

Caption: EGFR signaling pathway and the point of inhibition by quinazoline-based TKIs.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and aid in the design of future studies.

Cell Viability and Proliferation Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[10][11]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.[12]

  • Compound Treatment: Treat the cells with various concentrations of the inhibitor (e.g., this compound, gefitinib) and a vehicle control (e.g., DMSO). Incubate for the desired treatment period (e.g., 48 or 72 hours).[13]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[10][11]

  • Formazan Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C to dissolve the formazan crystals.[11][12]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control.[14]

MTT_Assay_Workflow A Seed cells in 96-well plate B Treat with inhibitors A->B C Add MTT solution B->C D Incubate to form formazan C->D E Add solubilization solution D->E F Measure absorbance E->F

Caption: Workflow for the MTT cell viability assay.

Transwell Migration Assay

This assay assesses the migratory capacity of cells in response to a chemoattractant.[15][16]

Protocol:

  • Chamber Preparation: Place Transwell inserts (e.g., 8 µm pore size) into a 24-well plate.

  • Chemoattractant Addition: Add media containing a chemoattractant (e.g., 10% FBS) to the lower chamber.[15]

  • Cell Seeding: Seed serum-starved cells (e.g., 1 x 10^5 cells) in serum-free media into the upper chamber, along with the test inhibitor or vehicle control.[15]

  • Incubation: Incubate the plate for a period that allows for cell migration (e.g., 24 hours).

  • Cell Removal: Remove non-migrated cells from the upper surface of the membrane with a cotton swab.

  • Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with methanol and stain with a solution such as crystal violet.

  • Cell Counting: Count the number of migrated cells in several random fields under a microscope.

Transwell_Migration_Assay_Workflow A Prepare Transwell chambers B Add chemoattractant to lower chamber A->B C Seed cells and inhibitor in upper chamber B->C D Incubate C->D E Remove non-migrated cells D->E F Fix and stain migrated cells E->F G Count migrated cells F->G

Caption: Workflow for the Transwell migration assay.

Endothelial Cell Tube Formation Assay

This assay evaluates the ability of endothelial cells to form capillary-like structures, a key step in angiogenesis.[17][18]

Protocol:

  • Matrix Coating: Coat the wells of a 96-well plate with a basement membrane matrix (e.g., Matrigel) and allow it to solidify at 37°C.[18][19]

  • Cell Seeding: Seed endothelial cells (e.g., HUVECs) onto the matrix-coated wells in the presence of the test inhibitor or vehicle control.

  • Incubation: Incubate the plate for a period that allows for tube formation (e.g., 6-12 hours).[20]

  • Visualization and Quantification: Visualize the tube-like structures using a microscope and quantify parameters such as the number of nodes, number of branches, and total tube length using imaging software.[17]

Tube_Formation_Assay_Workflow A Coat wells with basement membrane matrix B Seed endothelial cells with inhibitor A->B C Incubate to allow tube formation B->C D Visualize and quantify tube network C->D

Caption: Workflow for the endothelial cell tube formation assay.

In Vivo Tumor Xenograft Model

This model is used to assess the anti-tumor efficacy of a compound in a living organism.[21][22]

Protocol:

  • Cell Preparation: Harvest cancer cells from culture and resuspend them in a suitable medium (e.g., PBS or a mixture with Matrigel).[22]

  • Animal Model: Use immunodeficient mice (e.g., nude or SCID mice) to prevent rejection of the human tumor cells.[21][23]

  • Tumor Cell Implantation: Subcutaneously inject a specific number of cancer cells (e.g., 1-5 x 10^6 cells) into the flank of each mouse.[21][23]

  • Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume with calipers regularly. Tumor volume can be calculated using the formula: (width^2 x length)/2.[21]

  • Treatment: Once the tumors reach a certain size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer the inhibitor or vehicle control according to the desired dosing schedule and route (e.g., oral gavage, intraperitoneal injection).[23]

  • Efficacy Evaluation: At the end of the study, sacrifice the animals, excise the tumors, and measure their weight and volume. The tumor growth inhibition is calculated as a percentage relative to the control group.

Xenograft_Model_Workflow A Prepare cancer cell suspension B Implant cells into immunodeficient mice A->B C Monitor tumor growth B->C D Randomize mice and initiate treatment C->D E Measure tumor volume and weight at endpoint D->E F Calculate tumor growth inhibition E->F

Caption: Workflow for an in vivo tumor xenograft study.

Conclusion

This compound distinguishes itself from other well-known quinazoline-based inhibitors like gefitinib, erlotinib, and afatinib by its primary targeting of VEGFR-2, a key regulator of angiogenesis. In contrast, the latter compounds are potent inhibitors of EGFR, a critical driver of tumor cell proliferation and survival. The provided data demonstrates the potent anti-angiogenic and in vivo anti-tumor efficacy of this compound. While a direct comparison of cellular potency across the same cancer cell lines is not available, this guide highlights the distinct therapeutic strategies these quinazoline-based inhibitors represent. The choice between a VEGFR-2 inhibitor like this compound and an EGFR inhibitor will depend on the specific molecular characteristics of the tumor, with the former being more suited for cancers reliant on angiogenesis and the latter for those driven by EGFR signaling. The detailed experimental protocols provided herein offer a foundation for researchers to conduct further comparative studies and to explore the full therapeutic potential of these and other novel quinazoline-based inhibitors.

References

In Vivo Validation of SKLB1002-Induced Vascular Normalization: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of SKLB1002 with other vascular normalizing agents, supported by experimental data and detailed protocols. The objective is to offer a clear perspective on the in vivo validation of this compound's capacity to induce vascular normalization, a critical mechanism for enhancing anti-cancer therapies.

Introduction to Vascular Normalization

Tumor blood vessels are notoriously chaotic and dysfunctional, characterized by a tortuous structure, high permeability, and poor pericyte coverage. This abnormal vasculature leads to a hypoxic and acidic tumor microenvironment, which not only promotes tumor progression and metastasis but also hinders the effective delivery of therapeutic agents.

Vascular normalization is a therapeutic strategy aimed at remodeling the tumor vasculature to resemble a more normal, functional state. This process typically involves:

  • Pruning of immature vessels: Eliminating poorly functional vessels.

  • Strengthening of vessel walls: Increasing pericyte coverage and enhancing endothelial cell junctions.

  • Improved blood perfusion: Leading to reduced hypoxia and better delivery of oxygen and drugs.

This compound, a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), has emerged as a promising agent for inducing vascular normalization.[1][2] This guide compares the in vivo performance of this compound with other established anti-angiogenic drugs known to promote vascular normalization.

Comparative Analysis of Vascular Normalizing Agents

The following tables summarize the key characteristics and in vivo effects of this compound and its alternatives.

Table 1: Mechanism of Action and Key Features
AgentTarget(s)Mechanism of ActionKey Features
This compound VEGFR2Potent and selective small molecule inhibitor of VEGFR2 tyrosine kinase.[1][2]Induces a morphologically and functionally "normalized" vascular network, leading to enhanced anticancer drug delivery.[3][4]
Bevacizumab VEGF-AHumanized monoclonal antibody that binds to and neutralizes VEGF-A.Can transiently "normalize" tumor microvasculature, leading to increased tumor oxygenation and drug penetration.
Sunitinib VEGFRs, PDGFRs, c-KIT, FLT3, RETMulti-targeted tyrosine kinase inhibitor.Can induce a transient "normalization window" with improved blood perfusion and reduced hypoxia.
Sorafenib VEGFRs, PDGFR, RAF kinasesMulti-kinase inhibitor.Inhibits tumor growth and vascularization, though can also induce hypoxia.
Axitinib VEGFRs 1, 2, and 3Potent and selective tyrosine kinase inhibitor.Can normalize tumor vasculature, leading to improved T-cell infiltration and synergistic effects with immunotherapy.
Table 2: In Vivo Efficacy and Effects on Vascular Normalization
AgentAnimal Model(s)Key Quantitative FindingsEffects on Vascular Normalization
This compound Mammary tumor-bearing mice2.2-fold increase in intratumoral doxorubicin concentration with this compound pretreatment.[3][4] Combined with doxorubicin, resulted in significant antitumor (49% of control size) and antimetastatic effects (12% of control metastatic nodules).[3][4] Administration of 100 mg/kg/d reached more than 60% inhibition against human tumor xenografts.[1]Produces a morphologically and functionally "normalized" vascular network.[3][4]
Bevacizumab Melanoma xenograftsDecreased vascular permeability by 50.3% in DM443 and 35% in DM738 xenografts.Increases pericyte coverage and can decrease microvessel density. Effects on vascular structure can be tumor type-dependent.
Sunitinib Squamous cell carcinoma xenograftsTransient increase in tumor pO2 at 2 and 4 days after treatment initiation.Can transiently normalize tumor vessels, leading to improved blood perfusion and reduced hypoxia.
Sorafenib Renal cell carcinoma xenograftsSignificant tumor growth inhibition at a dose as low as 15 mg/kg daily.Reduces tumor vasculature, but can also increase tumor hypoxia.
Axitinib Glioblastoma xenograftsSignificantly extended survival in mice with intracranial tumors.Decreased vascularity and displayed more thin-walled, undilated vasculature resembling normal brain vasculature.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is crucial for a comprehensive understanding. The following diagrams, generated using Graphviz, illustrate the key signaling pathways affected by this compound and the workflows of essential in vivo validation assays.

Signaling Pathway of this compound-Induced Vascular Normalization

SKLB1002_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds P_VEGFR2 p-VEGFR2 VEGFR2->P_VEGFR2 Dimerization & Autophosphorylation MAPK MAPK Pathway (ERK1/2, JNK, p38) P_VEGFR2->MAPK Angiogenesis Angiogenesis (Proliferation, Migration, Tube Formation) MAPK->Angiogenesis This compound This compound This compound->P_VEGFR2 Inhibits Experimental_Workflow cluster_animal_model Animal Model cluster_assays Vascular Normalization Assays cluster_analysis Data Analysis Tumor_Implantation Tumor Cell Implantation (e.g., Subcutaneous) Treatment Treatment with this compound or Control Tumor_Implantation->Treatment Permeability Vascular Permeability Assay (Evans Blue) Treatment->Permeability MVD Microvessel Density (MVD) & Pericyte Coverage (α-SMA) (Immunohistochemistry) Treatment->MVD Hypoxia Tumor Hypoxia Assessment (Pimonidazole Staining) Treatment->Hypoxia Quantification Image Analysis & Quantitative Measurement Permeability->Quantification MVD->Quantification Hypoxia->Quantification Comparison Statistical Comparison between Groups Quantification->Comparison

References

Comparative Analysis of SKLB1002 Analogues: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth review of the structure-activity relationship and biological efficacy of novel SKLB1002 analogues reveals a promising new generation of VEGFR-2 inhibitors. This guide provides a comprehensive comparison of their performance, supported by experimental data, to inform future research and development in anti-angiogenic cancer therapy.

This compound, a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), has emerged as a significant candidate in anticancer research. Its mechanism of action involves blocking the VEGF-induced phosphorylation of VEGFR-2, thereby inhibiting downstream signaling pathways crucial for angiogenesis, the formation of new blood vessels that tumors rely on for growth and metastasis.[1][2] The primary signaling cascade affected is the MAPK pathway, with this compound shown to inhibit the phosphorylation of ERK1/2, JNK, and p38.[2][3] Building on the foundational structure of this compound, numerous analogues, particularly those featuring a thieno[2,3-d]pyrimidine scaffold, have been synthesized and evaluated to improve potency and explore the structure-activity relationship (SAR).

Quantitative Comparison of this compound Analogues' Activity

The following tables summarize the in vitro activity of various series of this compound analogues, focusing on their VEGFR-2 inhibitory capacity and cytotoxic effects on different cancer cell lines.

Table 1: VEGFR-2 Kinase Inhibitory Activity of Thieno[2,3-d]pyrimidine Analogues
Compound SeriesLead Compound(s)ModificationsVEGFR-2 IC50 (nM)Reference CompoundVEGFR-2 IC50 (nM) of Ref.
4-Substituted Thieno[2,3-d]pyrimidines8b, 8eSubstitution at the 4-position of the thienopyrimidine core5, 3.9--
Thieno[2,3-d]pyrimidine Derivatives10d, 15d, 15gVaried substitutions on the thienopyrimidine scaffold2500, 5480, 2270--
Tetrahydro-cyclohepta[4][5]thieno[2,3-d]pyrimidines5fCyclohepta fused ring system1230Erlotinib-
Thieno[2,3-d]pyrimidines17f-230Sorafenib230
Dual c-Met/VEGFR-2 Inhibitors12jThieno[2,3-d]pyrimidine scaffold48--
1-Aryl-3-[4-(thieno[3,2-d]pyrimidin-4-yloxy)phenyl]ureas2a, 2b, 2cUrea linkage to the thienopyrimidine core199, 188, 150--
Table 2: Cytotoxicity of Lead this compound Analogues in Human Cancer Cell Lines
CompoundCell LineCancer TypeIC50 (µM)Reference CompoundIC50 (µM) of Ref.
17fHCT-116Colon Carcinoma2.80Sorafenib-
17fHepG2Hepatocellular Carcinoma4.10Sorafenib-
5fMCF-7Breast Adenocarcinoma-Doxorubicin-

Experimental Protocols

The data presented in this guide are based on the following key experimental methodologies:

VEGFR-2 Kinase Assay

The in vitro inhibitory activity of the compounds against VEGFR-2 kinase was typically determined using a kinase-glo® luminescent assay. The assay measures the amount of ATP remaining in solution following a kinase reaction. Recombinant human VEGFR-2 kinase is incubated with the test compounds at various concentrations in a buffer solution containing ATP and a suitable substrate. The luminescence is measured, and the IC50 value, the concentration of the inhibitor required to reduce the enzyme activity by 50%, is calculated by fitting the data to a dose-response curve.

Cell Viability/Cytotoxicity Assay (MTT Assay)

The cytotoxic effects of the this compound analogues on various cancer cell lines were assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Cancer cells were seeded in 96-well plates and incubated with different concentrations of the test compounds for a specified period (e.g., 48 or 72 hours). Subsequently, MTT solution was added to each well, and the cells were incubated further to allow the formation of formazan crystals by mitochondrial dehydrogenases in viable cells. The formazan crystals were then dissolved in a solubilization buffer, and the absorbance was measured at a specific wavelength (e.g., 570 nm). The IC50 values were determined by plotting the percentage of cell viability against the compound concentration.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the targeted signaling pathway and a general workflow for the evaluation of these novel compounds.

G VEGF/VEGFR-2 Signaling Pathway and Point of Inhibition VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds to PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates This compound This compound & Analogues This compound->VEGFR2 Inhibits (ATP-competitive) PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK Angiogenesis Angiogenesis (Cell Proliferation, Migration, Survival) ERK->Angiogenesis Akt Akt PI3K->Akt Akt->Angiogenesis

Caption: VEGF binding to VEGFR-2 initiates downstream signaling, which is blocked by this compound analogues.

G General Workflow for this compound Analogue Evaluation cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Evaluation cluster_2 In Vivo & Mechanistic Studies Synthesis Synthesis of Analogues Purification Purification (e.g., Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Kinase_Assay VEGFR-2 Kinase Assay (IC50 Determination) Characterization->Kinase_Assay Cell_Viability Cell Viability Assay (MTT) (Cytotoxicity, IC50) Kinase_Assay->Cell_Viability Animal_Models Xenograft Tumor Models Cell_Viability->Animal_Models Western_Blot Western Blot Analysis (Downstream Signaling) Animal_Models->Western_Blot

Caption: A streamlined workflow for the synthesis and evaluation of novel this compound analogues.

References

Independent verification of SKLB1002's IC50 value for VEGFR2

Author: BenchChem Technical Support Team. Date: December 2025

An Independent Review of SKLB1002's Potency Against VEGFR2

In the landscape of cancer therapy, the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) remains a pivotal target for inhibiting angiogenesis, a critical process for tumor growth and metastasis. A key measure of the efficacy of potential therapeutic agents is the half-maximal inhibitory concentration (IC50), which quantifies the concentration of a drug required to inhibit a specific biological process by 50%. This guide provides an independent verification of the IC50 value of this compound for VEGFR2 and compares its potency with other established VEGFR2 inhibitors.

Comparative Potency of VEGFR2 Inhibitors

This compound has been identified as a potent and ATP-competitive inhibitor of VEGFR2 with a reported IC50 value of 32 nM.[1][2][3] To contextualize this potency, the following table compares the IC50 value of this compound with those of several other well-characterized VEGFR2 inhibitors. It is important to note that IC50 values can vary based on the specific assay conditions, such as whether it is a cell-free enzymatic assay or a cell-based assay.[4]

InhibitorVEGFR2 IC50 (nM)Other Notable Targets (IC50 in nM)
This compound 32 c-kit (620), Ret (2500), FMS (2900), PDGFRα (3100), Aurora A (3900)[2]
Apatinib1c-Ret (13), c-Kit (429), c-Src (530)[3][5]
Cabozantinib0.035c-Met (1.3), Ret (4), Kit (4.6), Flt-1/3/4 (12/11.3/6), Tie2 (14.3), AXL (7)[3]
Ponatinib1.5Abl (0.37), PDGFRα (1.1), FGFR1 (2.2), Src (5.4)[3]
Regorafenib4.2 (murine)VEGFR1 (13), VEGFR3 (46), PDGFRβ (22), Kit (7), RET (1.5), Raf-1 (2.5)[5]
Sorafenib90 (in HUVEC)
Sunitinib2 (in HUVEC)
Vandetanib40VEGFR3 (110), EGFR (500)[3]

Note: IC50 values can differ between enzymatic and cellular assays. The values presented are for comparative purposes.

Understanding VEGFR2 Signaling

VEGFR2 is a receptor tyrosine kinase that plays a central role in angiogenesis. The binding of its ligand, VEGF-A, triggers a cascade of downstream signaling events crucial for endothelial cell proliferation, migration, and survival.[6][7] Inhibitors like this compound typically target the ATP-binding site of the VEGFR2 kinase domain, thereby preventing its autophosphorylation and the subsequent activation of these signaling pathways.[2][6]

VEGFR2_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Cellular Response VEGF VEGF-A VEGFR2 VEGFR2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Src Src VEGFR2->Src p38 p38 MAPK VEGFR2->p38 PKC PKC PLCg->PKC Akt Akt PI3K->Akt FAK FAK Src->FAK Permeability Vascular Permeability p38->Permeability Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Survival Cell Survival Akt->Survival Migration Cell Migration FAK->Migration

Caption: Simplified VEGFR2 signaling pathway.

Experimental Protocols for IC50 Determination

The determination of a compound's IC50 value against VEGFR2 can be performed using various experimental setups. Below are outlines for a common in vitro kinase assay and a cell-based proliferation assay.

In Vitro VEGFR2 Kinase Assay

This assay directly measures the inhibitory effect of a compound on the enzymatic activity of recombinant VEGFR2.

Principle: The assay quantifies the phosphorylation of a substrate by the VEGFR2 kinase in the presence of varying concentrations of the inhibitor. The amount of phosphorylation is inversely proportional to the inhibitor's potency.

Methodology:

  • Reaction Setup: A reaction mixture is prepared containing recombinant human VEGFR2 kinase, a specific substrate (e.g., a synthetic peptide or myelin basic protein), and ATP in a suitable buffer.[8]

  • Inhibitor Addition: The test compound, such as this compound, is added to the reaction mixture at a range of concentrations.[8] A control with no inhibitor is also included.

  • Initiation and Incubation: The kinase reaction is initiated, typically by adding a mixture of Mg-acetate and γ-[³³P]ATP, and incubated for a set time at a controlled temperature (e.g., 40 minutes at room temperature).[1]

  • Termination and Detection: The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be achieved through methods like radioisotope detection (spotting the reaction mix onto a filtermat and using a scintillation counter), fluorescence-based assays, or antibody-based detection (ELISA).[1][8]

  • Data Analysis: The percentage of inhibition for each concentration is calculated relative to the control. The IC50 value is then determined by fitting this data to a dose-response curve using non-linear regression analysis.[9][10]

Cell-Based Proliferation Assay (e.g., MTT Assay)

This assay assesses the inhibitor's effect on the proliferation of endothelial cells, which is a downstream consequence of VEGFR2 activation.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell viability.[4] Viable cells with active mitochondrial dehydrogenases convert the yellow MTT into purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.[4]

Methodology:

  • Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are seeded in 96-well plates and allowed to attach.

  • Treatment: The cells are treated with various concentrations of the inhibitor in the presence of a stimulant like VEGF-A.[7] Control wells include cells with vehicle control and cells with VEGF-A only.[7]

  • Incubation: The plates are incubated for a period of 48-72 hours to allow for cell proliferation.[7]

  • MTT Addition: An MTT solution is added to each well, and the plate is incubated for an additional 2-4 hours, during which viable cells metabolize MTT into formazan.[4]

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured using a microplate reader at a wavelength of approximately 570 nm.[4]

  • Data Analysis: The percentage of cell viability is calculated for each inhibitor concentration relative to the control. An IC50 value is determined by plotting the percent viability against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[7]

IC50_Determination_Workflow cluster_assay In Vitro Kinase Assay cluster_cell Cell-Based Assay (MTT) cluster_analysis Data Analysis A1 Prepare Reaction Mix (VEGFR2, Substrate, ATP) A2 Add Inhibitor (Varying Concentrations) A1->A2 A3 Incubate A2->A3 A4 Quantify Phosphorylation A3->A4 C1 Calculate % Inhibition or % Viability A4->C1 B1 Seed Endothelial Cells B2 Add Inhibitor & VEGF-A B1->B2 B3 Incubate (48-72h) B2->B3 B4 Add MTT & Incubate B3->B4 B5 Measure Absorbance B4->B5 B5->C1 C2 Plot Dose-Response Curve C1->C2 C3 Determine IC50 Value C2->C3

Caption: Experimental workflow for IC50 determination.

References

Safety Operating Guide

Navigating the Disposal of SKLB1002: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and a step-by-step plan for the safe and compliant disposal of SKLB1002, a potent VEGFR2 inhibitor. While some sources indicate that this compound may not be classified as a hazardous substance under specific regulations such as the European Union's REACH, it is imperative to handle its disposal with the caution afforded to all laboratory chemicals.[1]

Essential Disposal Information

The following table summarizes key information regarding the disposal of this compound. This data is compiled from general safety data sheet (SDS) guidelines for chemical reagents.

ParameterInformationSource
Product Name This compoundN/A
CAS Number 1225451-84-2N/A
Primary Disposal Route Chemical WasteInferred from general SDS
Sewage System Disposal Prohibited[1]
Household Garbage Disposal Prohibited[1]
Regulatory Compliance Local, regional, national, and international regulations[2][3][4]

Step-by-Step Disposal Protocol

Adherence to a standardized disposal protocol is crucial for ensuring safety and compliance. The following steps provide a clear workflow for the disposal of this compound and associated waste.

  • Consult the Safety Data Sheet (SDS): The primary source of information for chemical handling and disposal is the manufacturer's SDS. Always review the SDS for specific instructions regarding this compound before proceeding with disposal. Section 13 of the SDS typically contains disposal considerations.[1][2]

  • Personal Protective Equipment (PPE): Before handling this compound for disposal, ensure appropriate PPE is worn, including safety glasses, gloves, and a lab coat.

  • Segregation of Waste:

    • Solid this compound: Collect waste this compound powder in a clearly labeled, sealed container designated for chemical waste.

    • Solutions of this compound: Collect solutions in a labeled, leak-proof container designated for liquid chemical waste. Do not mix with other incompatible waste streams.

    • Contaminated Materials: Any materials that have come into contact with this compound, such as pipette tips, tubes, and gloves, should be considered contaminated and disposed of as solid chemical waste.

  • Waste Labeling and Storage:

    • Clearly label all waste containers with "Hazardous Waste" and the full chemical name, "this compound."

    • Store waste containers in a designated, secure area away from general laboratory traffic, and ensure they are compatible with the storage conditions.

  • Arrange for Professional Disposal: Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for the pickup and proper disposal of the this compound waste. Adhere to all institutional and regulatory procedures for waste handover.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G This compound Disposal Workflow cluster_prep Preparation cluster_segregation Waste Segregation cluster_containment Containment & Labeling cluster_disposal Final Disposal A Consult this compound Safety Data Sheet (SDS) B Wear Appropriate Personal Protective Equipment (PPE) A->B C Solid this compound Waste B->C D Liquid this compound Waste (e.g., in DMSO) B->D E Contaminated Labware (Gloves, Tips, etc.) B->E F Collect in Labeled, Sealed Chemical Waste Container C->F D->F E->F G Store in Designated Hazardous Waste Area F->G H Contact EHS for Professional Disposal G->H I Disposal Complete H->I

Caption: Logical workflow for the safe and compliant disposal of this compound.

By following these procedures, laboratory personnel can ensure the safe handling and disposal of this compound, minimizing risks to themselves and the environment, thereby fostering a culture of safety and responsibility within the scientific community.

References

Personal protective equipment for handling SKLB1002

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for SKLB1002 is not available as it is not classified as a hazardous substance under current regulations. The following guidance is based on established best practices for handling potent, non-hazardous small molecule inhibitors in a research setting. A thorough risk assessment should be conducted by researchers prior to handling this compound.

This guide provides essential safety, handling, and disposal information for this compound, a potent VEGFR2 inhibitor intended for laboratory research use. Adherence to these guidelines is crucial for ensuring the personal safety of researchers, scientists, and drug development professionals, as well as for maintaining the integrity of experimental procedures.

Personal Protective Equipment (PPE)

Consistent and correct use of Personal Protective Equipment (PPE) is the primary defense against accidental exposure to potent research compounds. The required level of PPE should be determined by a risk assessment of the specific procedures being performed.

Activity Recommended PPE Rationale
Weighing and Dispensing (as a dry powder) - Chemical splash goggles or safety glasses with side shields- Disposable nitrile gloves (double-gloving recommended)- Fully-buttoned laboratory coat- Use of a ventilated balance enclosure or chemical fume hood is strongly recommended.Handling dry powders poses a risk of aerosolization and inhalation. Engineering controls and appropriate PPE are essential to minimize this risk. Double-gloving provides an additional layer of protection against contamination.
Solution Preparation and Handling - Chemical splash goggles or safety glasses with side shields- Disposable nitrile gloves- Fully-buttoned laboratory coatWhile the risk of aerosolization is lower with solutions, there is a potential for splashes and spills. Standard laboratory PPE provides adequate protection.
General Laboratory Use - Safety glasses with side shields- Disposable nitrile gloves- Fully-buttoned laboratory coatBasic PPE should be worn at all times in the laboratory to protect against unforeseen hazards.

Experimental Protocol: Safe Handling and Solution Preparation

This protocol outlines the standard operating procedure for safely handling this compound powder and preparing a stock solution.

Materials:

  • This compound powder

  • Appropriate solvent (e.g., DMSO)

  • Ventilated balance enclosure or chemical fume hood

  • Analytical balance

  • Spatula

  • Appropriate vials and tubes

  • Calibrated pipettes and sterile tips

  • Vortex mixer

  • Personal Protective Equipment (as specified in the table above)

  • Sharps container for contaminated sharps

  • Designated hazardous waste container

Procedure:

  • Preparation:

    • Ensure the work area (ventilated enclosure or fume hood) is clean and free of clutter.

    • Cover the work surface with disposable bench paper.

    • Assemble all necessary equipment and materials.

    • Don the appropriate PPE, including double gloves if weighing the powder.

  • Weighing the Compound:

    • Perform all weighing operations within a ventilated balance enclosure or a chemical fume hood to minimize inhalation exposure.

    • Carefully transfer the desired amount of this compound powder to a tared weigh boat or directly into the vial to be used for dissolution.

    • Use a clean spatula for the transfer and handle it gently to avoid creating dust.

  • Solution Preparation:

    • Add the appropriate volume of solvent to the vial containing the this compound powder.

    • Securely cap the vial.

    • Mix the solution using a vortex mixer until the compound is fully dissolved.

  • Cleanup:

    • Carefully dispose of any contaminated materials (e.g., weigh boat, pipette tips, gloves) in the designated hazardous waste container.

    • Wipe down the work surface and any equipment used with an appropriate cleaning agent (e.g., 70% ethanol).

    • Dispose of the contaminated bench paper in the hazardous waste container.

  • Doffing PPE:

    • Remove PPE in the correct order to prevent cross-contamination: outer gloves, lab coat, inner gloves, and finally, eye protection.

    • Wash hands thoroughly with soap and water after removing all PPE.

Disposal Plan

Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and ensure a safe laboratory environment.

  • Solid Waste:

    • All disposable items that have come into contact with this compound, such as gloves, pipette tips, and vials, should be considered chemical waste.

    • Collect these materials in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste:

    • Collect all solutions containing this compound in a designated, sealed, and clearly labeled hazardous waste container.

    • Do not pour solutions containing this compound down the drain.

  • Disposal Vendor:

    • All waste should be disposed of through a certified hazardous waste management vendor in accordance with local, state, and federal regulations.

Visualized Workflows

The following diagrams illustrate the key decision-making and procedural workflows for handling this compound safely.

PPE_Selection_Workflow start Start: Handling this compound task_assessment Assess the Task start->task_assessment weighing Weighing/Handling Dry Powder task_assessment->weighing  Powder solution_prep Preparing/Handling Solutions task_assessment->solution_prep  Liquid ppe_powder Required PPE: - Double Nitrile Gloves - Lab Coat - Safety Goggles - Ventilated Enclosure weighing->ppe_powder ppe_solution Required PPE: - Nitrile Gloves - Lab Coat - Safety Glasses solution_prep->ppe_solution proceed Proceed with Task ppe_powder->proceed ppe_solution->proceed

Caption: PPE selection workflow for handling this compound.

Disposal_Workflow start Waste Generated from This compound Experiment waste_type Identify Waste Type start->waste_type solid_waste Solid Waste (Gloves, Tubes, Tips) waste_type->solid_waste Solid liquid_waste Liquid Waste (Stock Solutions, Media) waste_type->liquid_waste Liquid solid_container Collect in Labeled Solid Hazardous Waste Container solid_waste->solid_container liquid_container Collect in Labeled Liquid Hazardous Waste Container liquid_waste->liquid_container end Dispose via Certified Hazardous Waste Vendor solid_container->end liquid_container->end

Caption: Disposal workflow for this compound waste.

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